(Dichloro-
Description
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Properties
Molecular Formula |
CH3Cl2O3PS-2 |
|---|---|
Molecular Weight |
196.98 g/mol |
IUPAC Name |
(dichloro-λ4-sulfanylidene)-methoxy-dioxido-λ5-phosphane |
InChI |
InChI=1S/CH3Cl2O3PS/c1-6-7(4,5)8(2)3/h1H3/q-2 |
InChI Key |
UMEIDSQBORWGLH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S(Cl)Cl)([O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanisms of Action of Dichlorophenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophenols (DCPs) are a class of chlorinated phenolic compounds with widespread industrial applications, including their use as intermediates in the synthesis of herbicides, antiseptics, and dyes.[1][2] Their prevalence in the environment and potential for human exposure have necessitated a thorough understanding of their toxicological profiles and mechanisms of action. This technical guide provides a comprehensive overview of the core mechanisms by which dichlorophenols exert their biological effects, with a focus on 2,4-dichlorophenol (B122985) (2,4-DCP) and 3,5-dichlorophenol (B58162) (3,5-DCP). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
The multifaceted mechanisms of action of dichlorophenols primarily revolve around four key areas: the uncoupling of oxidative phosphorylation, induction of oxidative stress, initiation of apoptosis, and modulation of cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway.
Uncoupling of Oxidative Phosphorylation
A primary and well-documented mechanism of action for dichlorophenols is the uncoupling of oxidative phosphorylation in mitochondria.[3][4][5][6] This process disrupts the intricate coupling between the electron transport chain and ATP synthesis. Dichlorophenols, acting as protonophores, shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for driving ATP synthase.[5] Consequently, the cell continues to consume oxygen and expend energy, but ATP production is significantly diminished, leading to a state of cellular energy depletion.[3]
Experimental Protocol: Measurement of Mitochondrial Uncoupling
Objective: To assess the effect of dichlorophenols on mitochondrial respiration and ATP synthesis.
Methodology:
-
Cell Culture: Culture relevant cells (e.g., HepG2, primary hepatocytes) to 80-90% confluency.
-
Mitochondrial Isolation (Optional): Isolate mitochondria from cells or tissues via differential centrifugation for more direct measurements.
-
Oxygen Consumption Rate (OCR) Measurement:
-
Utilize a Seahorse XF Analyzer or a Clark-type oxygen electrode.
-
Seed cells in a Seahorse XF microplate or add isolated mitochondria to the respiration chamber.
-
Establish a baseline OCR.
-
Inject various concentrations of the dichlorophenol isomer of interest.
-
Subsequently, inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (a known uncoupler as a positive control), and rotenone/antimycin A (Complex I and III inhibitors) to determine key parameters of mitochondrial function.
-
-
ATP Synthesis Assay:
-
Treat cells with dichlorophenols for a specified duration.
-
Lyse the cells and measure intracellular ATP levels using a luciferase-based ATP assay kit.
-
-
Data Analysis:
-
Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the OCR data.
-
Quantify the decrease in intracellular ATP levels in dichlorophenol-treated cells compared to controls.
-
Induction of Oxidative Stress
Dichlorophenols, particularly 2,4-DCP, are potent inducers of oxidative stress.[7][8][9] This is characterized by an overproduction of reactive oxygen species (ROS) and a depletion of the cell's primary non-enzymatic antioxidant, reduced glutathione (B108866) (GSH).[7][8] The resulting imbalance leads to damage of key cellular macromolecules, including lipids (lipid peroxidation), proteins (protein carbonylation), and DNA.[7]
Quantitative Data: 2,4-DCP-Induced Oxidative Stress in Human Peripheral Blood Mononuclear Cells (PBMCs)
| 2,4-DCP Concentration (µg/mL) | Effect on ROS Formation | Effect on Lipid Peroxidation | Effect on Protein Carbonylation |
| 10 | Increased | Increased | No significant change |
| 50 | Increased | Increased | Increased |
| 100 | Increased | Increased | Increased |
| 250 | Increased | Increased | Increased |
| 500 | Increased | Increased | Increased |
Data summarized from a study on human PBMCs incubated with 2,4-DCP for 4 hours.[7]
Experimental Protocols
Objective: To quantify the intracellular generation of ROS following exposure to dichlorophenols.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate or on coverslips.
-
Treatment: Expose cells to varying concentrations of dichlorophenols for a defined period. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Detection: Measure the fluorescence intensity using a microplate reader or visualize and quantify using fluorescence microscopy.
-
Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration and express the results as a fold change relative to the untreated control.
Objective: To measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a major byproduct.
Methodology:
-
Cell Culture and Treatment: Expose cells to dichlorophenols as described above.
-
Cell Lysis: Harvest and lyse the cells.
-
Reaction: Add thiobarbituric acid (TBA) to the cell lysate and heat at 95°C for 60 minutes. MDA in the sample reacts with TBA to form a colored product.
-
Detection: Measure the absorbance of the resulting solution at 532 nm.
-
Data Analysis: Calculate the concentration of MDA using a standard curve and normalize to the protein concentration of the lysate.
Induction of Apoptosis
Exposure to dichlorophenols can trigger programmed cell death, or apoptosis.[10] Studies on 2,4-DCP have demonstrated its ability to induce apoptosis through the mitochondria-dependent (intrinsic) pathway.[10] This involves a reduction in the mitochondrial membrane potential (Δψm), an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the subsequent activation of executioner caspases like caspase-3.[10]
Quantitative Data: 2,4-DCP-Induced Apoptosis and Necrosis in Human PBMCs
| 2,4-DCP Concentration (µg/mL) | Apoptotic Cells (%) | Necrotic Cells (%) |
| 50 | Significantly Increased | No significant increase |
| 100 | Significantly Increased | Significantly Increased |
| 250 | Significantly Increased | Significantly Increased |
Data summarized from a study on human PBMCs incubated with 2,4-DCP for 4 hours. At concentrations between 50-250 µg/mL, the increase in apoptotic cells was more pronounced than necrotic cells.[7]
Experimental Protocols
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Treat cells with various concentrations of dichlorophenols.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Objective: To determine the effect of dichlorophenols on the expression of pro- and anti-apoptotic proteins.
Methodology:
-
Cell Culture and Treatment: Expose cells to dichlorophenols.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Perform densitometric analysis of the bands and calculate the Bax/Bcl-2 ratio, normalized to the loading control.[11][12]
Modulation of Cellular Signaling Pathways
Dichlorophenols can interfere with cellular signaling cascades, a key aspect of their mechanism of action. The Aryl Hydrocarbon Receptor (AhR) signaling pathway has been identified as a target.[13][14] The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA.[14] This leads to the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1.[13]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorophenol induces DNA damage through ROS accumulation and GSH depletion in goldfish Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 10. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Degradation of Dichlorodiphenyltrichloroethane (DDT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used in agriculture and for disease vector control in the mid-20th century. Despite its effectiveness, the persistence of DDT and its primary breakdown products, dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD), in the environment led to its ban in many countries. This technical guide provides an in-depth overview of the environmental breakdown of DDT, focusing on the biotic and abiotic degradation pathways, the factors influencing these processes, and the experimental methodologies used to study them.
Abiotic Degradation of DDT
The environmental breakdown of DDT can occur through non-biological processes, primarily photodegradation and hydrolysis.
Photodegradation: DDT can be degraded by sunlight, particularly in the UV spectrum. This process can occur in the atmosphere, on soil surfaces, and in surface waters. Photodegradation of DDT can lead to the formation of DDE and DDD, as well as other minor products. The rate of photodegradation is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the environmental matrix.
Hydrolysis: DDT can undergo hydrolysis, a reaction with water, which is significantly influenced by pH. Under alkaline conditions (e.g., pH 9), DDT can be hydrolyzed to DDE with a half-life of 81 days. However, the hydrolysis of DDE and DDD is not considered a significant environmental fate process.
Biotic Degradation of DDT
The microbial breakdown of DDT is a key process in its environmental remediation. A diverse range of bacteria and fungi have been identified with the ability to degrade DDT under both aerobic and anaerobic conditions.
Aerobic Degradation
Under aerobic conditions, the primary degradation pathway of DDT involves its dehydrochlorination to the more persistent metabolite, DDE. However, some aerobic bacteria can further degrade DDT and its metabolites through oxidative pathways involving dioxygenase enzymes. These enzymes can initiate the cleavage of the aromatic rings, leading to the eventual mineralization of the compound.
Anaerobic Degradation
Anaerobic degradation of DDT is generally considered to be a more effective pathway for its breakdown. Under anaerobic conditions, DDT is primarily converted to DDD through reductive dechlorination. DDD can be further dechlorinated to less chlorinated compounds and is more amenable to subsequent aerobic degradation. The complete mineralization of DDT often involves a combination of anaerobic and aerobic processes.
The following diagram illustrates the major biotic degradation pathways of DDT.
Quantitative Data on DDT Degradation
The rate of DDT degradation is highly variable and depends on a multitude of environmental factors. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of DDT in Soil under Different Conditions
| Environmental Condition | Soil Type | Half-life (t½) | Reference |
| Aerobic, Temperate | Not specified | 2 - 15 years | |
| Anaerobic (Flooded), Temperate | Not specified | Significantly shorter than aerobic | |
| Tropical | Not specified | 22 - 327 days | |
| Temperate | Not specified | 837 - 6,087 days |
Table 2: Biodegradation of DDT by Stenotrophomonas sp. DDT-1 under Various Conditions
| Parameter | Condition | Degradation Rate (mg/L/day) | Half-life (days) |
| Initial Concentration | 0.1 mg/L | 0.004 | 4.0 |
| 1.0 mg/L | 0.038 | 8.1 | |
| 10.0 mg/L | 0.086 | 82.5 | |
| Temperature | 15 °C | 0.022 | 17.7 |
| 25 °C | 0.024 | 15.6 | |
| 35 °C | 0.034 | 11.5 | |
| pH | 5.0 | 0.032 | 12.0 |
| 7.0 | 0.038 | 7.6 | |
| 9.0 | 0.033 | 11.1 |
Experimental Protocols
Isolation and Identification of DDT-Degrading Microorganisms
A common method for isolating microorganisms with the ability to degrade DDT is through enrichment culture techniques.
Protocol:
-
Sample Collection: Collect soil or water samples from a DDT-contaminated site.
-
Enrichment: Inoculate a mineral salt medium (MSM) containing DDT as the sole carbon source with the environmental sample. The composition of a typical MSM is provided in Table 3.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, shaking) for a period of several days to weeks.
-
Isolation: Plate serial dilutions of the enriched culture onto MSM agar (B569324) plates containing DDT.
-
Purification: Isolate individual colonies and repeatedly streak them onto fresh MSM agar plates to obtain pure cultures.
-
Identification: Identify the isolated strains using morphological, biochemical, and molecular techniques such as 16S rRNA gene sequencing.
Table 3: Composition of a Mineral Salt Medium (MSM) for Culturing DDT-Degrading Bacteria
| Component | Concentration (g/L) |
| NaNO₃ | 4.0 |
| KH₂PO₄ | 1.5 |
| Na₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.2 |
| CaCl₂ | 0.01 |
| FeCl₃ | 0.005 |
Analysis of DDT and its Metabolites
Gas chromatography
The Biological Activity of Dichloro-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of various dichloro-based compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used to determine their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Dichloro-Based Compounds in Biology
The incorporation of chlorine atoms into organic molecules can significantly alter their physicochemical properties, leading to profound effects on their biological activity. Dichloro-substituted compounds, in particular, represent a diverse class of molecules with a wide range of applications, from anticancer and antimicrobial agents to pesticides and industrial chemicals. The position of the two chlorine atoms on a molecular scaffold can drastically influence the compound's steric and electronic properties, thereby affecting its interaction with biological targets such as enzymes, receptors, and nucleic acids. This guide explores the multifaceted biological activities of these compounds, with a focus on their therapeutic potential and toxicological profiles.
Anticancer Activity of Dichloro-Based Compounds
Several dichloro-based compounds have been investigated and utilized as potent anticancer agents. Their mechanisms of action are varied, often targeting fundamental cellular processes in cancer cells, such as metabolism and DNA replication.
Dichloroacetate (B87207) (DCA)
Dichloroacetate (DCA) is a small molecule that has garnered significant interest as a potential anticancer agent due to its ability to modulate cellular metabolism.[1][2] Cancer cells often exhibit the Warburg effect, relying on aerobic glycolysis for energy production.[1] DCA is thought to reverse this effect by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex.[1][2][3] This metabolic shift from glycolysis to oxidative phosphorylation can lead to decreased proliferation and increased apoptosis in cancer cells.[3][4]
Signaling Pathway of Dichloroacetate (DCA)
Beyond its primary effect on PDK, DCA has been reported to affect other cellular pathways, including the activation of the AMPK signaling pathway and inhibition of the pentose (B10789219) phosphate (B84403) pathway.[5][6]
Platinum-Based Dichloro Compounds: Cisplatin (B142131) and Carboplatin (B1684641)
Cisplatin ([cis-diamminedichloroplatinum(II)]) and its analogue carboplatin are cornerstone chemotherapeutic agents for the treatment of various solid tumors, including testicular, ovarian, and lung cancers.[7][8] Their cytotoxic effects are primarily mediated by their ability to form covalent adducts with DNA.[5][7]
Upon entering the cell, the chloride ligands of cisplatin are hydrolyzed, allowing the platinum atom to bind to the N7 position of purine (B94841) bases, predominantly guanine.[7][8] This results in the formation of intrastrand and interstrand DNA crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[7][9] Carboplatin shares a similar mechanism but has a different leaving group, which results in a slower aquation rate and a different toxicity profile.[9][10]
Signaling Pathway of Cisplatin-Induced DNA Damage Response
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected dichloro-based compounds against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3,3-dichloro-β-lactam 1 | A431 (squamous cell carcinoma) | MTT | 71 | [11] |
| 3,3-dichloro-β-lactam 1 | A431 (squamous cell carcinoma) | NRU | 35 | [11] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2-CYP3A4 transfected | Cytotoxicity | 160.2 | [12] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 wild type | Cytotoxicity | 233.0 | [12] |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 (breast cancer) | Cytotoxicity | 10.7 | [13] |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | A549 (lung cancer) | Cytotoxicity | 7.7 | [13] |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MIA PaCa-2 (pancreatic cancer) | Cytotoxicity | 7.3 | [13] |
Antimicrobial Activity of Dichloro-Based Compounds
Dichloro-based compounds have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.
Dichlorophen
Dichlorophen is an anthelmintic and antimicrobial agent. Recent studies have explored its potential as an antibacterial agent, particularly when functionalized with gold nanoparticles, against carbapenem-resistant Enterobacteriaceae.
Phenylthiazolyl-s-Triazines
Hybrid chloro- and dichloro-phenylthiazolyl-s-triazine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] Structure-activity relationship (SAR) studies have indicated that the presence and position of the chloro substituents, as well as the nature of the linker bridge, are crucial for their antibacterial potency.[14]
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected dichloro-based compounds against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Dichlorophen | Escherichia coli | 6.00 (as EC50 in µM) | [4] |
| Bithionol | Escherichia coli | 0.13 (as EC50 in µM) | [4] |
| Chloro-phenylthiazolyl-s-triazine derivative (8a) | Escherichia coli | 25-200 | [14] |
| Dichloro-phenylthiazolyl-s-triazine derivative (13b) | Escherichia coli | 25-200 | [14] |
Other Biological Activities
Anti-inflammatory Activity
Certain dichloro-based compounds have been shown to possess anti-inflammatory properties. Dichloroacetate (DCA) has been found to exert anti-inflammatory effects by suppressing the TLR4/NF-κB signaling pathway in response to lipopolysaccharide (LPS).[15] It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12]
Antiviral Activity
The antiviral potential of some dichloro-compounds has been investigated. For instance, chloroquine, a well-known antimalarial drug, has been explored for its antiviral activity against various viruses. Certain dichlorinated nucleoside analogs have also been synthesized and evaluated for their inhibitory effects on viral replication.
Toxicity of Dichloro-Based Compounds
The biological activity of dichloro-compounds is not limited to therapeutic effects; many also exhibit significant toxicity. The position of the chlorine atoms can greatly influence the toxicity profile of these compounds.
Dichlorodiphenyltrichloroethane (DDT) is a notorious example of a dichlorinated compound with potent insecticidal properties but also significant environmental and health risks.[7] Its persistence in the environment and bioaccumulation have led to its ban in many countries.
The acute toxicity of dichlorinated compounds is often quantified by the median lethal dose (LD50), the dose required to kill 50% of a test population.
Quantitative Toxicity Data
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| Dichlorodiphenyltrichloroethane (DDT) | Rat | Oral | 113 | [7] |
| Dichlorvos | Rat | Oral | 56 | [5] |
| Dichlorvos | Rat | Dermal | 75 | [5] |
| 2,6-Dichlorophenol | Mouse (Male) | Oral | 1,600 | [16] |
| 3,4-Dichlorophenol | Mouse (Male) | Oral | 1,685 | [16] |
Pharmacokinetics of Selected Dichloro-Based Compounds
Understanding the absorption, distribution, metabolism, and excretion (ADME) of dichloro-based compounds is crucial for their development as therapeutic agents.
| Compound | Parameter | Value | Species | Reference |
| Cisplatin | Plasma Clearance | 26.1 ml/min/kg | Rat | [17] |
| Urinary Excretion (4h) | 43-48% | Rat | [17] | |
| Carboplatin | Plasma Clearance | 10.3 ml/min/kg | Rat | [17] |
| Urinary Excretion (4h) | 80-90% | Rat | [17] | |
| Distribution Half-life | 83-96 min | Human | [18] | |
| Dichloroacetate (DCA) | Clearance (naive rats) | Dose-dependent | Rat | [19] |
| Oral Bioavailability (naive rats) | 0-13% | Rat | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Workflow for MTT Assay
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the dichloro-based compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow for Broth Microdilution MIC Assay
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the dichloro-compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Structure-Activity Relationships (SAR)
The biological activity of dichloro-based compounds is highly dependent on the substitution pattern of the chlorine atoms. The relative positions of the two chlorine atoms on an aromatic ring, for example, can influence the molecule's lipophilicity, electronic distribution, and steric hindrance, all of which affect its ability to interact with its biological target.
For instance, studies on dichlorophenols and dichloroanilines have shown that 3,4-dichloro isomers tend to be more toxic than their 2,6-dichloro counterparts.[16] This is likely due to a combination of factors, including the greater steric hindrance of the 2,6-isomers, which may impede binding to the target, and the electronic effects of the 3,4-substitution pattern, which may enhance reactivity or binding affinity.[16]
Influence of Chlorine Position on Biological Activity
Conclusion
Dichloro-based compounds exhibit a remarkable diversity of biological activities, ranging from potent anticancer and antimicrobial effects to significant toxicity. This guide has provided a comprehensive overview of the mechanisms of action, quantitative biological data, and experimental methodologies associated with these compounds. A thorough understanding of their structure-activity relationships is paramount for the rational design of new therapeutic agents with improved efficacy and reduced toxicity. The continued investigation of dichloro-based compounds holds significant promise for the development of novel drugs to address a wide range of human diseases.
References
- 1. Dichlorodiphenyltrichloroethane Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 2. Dichloromethane - Wikipedia [en.wikipedia.org]
- 3. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 6. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDT - Wikipedia [en.wikipedia.org]
- 8. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium dichloroacetate improves migration ability by suppressing LPS-induced inflammation in HTR-8/SVneo cells via the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. [Pharmacokinetics and individual dose adjustment of carboplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for Dichlorobenzene Isomers
Introduction
Dichlorobenzene (C₆H₄Cl₂), existing as three structural isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—serves as a crucial model system in computational chemistry and is a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and other high-value organic compounds. The distinct positioning of the two chlorine atoms on the benzene (B151609) ring imparts unique structural, electronic, and spectroscopic properties to each isomer. Predicting these properties with high accuracy is essential for understanding their reactivity, designing new synthetic pathways, and assessing their environmental impact.
This technical guide provides a comprehensive overview of the quantum chemical methodologies used to investigate the properties of dichlorobenzene isomers. It is intended for researchers, scientists, and drug development professionals who leverage computational tools to analyze molecular systems. The guide details standard computational protocols, presents key quantitative data in a comparative format, and illustrates fundamental workflows and relationships through diagrams.
Computational Methodology and Protocols
Quantum chemical calculations provide a powerful framework for determining the molecular properties of dichlorobenzene isomers from first principles. Density Functional Theory (DFT) is the most widely employed method due to its favorable balance of computational cost and accuracy.[1] A typical computational workflow involves geometry optimization, followed by frequency analysis to confirm the nature of the stationary point and to compute vibrational spectra.
Standard Computational Protocol
A robust protocol for calculating the properties of dichlorobenzene isomers is outlined below. This procedure is typically performed using quantum chemistry software packages like Gaussian, Q-Chem, or ORCA.
-
Initial Structure Creation : An initial 3D structure for each dichlorobenzene isomer (ortho, meta, para) is generated using molecular building software such as Avogadro or GaussView.[2] A preliminary geometry optimization using a low-cost molecular mechanics force field can provide a reasonable starting point.[2]
-
Geometry Optimization : The core of the investigation involves optimizing the molecular geometry to find the lowest energy structure. This is commonly performed using DFT with a hybrid functional like B3LYP and a Pople-style basis set such as 6-311G(d,p) or higher.[3][4] The optimization process iteratively adjusts atomic coordinates to minimize the forces on each atom, converging to a stationary point on the potential energy surface.
-
Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory.[4] This step serves two primary purposes:
-
Verification of Minimum : The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[4]
-
Prediction of Spectra : The calculated harmonic vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the accuracy of the computational model.[5][6] Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic fundamentals.
-
-
Property Extraction and Analysis : Once a stable minimum is confirmed, various electronic and structural properties are extracted from the output files. These include final bond lengths, bond angles, dihedral angles, dipole moments, and molecular orbital energies (HOMO and LUMO).[5][7][8]
Results: A Comparative Analysis of Isomers
The structural and electronic properties of the dichlorobenzene isomers are distinct and can be reliably predicted through quantum chemical calculations. The following tables summarize key data obtained from DFT calculations, providing a basis for comparison between the isomers.
Table 1: Optimized Geometric Parameters
Geometry optimizations reveal subtle but significant differences in the bond lengths and angles of the isomers due to the varied electronic and steric effects of the chlorine substituents. Calculations using ab initio and DFT methods generally show good agreement with experimental data.[5][8]
| Parameter | o-Dichlorobenzene (Calculated) | m-Dichlorobenzene (Calculated) | p-Dichlorobenzene (Calculated) | Experimental (o-DCB)[5] |
| Bond Lengths (Å) | ||||
| C-Cl | 1.74 - 1.81 | 1.70 - 1.80 | 1.74 | 1.744 |
| C-H | 1.07 - 1.09 | 1.07 - 1.10 | 1.08 | 1.090 |
| C-C (adjacent to Cl) | 1.39 - 1.41 | 1.39 - 1.40 | 1.39 | ~1.40 |
| Bond Angles (°) | ||||
| C-C-Cl | ~120 | ~120 | ~120 | N/A |
| C-C-C | ~120 | ~120 | ~120 | N/A |
Note: Calculated values represent a range found across different basis sets like 6-21G, 6-31G, and DZV.[5][8]
Table 2: Calculated Vibrational Frequencies
Vibrational analysis is a powerful tool for identifying isomers. The calculated frequencies for key stretching modes, particularly the C-Cl stretch, show distinct patterns for each isomer that align well with experimental IR spectra.[5]
| Vibrational Mode | o-Dichlorobenzene (cm⁻¹)[5] | m-Dichlorobenzene (cm⁻¹)[8] | p-Dichlorobenzene (cm⁻¹) |
| C-H Stretch | ~3414 | ~3450 | ~3100 - 3200 |
| C-C Stretch (Aromatic) | 1409, 1589, 1764 | ~1600 | ~1400 - 1600 |
| C-Cl Stretch | 488, 1236 | ~1100 - 1200 | ~1000 - 1100 |
Note: Frequencies are unscaled and derived from ab initio or DFT calculations. Direct comparison with experimental values requires scaling.
Table 3: Electronic Properties
The electronic properties, especially the dipole moment and the HOMO-LUMO gap, are highly sensitive to the isomer's structure. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[9] The molecular dipole moment is a direct consequence of molecular symmetry.
| Property | o-Dichlorobenzene | m-Dichlorobenzene | p-Dichlorobenzene |
| HOMO Energy (eV) | ~ -6.5 to -7.0 | ~ -6.6 to -7.1 | ~ -6.4 to -6.9 |
| LUMO Energy (eV) | ~ -0.5 to -0.8 | ~ -0.4 to -0.7 | ~ -0.6 to -0.9 |
| HOMO-LUMO Gap (eV) | ~ 5.7 to 6.5 | ~ 5.9 to 6.7 | ~ 5.5 to 6.3 |
| Dipole Moment (Debye) | ~ 2.2 - 2.5 | ~ 1.5 - 1.7 | 0.0 |
Note: Energy values are representative and vary with the level of theory and basis set.
The most striking electronic difference is the dipole moment. Due to its C₂ᵥ symmetry, ortho-dichlorobenzene has the largest dipole moment. Meta-dichlorobenzene also possesses a C₂ᵥ symmetry and a significant dipole moment. In contrast, the para isomer has a D₂ₕ point group symmetry, leading to a perfect cancellation of bond dipoles and a net molecular dipole moment of zero.[10] This makes it readily distinguishable from the other two isomers both experimentally and computationally.
Conclusion
Quantum chemical calculations, particularly those employing Density Functional Theory, offer a precise and reliable means of characterizing the structural, vibrational, and electronic properties of dichlorobenzene isomers. The computational protocols outlined in this guide provide a systematic approach to obtaining high-quality data that is consistent with experimental observations. The distinct calculated properties, such as the zero dipole moment of p-dichlorobenzene and the unique vibrational frequencies of each isomer, underscore the power of these methods for isomer identification and characterization. For researchers in materials science and drug development, these computational tools are invaluable for predicting molecular behavior and guiding the design of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum Calculations on Cholorine, H2CS, and p-dichlorobenzene [cms.gutow.uwosh.edu]
- 3. uotechnology.edu.iq [uotechnology.edu.iq]
- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. o-diclorobenzene [cms.gutow.uwosh.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A web page containing Jmol applets [cms.gutow.uwosh.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dichlorobenzene, C6H4Cl2, exists in three forms (isomers) - Brown 15th Edition Ch 9 Problem 44 [pearson.com]
An In-depth Technical Guide to Dichloro-Ligand Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of binding affinity studies concerning dichloro-ligands, a class of compounds gaining significant attention in drug discovery due to the often profound effects of chlorine substitution on molecular properties and biological activity. This document details the experimental protocols for determining binding affinity, presents quantitative data for representative dichloro-ligands, and illustrates the associated signaling pathways and experimental workflows.
Introduction to Dichloro-Ligands in Drug Discovery
The incorporation of chlorine atoms into a ligand's structure can dramatically influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for its biological target. Dichloro-substituted compounds are being investigated for a wide range of therapeutic areas, including oncology and metabolic diseases. Understanding the binding affinity and mechanism of action of these ligands is crucial for rational drug design and development. This guide focuses on key examples, including the metabolic regulator Dichloroacetate (DCA), various dichloro-substituted lactams with cytotoxic properties, and dichloro-metal complexes that interact with DNA.
Section 1: Quantitative Binding Affinity Data
The binding affinity of a ligand to its target is a critical parameter, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize quantitative data for several classes of dichloro-ligands.
Table 1: Inhibitory Activity of Dichloroacetate (DCA) against Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Isoforms and Cancer Cell Lines
Dichloroacetate acts as a pan-inhibitor of Pyruvate Dehydrogenase Kinase, leading to the reactivation of the Pyruvate Dehydrogenase Complex (PDC) and a shift from glycolysis towards oxidative phosphorylation.[1][2] The sensitivity to DCA varies among the different PDK isoforms.[3][4]
| Ligand | Target | Parameter | Value | Cell Line | Reference |
| Dichloroacetate (DCA) | PDK1 | Apparent Ki | ~1 mM | - | [4] |
| Dichloroacetate (DCA) | PDK2 | IC50 | 183 µM | - | [5] |
| Dichloroacetate (DCA) | PDK2 | Apparent Ki | ~0.2 mM | - | [6] |
| Dichloroacetate (DCA) | PDK3 | Apparent Ki | ~8 mM | - | [4] |
| Dichloroacetate (DCA) | PDK4 | IC50 | 80 µM | - | [5] |
| Dichloroacetate (DCA) | Proliferation | IC50 | 13.3 mM | MeWo (Melanoma) | [1] |
| Dichloroacetate (DCA) | Proliferation | IC50 | 14.9 mM | A375 (Melanoma) | [1] |
| Dichloroacetate (DCA) | Proliferation | IC50 | 27.0 mM | SK-MEL-2 (Melanoma) | [1] |
| Dichloroacetate (DCA) | Proliferation | IC50 | >25 mM | SK-MEL-28 (Melanoma) | [1] |
Table 2: DNA Binding Affinity of Dichloro(diimine)zinc(II) and Platinum(II) Complexes
Certain metal complexes containing dichloro and diimine ligands have been shown to interact with DNA, suggesting a potential mechanism for their anticancer properties. The intrinsic binding constant (Kb) indicates the strength of this interaction.[7]
| Complex | Metal | Diimine Ligand | Kb (M-1) | Reference |
| 1 | Zn(II) | 2,2'-biquinoline | 1.83 (± 0.09) x 105 | [7] |
| 2 | Pt(II) | 2,2'-biquinoline | 1.77 (± 0.08) x 105 | [7] |
| 3 | Zn(II) | 2,2'-dipyridylketone | 1.45 (± 0.07) x 105 | [7] |
| 4 | Pt(II) | 2,2'-dipyridylketone | 1.39 (± 0.06) x 105 | [7] |
| 5 | Zn(II) | 4-((pyridine-2-ylmethylene)amino)phenol | 1.21 (± 0.06) x 105 | [7] |
| 6 | Pt(II) | 4-((pyridine-2-ylmethylene)amino)phenol | 1.15 (± 0.05) x 105 | [7] |
Table 3: Cytotoxic Activity of Selected Dichloro-Lactam Derivatives
Dichloro-substituted β-lactams and γ-lactams have been synthesized and evaluated for their cytotoxic effects against various human cancer and non-tumor cell lines. The IC50 values indicate the concentration required to inhibit 50% of cell growth.[8][9]
| Compound ID | Lactam Type | Cell Line | Cell Type | Assay | IC50 (µg/mL) | Reference |
| 2b | 3,3-dichloro-β-lactam | HaCaT | Non-tumor Keratinocyte | MTT | 20-49 | [8] |
| 2b | 3,3-dichloro-β-lactam | A431 | Squamous Cell Carcinoma | MTT | 30-47 | [8] |
| 2e | 3,3-dichloro-β-lactam | HaCaT | Non-tumor Keratinocyte | MTT | 78-93 | [8] |
| 2e | 3,3-dichloro-β-lactam | A431 | Squamous Cell Carcinoma | MTT | 120-180 | [8] |
| Compound 3 | 3,3-dichloro-γ-lactam | HaCaT | Non-tumor Keratinocyte | MTT | 122.48 | [9] |
| Compound 3 | 3,3-dichloro-γ-lactam | A431 | Squamous Cell Carcinoma | MTT | 68.34 | [9] |
| Compound 4 | 3,3-dichloro-γ-lactam | HaCaT | Non-tumor Keratinocyte | MTT | 57.27 | [9] |
| Compound 4 | 3,3-dichloro-γ-lactam | A431 | Squamous Cell Carcinoma | MTT | 45.12 | [9] |
Section 2: Experimental Protocols
Detailed and robust experimental design is fundamental to obtaining reliable binding affinity data. This section outlines the methodologies for the key experiments cited in this guide.
Protocol 2.1: Determination of DNA Binding Constant (Kb) by UV-Visible Spectroscopy
This protocol is adapted from the methodology used to determine the Kb for dichloro(diimine)zinc(II) complexes with Calf Thymus DNA (CT-DNA).[7]
-
Preparation of Solutions :
-
Prepare a stock solution of CT-DNA in a suitable buffer (e.g., Tris-HCl/NaCl buffer, pH 7.2). Determine the concentration of the DNA solution spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm.
-
Prepare stock solutions of the dichloro-ligand complexes in a solvent in which they are soluble and that is miscible with the aqueous buffer (e.g., DMSO).
-
-
Titration Procedure :
-
Perform the titration in a quartz cuvette with a fixed concentration of the metal complex.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the complex solution.
-
After each addition of DNA, allow the solution to equilibrate for a specified time (e.g., 5 minutes) before recording the UV-Visible spectrum over a relevant wavelength range (e.g., 230-350 nm).
-
-
Data Analysis :
-
Monitor the changes in the absorption spectrum of the complex upon addition of DNA.
-
The intrinsic binding constant (Kb) is calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf))
-
Where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent extinction coefficient (Aobs/[Complex]).
-
εf is the extinction coefficient of the free complex.
-
εb is the extinction coefficient of the complex when fully bound to DNA.
-
-
A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). Kb is the ratio of the slope to the y-intercept.
-
Protocol 2.2: Cell Viability and Cytotoxicity Assays (MTT & NRU)
This protocol outlines the general procedure for determining the IC50 values of dichloro-lactams using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Neutral Red Uptake (NRU) assays.[8][9]
-
Cell Culture and Seeding :
-
Culture the desired cancer and non-tumor cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment :
-
Prepare a series of dilutions of the dichloro-lactam compounds in the cell culture medium.
-
Remove the old medium from the 96-well plates and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure :
-
After incubation, add MTT solution to each well and incubate for a further 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
NRU Assay Procedure :
-
After incubation with the test compounds, replace the medium with a medium containing Neutral Red dye. Incubate for 2-3 hours. Lysosomes of viable cells will take up the dye.
-
Wash the cells to remove excess dye.
-
Add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the cells.
-
Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Section 3: Signaling Pathways and Logical Diagrams
Visualizing the interactions and processes involved in dichloro-ligand binding and its consequences is essential for a deeper understanding. This section provides diagrams created using the DOT language to illustrate key concepts.
Signaling Pathway of Dichloroacetate (DCA) in Cancer Metabolism
Dichloroacetate inhibits Pyruvate Dehydrogenase Kinase (PDK), which normally phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, DCA promotes the conversion of pyruvate to acetyl-CoA, thereby shifting cellular metabolism from anaerobic glycolysis (the Warburg effect) towards mitochondrial oxidative phosphorylation. This can lead to decreased lactate (B86563) production, increased reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[2][10][11]
General Experimental Workflow for Binding Affinity Determination
The process of determining the binding affinity of a novel ligand involves several key stages, from initial screening to detailed characterization using various biophysical techniques. This workflow provides a generalized overview of the steps typically followed in a drug discovery setting.
References
- 1. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Anticancer and DNA-Binding Characteristics of Dichloro(diimine)zinc(II) Complexes | MDPI [mdpi.com]
- 8. Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dcaguide.org [dcaguide.org]
- 11. ashpublications.org [ashpublications.org]
The Discovery and Synthesis of Dichloropyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Introduction
Dichloropyridines, a class of halogenated heterocyclic compounds, represent a cornerstone in modern medicinal chemistry and drug development. Their rigid pyridine (B92270) scaffold, combined with the electronic and steric influences of two chlorine substituents, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. The specific arrangement of the chlorine atoms on the pyridine ring dictates the molecule's reactivity and its potential applications, which span from anti-inflammatory and anticancer agents to agrochemicals. This technical guide provides a comprehensive overview of the discovery and synthesis of the six dichloropyridine isomers, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways they modulate.
While the precise historical details of the first synthesis for each dichloropyridine isomer are not always readily available in contemporary literature, the exploration of chlorinated pyridines began in earnest in the late 19th and early 20th centuries as the broader field of pyridine chemistry expanded. Early investigations into the direct chlorination of pyridine often yielded complex mixtures of chlorinated products, making the isolation and characterization of specific isomers a significant challenge for early organic chemists. The development of more controlled and selective synthetic methods throughout the 20th century was pivotal in unlocking the full potential of these valuable building blocks. For instance, the synthesis of 2,3-dichloropyridine (B146566) was a subject of exploration by chemists in the early to mid-20th century.[1]
This guide will delve into the established and modern synthetic routes for each isomer, presenting key quantitative data in a clear, tabular format for easy comparison. Furthermore, it will provide detailed experimental protocols for seminal syntheses, offering researchers a practical resource for their laboratory work. Finally, through the use of Graphviz diagrams, this document will visualize the core signaling pathways influenced by dichloropyridine derivatives, providing a deeper understanding of their mechanism of action and therapeutic potential.
Synthesis of Dichloropyridine Isomers
The six isomers of dichloropyridine—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloropyridine (B137275)—each possess unique synthetic routes tailored to their specific substitution patterns. These methods range from direct chlorination of pyridine or its derivatives to more complex multi-step syntheses involving ring formation or functional group interconversion.
2,3-Dichloropyridine
2,3-Dichloropyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] One of the most common and efficient methods for its preparation is a one-pot synthesis starting from 3-aminopyridine (B143674). This process involves an initial chlorination to form 2-chloro-3-aminopyridine, followed by a copper-catalyzed diazotization and Sandmeyer-type reaction.[2]
Table 1: Synthesis of 2,3-Dichloropyridine
| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 3-Aminopyridine | HCl, H₂O₂, NaNO₂ | Fe catalyst, Cu₂O or CuCl | Water | Not Specified | 25-30 (chlorination), then diazotization | >74.1 | >99.2 |
| 2,3,6-Trichloropyridine | NaOH, then dechlorination and chlorination | Not Specified | Not Specified | Not Specified | Not Specified | >98 | Not Specified |
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂) or Chlorine gas
-
Iron catalyst (e.g., FeCl₃)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Cuprous Oxide (Cu₂O) or Copper(I) Chloride (CuCl)
-
Water
Procedure:
-
Chlorination: In a suitable reaction vessel, dissolve 3-aminopyridine in concentrated hydrochloric acid. Add the iron catalyst. While maintaining the temperature between 25-30°C, introduce the chlorinating agent (a mixture of hydrogen peroxide and hydrochloric acid, or chlorine gas) to the reaction mixture. Monitor the reaction until the formation of 2-chloro-3-aminopyridine is complete.
-
Diazotization and Sandmeyer Reaction: To the reaction mixture containing 2-chloro-3-aminopyridine, add the copper catalyst (Cu₂O or CuCl). Cool the mixture to a low temperature (typically 0-5°C). Slowly add an aqueous solution of sodium nitrite to form the diazonium salt, which then undergoes a Sandmeyer reaction to yield 2,3-dichloropyridine.
-
Work-up and Purification: After the reaction is complete, the 2,3-dichloropyridine product can be isolated by extraction with an organic solvent and purified by distillation or recrystallization.
2,4-Dichloropyridine
2,4-Dichloropyridine is a versatile building block in organic synthesis. A common route to its synthesis involves a Sandmeyer reaction starting from 2-chloro-4-aminopyridine.
Table 2: Synthesis of 2,4-Dichloropyridine
| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 2-Chloro-4-aminopyridine | tert-Butyl nitrite | Copper(II) chloride | Acetonitrile (B52724) | 16 | 0-20 | 62 | Not Specified |
Materials:
-
2-Chloro-4-aminopyridine
-
tert-Butyl nitrite (tBuONO)
-
Copper(II) chloride (CuCl₂)
-
Acetonitrile
-
Aqueous ammonia (B1221849) solution (15%)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a mixture of copper(II) chloride in acetonitrile, slowly add tert-butyl nitrite. Stir the mixture for 15 minutes and then cool to 0°C.
-
Slowly add a solution of 2-chloro-4-aminopyridine in acetonitrile to the cooled mixture.
-
Stir the reaction mixture for 1 hour at 0°C and then allow it to warm to room temperature for 16 hours.
-
After concentration in vacuo, add 15% aqueous ammonia solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and carefully concentrate under reduced pressure to give crude 2,4-dichloropyridine.
2,5-Dichloropyridine
2,5-Dichloropyridine is an important intermediate for pharmaceuticals and agrochemicals. It can be synthesized through various routes, including from 2-aminopyridine (B139424) or via a multi-step process starting from maleic diester.
Table 3: Synthesis of 2,5-Dichloropyridine
| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 2-Aminopyridine | HCl, Cl₂, NaNO₂, CuCl | Not Specified | Water/HCl | Not Specified | Not Specified | ~58 | High |
| Maleic diester, Nitromethane | DBU, H₂, POCl₃ | Pd/C | Methanol (B129727), MTBE | 5 (condensation), 10 (hydrogenation) | 65-70 (condensation), 30-35 (hydrogenation) | ~88.6 | >99 |
| 2,5-Dibromopyridine | Tetramethylammonium chloride | Catalyst 1 | Ethanol | Not Specified | 100 | High | High |
Materials:
-
Diethyl maleate
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Palladium on carbon (Pd/C)
-
Methyl tertiary butyl ether (MTBE)
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
40% aqueous sodium hydroxide (B78521) solution
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Condensation: In a flask, mix diethyl maleate, nitromethane, and DBU. Heat the mixture with stirring to 65-70°C for 5 hours.
-
Hydrogenation and Cyclization: Cool the mixture and add methanol and palladium on carbon catalyst. Pressurize the flask with hydrogen gas (0.1-0.3 MPa) and heat to 30-35°C for 10 hours. After the reaction, filter to remove the catalyst and concentrate the filtrate. Recrystallize the residue from MTBE to obtain 2,5-dihydroxypyridine.[3]
-
Chlorination: In a separate flask, add phosphorus oxychloride and the 2,5-dihydroxypyridine. Heat the mixture to reflux (105-110°C) for 5 hours. Recover excess POCl₃ by distillation under reduced pressure.[3]
-
Work-up: Slowly pour the residue into ice water and neutralize with 40% aqueous sodium hydroxide solution. Extract the product with dichloromethane. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain 2,5-dichloropyridine.[3]
2,6-Dichloropyridine (B45657)
2,6-Dichloropyridine is a precursor to the antibiotic enoxacin (B1671340) and other pharmaceuticals.[4] It is typically produced by the direct chlorination of pyridine, where 2-chloropyridine (B119429) is an intermediate.[4]
Table 4: Synthesis of 2,6-Dichloropyridine
| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Pyridine | Chlorine | None | None (gas phase) | Not Specified | High | Not Specified | Mixture with 2-chloropyridine |
| 2-Chloropyridine | Chlorine | None | Liquid phase | Not Specified | >160 | High | High |
| 2-Chloropyridine or its hydrochloride | Chlorine | Photoinitiation | None | 4-10 | 160-190 | High | High |
Materials:
-
2-Chloropyridine
-
Chlorine gas
Procedure:
-
In a suitable high-temperature, liquid-phase reactor, charge the 2-chloropyridine.
-
Heat the reactor to a temperature above 160°C.
-
Introduce chlorine gas into the reactor. The reaction is carried out in the absence of a catalyst.
-
The reaction produces 2,6-dichloropyridine with high selectivity. The product can be purified by distillation.
3,4-Dichloropyridine (B130718)
3,4-Dichloropyridine is used in the synthesis of agrochemicals and pharmaceuticals.[5] One synthetic approach involves the reaction of 3-chloropyridine (B48278) with n-butyllithium and a chlorine source.
Table 5: Synthesis of 3,4-Dichloropyridine
| Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 3-Chloropyridine | n-Butyllithium, Diisopropylamine (B44863), 1,1,2-Trichloro-1,2,2-trifluoroethane | Tetrahydrofuran, Hexane | 2 (step 1), 1 (step 2) | -75 | 76 | Not Specified |
Materials:
-
3-Chloropyridine
-
n-Butyllithium
-
Diisopropylamine
-
1,1,2-Trichloro-1,2,2-trifluoroethane
-
Tetrahydrofuran (THF)
-
Hexane
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 3-chloropyridine and diisopropylamine in a mixture of THF and hexane.
-
Cool the solution to -75°C and add n-butyllithium. Stir for 2 hours.
-
Add 1,1,2-trichloro-1,2,2-trifluoroethane to the reaction mixture and stir for an additional hour at -75°C.
-
The reaction is then quenched and worked up to isolate the 3,4-dichloropyridine product.
3,5-Dichloropyridine
3,5-Dichloropyridine is a crucial intermediate in the pharmaceutical and agrochemical industries.[6] A common industrial synthesis involves the reductive dechlorination of polychlorinated pyridines, such as pentachloropyridine.
Table 6: Synthesis of 3,5-Dichloropyridine
| Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (area % by GC) |
| 2,3,4,5,6-Pentachloropyridine | Zinc, Acetic Acid | Water | 30 | 81-82 | 60.8 | 78 |
| 2,3,5-Trichloropyridine | Zinc, Acetic Acid | Water | 1 | 95 | 65 | Not Specified |
| Acrylonitrile, Anhydrous Chloral | Copper(I) chloride, Zinc, Acidic compound | Acetonitrile | 16 (step 1) | 120 (step 1) | Not Specified | Not Specified |
Materials:
-
2,3,4,5,6-Pentachloropyridine
-
Zinc powder
-
Acetic acid
-
Water
-
Dichloromethane
-
Sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and stirrer, add water, acetic acid, and finely ground 2,3,4,5,6-pentachloropyridine.
-
Add zinc powder to the mixture.
-
Heat the reaction mixture to 81-82°C and maintain for 30 hours.
-
After cooling, perform a steam distillation to isolate the crude 3,5-dichloropyridine.
-
Extract the distillate with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent to yield 3,5-dichloropyridine as a white solid.
Signaling Pathways Modulated by Dichloropyridine Derivatives
Dichloropyridine scaffolds are integral to a variety of pharmacologically active molecules that modulate key signaling pathways implicated in numerous diseases. Understanding these pathways is crucial for rational drug design and development.
P2X7 Receptor Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammatory responses.[7] Its activation by extracellular ATP initiates a signaling cascade leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β.[7] Derivatives of 3,5-dichloropyridine have been identified as potent antagonists of the P2X7 receptor, making them promising candidates for the treatment of inflammatory disorders.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that regulate cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. The 3,5-dichloropyridine scaffold has been incorporated into potent pan-FGFR inhibitors.
Cyclooxygenase-2 (COX-2) Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some dichloropyridine derivatives have been investigated for their potential to modulate this pathway.
Conclusion
The dichloropyridines represent a class of compounds with immense value to the fields of medicinal chemistry, drug development, and agrochemical science. Their synthesis, which has evolved from challenging separations of complex mixtures to highly selective and efficient modern methodologies, provides access to a rich diversity of molecular architectures. This guide has provided a comprehensive overview of the key synthetic routes for all six dichloropyridine isomers, supported by quantitative data and detailed experimental protocols to aid researchers in their practical applications.
Furthermore, the elucidation of the signaling pathways modulated by dichloropyridine derivatives, such as the P2X7, FGFR, and COX-2 pathways, continues to fuel the development of novel therapeutics for a range of diseases. The visualizations provided herein offer a clear framework for understanding the mechanisms of action of these promising compounds. As research in this area continues, the versatile dichloropyridine scaffold is certain to remain a privileged structure in the ongoing quest for new and improved chemical entities to address unmet medical and agricultural needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Диссертация на тему «Исследование структуры и свойств органических магнетиков на основе кристаллов ароматических азидов», скачать бесплатно автореферат по специальности ВАК РФ 02.00.04 - Физическая химия [dissercat.com]
- 3. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis and Biological Landscape of Novel Dichlorobenzyl-Analogous Isoxazole Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole (B147169) scaffold remains a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the synthesis, characterization, and biological evaluation of novel isoxazole derivatives structurally related to (dichlorobenzyl)oxy)phenyl)isoxazole. While specific data for the exact parent compound remains elusive in publicly accessible literature, this paper provides a comprehensive overview of analogous structures, focusing on benzyloxyphenyl isoxazole derivatives. Detailed experimental protocols for their synthesis and characterization are presented, alongside a structured summary of their biological activities. Furthermore, key experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying processes. This document aims to serve as a critical resource for researchers engaged in the discovery and development of next-generation isoxazole-based therapeutic agents.
Introduction
Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties.[1][2][3][4] These properties include anticancer, anti-inflammatory, antimicrobial, and analgesic activities.[2][3][5][6] The versatility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties. This guide focuses on isoxazole variants characterized by a benzyloxy-phenyl moiety, with a particular interest in analogs of the dichlorobenzyl-substituted class.
A recent 2022 study by Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity provides valuable insights into the synthesis and biological evaluation of a series of 4-(4-Chlorophenyl)-3-(4-((substituted-benzyl)oxy)phenyl)-5-methylisoxazoles.[7] These compounds serve as excellent surrogates for understanding the structure-activity relationships of the target class of molecules.
Synthesis of Benzyloxyphenyl Isoxazole Analogs
The synthesis of the target isoxazole analogs can be achieved through a multi-step process. A representative synthetic pathway is outlined below, based on the methodologies described for analogous compounds.[7]
Experimental Protocol: General Synthesis of 4-(4-Chlorophenyl)-3-(4-((substituted-benzyl)oxy)phenyl)-5-methylisoxazoles[7]
Step 1: Synthesis of the Hydroxyphenyl Isoxazole Intermediate
The synthesis begins with the formation of the core isoxazole ring structure bearing a hydroxyl group, which will subsequently be functionalized with the substituted benzyl (B1604629) moiety.
-
Materials: Appropriate starting materials for the isoxazole ring formation (e.g., a substituted chalcone (B49325) and hydroxylamine (B1172632) hydrochloride), base (e.g., sodium hydroxide), and solvents (e.g., ethanol).
-
Procedure:
-
The substituted chalcone is dissolved in a suitable solvent, such as ethanol.
-
An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) is added to the chalcone solution.
-
The reaction mixture is refluxed for a specified period (e.g., 2-4 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification (e.g., with dilute HCl).
-
The crude product is filtered, washed with water, and purified by recrystallization or column chromatography to yield the hydroxyphenyl isoxazole intermediate.
-
Step 2: Benzylation of the Hydroxyphenyl Isoxazole
The hydroxyl group of the intermediate is then alkylated using a substituted benzyl halide.
-
Materials: Hydroxyphenyl isoxazole intermediate, substituted benzyl halide (e.g., 2-chlorobenzyl chloride, 3-methylbenzyl bromide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
The hydroxyphenyl isoxazole intermediate is dissolved in DMF.
-
A base, such as potassium carbonate, is added to the solution to deprotonate the hydroxyl group.
-
The substituted benzyl halide is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature or slightly elevated temperature (e.g., 60°C) for several hours until the reaction is complete as monitored by TLC.
-
The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the final benzyloxyphenyl isoxazole derivative.
-
Experimental Workflow Diagram
Caption: Synthetic workflow for benzyloxyphenyl isoxazole analogs.
Characterization Data of Novel Variants
The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structure and purity.
Table 1: Spectroscopic Data for Representative Benzyloxyphenyl Isoxazole Analogs[7]
| Compound ID | R Group (Substitution on Benzyl) | 1H NMR (400 MHz, CDCl3), δ (ppm) |
| 11 | 2-methyl | 2.37 (3H, s), 2.43 (3H, s), 5.03 (2H, s), 6.94 (2H, d, J = 9.2 Hz), 7.13 (2H, d, J = 8.8 Hz), 7.27–7.32 (2H, m), 7.35–7.41 (5H, m) |
| 12 | 2-methoxy | 2.42 (3H, s), 3.85 (3H, s), 5.11 (2H, s), 6.89-6.99 (4H, m), 7.12 (2H, d, J = 8.4 Hz), 7.28–7.32 (1H, m), 7.33–7.36 (4H, m), 7.43 (1H, d, J = 7.6 Hz) |
| 14 | 2-(difluoromethoxy) | 2.42 (3H, s), 5.12 (2H, s), 7.06 (2H, d, J = 8.8 Hz), 7.24–7.27 (5H, m), 7.70 (2H, d, J = 8.8 Hz), 7.42–7.47 (1H, m), 7.49 (2H, d, J = 8.4 Hz), 7.58 (1H, dd, J = 7.6 Hz, 1.2 Hz) |
| 16 | 2-chloro | 2.43 (3H, s), 5.17 (2H, s), 6.95 (2H, d, J = 9.2 Hz), 7.13 (2H, d, J = 8.8 Hz), 7.27–7.32 (2H, m), 7.35–7.41 (5H, m), 7.53–7.55 (1H, m) |
| 19 | 3-methyl | 2.37 (3H, s), 2.42 (3H, s), 5.02 (2H, s), 6.93 (2H, d, J = 8.8 Hz), 7.12 (2H, d, J = 8.4 Hz), 7.13–7.15 (1H, m), 7.20–7.29 (3H, m), 7.34–7.36 (4H, m) |
Note: The table presents a selection of compounds and their corresponding proton NMR data as reported in the literature.[7]
Biological Evaluation
While specific biological data for "dichlorobenzyl)oxy)phenyl)isoxazole" is not available, the broader class of isoxazole derivatives has been extensively studied for various therapeutic applications. The primary mechanism of action often involves the inhibition of specific enzymes or signaling pathways.
General Biological Screening Workflow
Caption: A generalized workflow for the biological evaluation of novel compounds.
Conclusion
The exploration of novel isoxazole variants continues to be a promising avenue for the discovery of new therapeutic agents. Although direct information on "(dichlorobenzyl)oxy)phenyl)isoxazole" is not currently available in the public domain, the study of structurally related analogs provides a robust framework for understanding their synthesis, characterization, and potential biological activities. The protocols and data presented in this guide, derived from existing literature on analogous compounds, offer a valuable starting point for researchers in the field. Further investigation into the specific dichlorobenzyl-substituted variants is warranted to fully elucidate their therapeutic potential.
References
- 1. espublisher.com [espublisher.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis - chemicalbook [chemicalbook.com]
- 6. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents [patents.google.com]
- 7. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Dichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorosilane (B8785471) (H₂SiCl₂, DCS) is a volatile, colorless liquid with significant applications in the semiconductor and chemical synthesis industries. Its importance as a precursor for silicon-based materials, particularly in the deposition of high-purity silicon and silicon nitride thin films, has driven extensive research into its chemical properties, synthesis, and handling. This technical guide provides a comprehensive overview of the foundational research on dichlorosilane, including its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and critical safety information. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties of Dichlorosilane
Dichlorosilane is a chlorosilane that is highly reactive and flammable.[1] It is a key intermediate in the production of ultrapure silicon.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | H₂SiCl₂ | [2] |
| Molar Mass | 101.007 g/mol | [2] |
| Appearance | Colorless gas | [2] |
| Boiling Point | 8 °C (46 °F; 281 K) | [2] |
| Melting Point | -122 °C (-188 °F; 151 K) | [2] |
| Density | 4.228 g/cm³ | [2] |
| Vapor Pressure | 167.2 kPa at 20 °C | [2] |
| Solubility in water | Reacts | [2] |
| Autoignition Temperature | 55 °C (131 °F) | [2] |
| Explosive Limits | 4.1–99% | [2] |
Synthesis of Dichlorosilane
The most common industrial method for synthesizing dichlorosilane is the catalytic disproportionation of trichlorosilane (B8805176) (SiHCl₃).[3] This reversible reaction yields dichlorosilane and silicon tetrachloride (SiCl₄).
Experimental Protocol: Synthesis via Trichlorosilane Disproportionation
This protocol describes a laboratory-scale synthesis of dichlorosilane from trichlorosilane using a fixed-bed reactor with a suitable catalyst.
Materials:
-
Trichlorosilane (SiHCl₃), high purity
-
Catalyst: Amberlyst A21 ion-exchange resin or activated carbon[4][5]
-
Inert gas (Nitrogen or Argon), high purity
-
Fixed-bed reactor system with temperature and pressure control
-
Distillation apparatus for purification
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Catalyst Preparation and Packing:
-
If using Amberlyst A21, wash the resin with an inert solvent (e.g., hexane) and dry under vacuum to remove any moisture.
-
If using activated carbon, heat the carbon under a flow of inert gas to activate it and remove adsorbed species.[4]
-
Carefully pack the catalyst into the fixed-bed reactor.
-
-
System Purge:
-
Assemble the reactor system and purge thoroughly with a high-purity inert gas to remove air and moisture.
-
-
Reaction:
-
Heat the reactor to the desired temperature, typically in the range of 60-100°C.[6]
-
Introduce a controlled flow of high-purity trichlorosilane into the reactor.
-
Maintain a constant pressure within the reactor, typically between 1 and 10 atmospheres.
-
The reaction is endothermic, so careful temperature control is necessary.[6]
-
The gaseous effluent from the reactor will contain unreacted trichlorosilane, dichlorosilane, silicon tetrachloride, and other minor byproducts.
-
-
Product Collection and Purification:
-
Pass the reactor effluent through a condenser to liquefy the chlorosilanes.
-
Collect the crude liquid mixture in a cooled receiving flask.
-
Purify the dichlorosilane from the mixture by fractional distillation.[7] Due to the close boiling points of the components, a distillation column with a high number of theoretical plates is recommended.
-
-
Analysis:
-
Analyze the purity of the distilled dichlorosilane using GC-MS.[8]
-
Purification of Dichlorosilane
For semiconductor applications, dichlorosilane must be of extremely high purity, with particular attention to minimizing boron-containing impurities.[9] Distillation is the primary method for purification.
Experimental Protocol: Purification by Distillation
This protocol outlines the fractional distillation of crude dichlorosilane to achieve high purity.
Materials:
-
Crude dichlorosilane
-
Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)
-
Heating mantle with magnetic stirring
-
Inert gas supply
-
Dry ice/acetone or liquid nitrogen cold traps
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus under a flow of inert gas to ensure it is dry.
-
The receiving flasks should be cooled in cold traps to efficiently collect the volatile dichlorosilane.
-
-
Distillation:
-
Charge the distillation flask with the crude dichlorosilane.
-
Begin heating the flask gently while stirring.
-
The first fraction collected will be enriched in lower-boiling impurities.
-
Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at the boiling point of dichlorosilane (8°C).
-
Higher-boiling impurities, such as trichlorosilane and silicon tetrachloride, will remain in the distillation flask.
-
-
Analysis:
Key Chemical Reactions of Dichlorosilane
Dichlorosilane is a versatile reagent in chemical synthesis, with its reactivity dominated by the Si-H and Si-Cl bonds.
Hydrolysis
Dichlorosilane reacts vigorously with water in a hydrolysis reaction to form siloxanes and hydrochloric acid.[12] The nature of the siloxane products (linear or cyclic) can be controlled by the reaction conditions.[12]
This protocol describes the controlled hydrolysis of dichlorosilane to produce polysiloxanes.
Materials:
-
Dichlorosilane
-
Anhydrous diethyl ether or dichloromethane
-
Distilled water
-
Dropping funnel
-
Reaction flask with a stirrer and a condenser
-
Inert gas atmosphere setup
Procedure:
-
Setup:
-
In a fume hood, set up a reaction flask under an inert atmosphere.
-
Cool the flask in an ice bath.
-
-
Reaction:
-
Dissolve the dichlorosilane in the anhydrous solvent within the reaction flask.
-
Slowly add water to the solution using a dropping funnel while stirring vigorously. The reaction is highly exothermic and will produce HCl gas.
-
Maintain the temperature of the reaction mixture at 0°C.
-
-
Workup and Analysis:
-
After the addition of water is complete, allow the mixture to stir for an additional hour.
-
Neutralize the produced HCl by washing the organic layer with a dilute sodium bicarbonate solution.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the polysiloxane product.
-
Characterize the product using techniques like NMR and IR spectroscopy.
-
Chemical Vapor Deposition (CVD) of Silicon Nitride
A major industrial application of dichlorosilane is in the low-pressure chemical vapor deposition (LPCVD) of silicon nitride (Si₃N₄) thin films, where it is reacted with ammonia (B1221849) (NH₃).[12]
This protocol provides a general procedure for the deposition of silicon nitride films using dichlorosilane and ammonia in a hot-wall LPCVD reactor.
Materials:
-
Dichlorosilane (electronic grade)
-
Ammonia (electronic grade)
-
Silicon wafers (substrate)
-
LPCVD reactor system with programmable temperature, pressure, and gas flow controllers
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and metallic contaminants.
-
Load the wafers into the LPCVD reactor.
-
-
Deposition:
-
Evacuate the reactor to a base pressure in the range of millitorr.
-
Heat the reactor to the desired deposition temperature, typically between 700°C and 800°C.[4]
-
Introduce dichlorosilane and ammonia into the reactor at controlled flow rates. A common gas flow ratio of NH₃:DCS is 3:1 or higher.[13]
-
Maintain a constant deposition pressure, typically between 200 and 500 mTorr.[13]
-
The deposition time will depend on the desired film thickness.
-
-
Post-Deposition:
-
After the deposition is complete, stop the flow of precursor gases and purge the reactor with an inert gas.
-
Cool the reactor down to room temperature before unloading the wafers.
-
-
Film Characterization:
-
Characterize the deposited silicon nitride film for thickness, refractive index, stoichiometry, and electrical properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), and capacitance-voltage (C-V) measurements.
-
Analytical Methods
The purity and identity of dichlorosilane and its reaction products are typically confirmed using spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture. It is commonly used to assess the purity of dichlorosilane and to identify the products of its reactions.[8]
Typical GC-MS Parameters:
-
Column: A non-polar capillary column is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Injection: A gas-tight syringe is used to inject the sample into the heated injection port.
-
Temperature Program: The oven temperature is ramped to separate compounds based on their boiling points.
-
MS Detector: Electron ionization (EI) is commonly used, and the resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation. For dichlorosilane, characteristic absorption bands for Si-H and Si-Cl bonds can be observed.
FTIR Analysis:
-
Dichlorosilane gas can be analyzed in a gas cell.
-
Liquid samples can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl).
-
The presence of Si-H stretching vibrations is typically observed in the region of 2200-2260 cm⁻¹.
-
Si-Cl stretching vibrations are observed at lower wavenumbers.
Safety and Handling
Dichlorosilane is a highly hazardous material and must be handled with extreme caution in a well-ventilated area, preferably a fume hood.[1]
-
Flammability: Dichlorosilane is extremely flammable and can ignite spontaneously in air.[1] Keep away from heat, sparks, and open flames.
-
Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[14] It is also incompatible with strong oxidizing agents, acids, and bases.
-
Toxicity: Dichlorosilane is toxic if inhaled and can cause severe burns to the skin, eyes, and respiratory tract.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[16]
-
Disposal: Dichlorosilane must be disposed of as hazardous waste according to local regulations. Small quantities can be neutralized by slow addition to a stirred, cooled solution of sodium bicarbonate.[1]
Visualizations
Signaling Pathways and Workflows
Caption: Synthesis and purification workflow for dichlorosilane.
Caption: Chemical Vapor Deposition of Silicon Nitride from Dichlorosilane.
Caption: Hydrolysis of Dichlorosilane to form Polysiloxanes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP1630249A2 - Process for chemical vapor deposition of silicon nitride. - Google Patents [patents.google.com]
- 5. electrochem.org [electrochem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20120193214A1 - Process for purifying chlorosilanes by distillation - Google Patents [patents.google.com]
- 8. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 9. globalsilicones.org [globalsilicones.org]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. deepdyve.com [deepdyve.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. gelest.com [gelest.com]
An In-depth Technical Guide to the Reactivity of Dichloro-alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity of dichloro-alkanes, a class of compounds with significant applications in organic synthesis and as precursors in the development of pharmaceuticals. Understanding the nuanced reactivity of these molecules, governed by the position of the chlorine atoms and the structure of the carbon skeleton, is crucial for their effective utilization. This document details their primary reaction pathways—nucleophilic substitution and elimination—and explores the factors influencing reaction outcomes. Particular attention is given to the distinct behaviors of geminal, vicinal, and α,ω-dichloro-alkanes.
Core Concepts in Dichloro-alkane Reactivity
Dichloro-alkanes are characterized by the presence of two chlorine atoms, which significantly influences their chemical behavior compared to their monochlorinated counterparts. The carbon-chlorine (C-Cl) bond is polar, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. The presence of a second chlorine atom can either enhance or diminish this effect, depending on its location.
The primary reaction pathways for dichloro-alkanes are nucleophilic substitution and elimination reactions. The competition between these pathways is dictated by several factors, including the structure of the dichloro-alkane (primary, secondary, tertiary), the nature of the nucleophile/base, the solvent, and the reaction temperature.
Comparative Reactivity of Dichloro-alkane Isomers
The spatial relationship of the two chlorine atoms on the alkane chain defines three main classes of dichloro-alkanes, each with distinct reactivity profiles.
-
Geminal (gem-) Dichloro-alkanes (1,1-dichloro-alkanes): Both chlorine atoms are attached to the same carbon atom. A key reaction of geminal dihalides is their hydrolysis to form aldehydes or ketones. For instance, 1,1-dichloroethane (B41102) reacts with aqueous potassium hydroxide (B78521) (KOH) to yield ethanal, a pungent aldehyde.[1] This transformation is a useful synthetic tool.
-
Vicinal (vic-) Dichloro-alkanes (1,2-dichloro-alkanes): The chlorine atoms are on adjacent carbon atoms. These compounds can also undergo nucleophilic substitution and elimination. For example, 1,2-dichloroethane (B1671644) reacts with aqueous KOH to produce ethane-1,2-diol.[1] A significant industrial application of vicinal dichloro-alkanes is the thermal dehydrochlorination of 1,2-dichloroethane to produce vinyl chloride, a key monomer for PVC production.[2]
-
α,ω-Dichloro-alkanes: The chlorine atoms are on non-adjacent carbons at the ends of a chain. These molecules are important substrates for intramolecular reactions, leading to the formation of cyclic compounds.
Data Presentation: A Quantitative Look at Reactivity
Quantitative data is essential for predicting reaction outcomes and optimizing synthetic routes. The following tables summarize key data related to the reactivity of dichloro-alkanes and their precursors.
Table 1: Product Distribution in the Free-Radical Chlorination of 1-Chlorobutane (B31608)
The free-radical chlorination of 1-chlorobutane produces a mixture of dichlorobutane isomers. The distribution of these products provides insight into the relative reactivity of the C-H bonds within the molecule, which is influenced by both statistical factors and the inductive effect of the existing chlorine atom.[3][4][5]
| Isomer | Position of Chlorination | Experimental Abundance (%) |
| 1,1-dichlorobutane | C1 (Primary) | 5.8 - 7.8 |
| 1,2-dichlorobutane | C2 (Secondary) | 22.9 - 24.2 |
| 1,3-dichlorobutane | C3 (Secondary) | 46.3 - 49.1 |
| 1,4-dichlorobutane | C4 (Primary) | 19.8 - 25.0 |
Note: The ranges in abundance reflect variations in experimental conditions reported in different studies.[3][4]
Table 2: Relative Reactivity of C-H Bonds in 1-Chlorobutane
To account for the different number of hydrogens at each position, the relative reactivity per hydrogen can be calculated. This data highlights that the secondary hydrogens on C3 are the most reactive.[4][5]
| Position | C-H Bond Type | Number of Hydrogens | Relative Reactivity per Hydrogen (Normalized to C1) |
| C1 | Primary | 2 | 1.0 |
| C2 | Secondary | 2 | 4.0 |
| C3 | Secondary | 2 | 8.0 |
| C4 | Primary | 3 | 3.0 |
Table 3: Carbon-Halogen Bond Dissociation Enthalpies (kJ/mol at 298 K)
The strength of the carbon-halogen bond is a critical factor in determining the rate of nucleophilic substitution, as this bond is broken during the reaction. Weaker bonds lead to faster reactions.[6][7][8][9]
| Bond | Bond Dissociation Enthalpy (kJ/mol) |
| C-F | 492 |
| C-Cl | 324-331 |
| C-Br | 285 |
| C-I | 228 |
Note: Values can vary slightly depending on the specific molecule and the method of determination.
Key Reactions and Mechanisms
Nucleophilic Substitution Reactions
In nucleophilic substitution, a nucleophile replaces one of the chlorine atoms. The reaction can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).
-
SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. This mechanism is favored for primary and, to a lesser extent, secondary dichloro-alkanes, with a strong nucleophile and in a polar aprotic solvent. The reaction rate depends on the concentration of both the dichloro-alkane and the nucleophile.
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. It is favored for tertiary and, to some extent, secondary dichloro-alkanes, particularly in polar protic solvents. The rate of reaction is primarily dependent on the concentration of the dichloro-alkane.
The presence of two chlorine atoms can influence the rate and outcome of these reactions. For example, the hydrolysis of 1,1-dichloroethane proceeds to form an aldehyde, while 1,2-dichloroethane forms a diol, showcasing the impact of the chlorine atom's position on the final product.[1]
Elimination Reactions
Elimination reactions of dichloro-alkanes typically lead to the formation of alkenes or alkynes. These reactions are favored by strong, bulky bases and higher temperatures. The two main mechanisms are E1 (unimolecular) and E2 (bimolecular).
-
E2 Mechanism: This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the carbon bearing a chlorine, while the chloride ion simultaneously departs. This mechanism has specific stereochemical requirements, favoring an anti-periplanar arrangement of the proton and the leaving group.
-
E1 Mechanism: This two-step mechanism begins with the departure of a chloride ion to form a carbocation, which is then deprotonated by a base to form the alkene. It often competes with the SN1 reaction.
The dehydrohalogenation of vicinal and geminal dihalides with a strong base can lead to the formation of alkynes. Zaitsev's rule generally predicts that the more substituted alkene will be the major product in elimination reactions.[10][11][12]
Intramolecular Reactions of α,ω-Dichloro-alkanes
When the two chlorine atoms are located at the ends of a carbon chain of appropriate length, intramolecular nucleophilic substitution can occur to form cyclic compounds. A common example is the Williamson ether synthesis, where a haloalcohol is treated with a base to form a cyclic ether.[13][14] The formation of five- and six-membered rings is generally favored.
Experimental Protocols
Protocol 1: Hydrolysis of 1,1-Dichloroethane to Ethanal
Objective: To demonstrate the conversion of a geminal dichloro-alkane to an aldehyde.
Materials:
-
1,1-Dichloroethane
-
10% aqueous Potassium Hydroxide (KOH) solution
-
2,4-Dinitrophenylhydrazine (2,4-DNP) reagent
-
Distillation apparatus
-
Reaction flask with reflux condenser
-
Heating mantle
Procedure:
-
Place 1,1-dichloroethane in a round-bottom flask equipped with a reflux condenser.
-
Add a 10% aqueous solution of KOH to the flask.
-
Heat the mixture under reflux for 1-2 hours.
-
After cooling, arrange the apparatus for distillation and carefully distill the product, ethanal, which has a low boiling point.
-
To confirm the presence of the aldehyde, add a few drops of the distillate to a solution of 2,4-dinitrophenylhydrazine. The formation of a yellow to orange precipitate indicates the presence of ethanal.[1]
Protocol 2: Dehydrohalogenation of 2,3-Dichloropentane (B1606421)
Objective: To illustrate the E2 elimination of a vicinal dichloro-alkane and the application of Zaitsev's rule.
Materials:
-
2,3-Dichloropentane
-
Sodium ethoxide in ethanol (B145695)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloropentane in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask.
-
Heat the reaction mixture under reflux for several hours.
-
After the reaction is complete, cool the mixture and wash with water to remove inorganic salts.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO4).
-
Analyze the product mixture by gas chromatography to determine the ratio of the different alkene products formed. The major product is expected to be the more substituted alkene according to Zaitsev's rule.
Protocol 3: Intramolecular Cyclization of a Haloalcohol (Williamson Ether Synthesis)
Objective: To synthesize a cyclic ether from an α,ω-haloalcohol.
Materials:
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF) as solvent
-
Reaction flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried reaction flask under a nitrogen atmosphere.
-
Add a solution of 4-chloro-1-butanol in anhydrous THF to the flask.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride in portions to the stirred solution. The NaH will deprotonate the alcohol to form the alkoxide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product, tetrahydrofuran (THF), with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the cyclic ether.[13]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key reaction pathways and logical relationships in the reactivity of dichloro-alkanes.
Caption: Reactivity of Geminal vs. Vicinal Dichloro-alkanes.
Caption: Intramolecular Cyclization of an α,ω-Dichloro-alkane.
Caption: Pathways in the Free-Radical Chlorination of 1-Chlorobutane.
References
- 1. How can you distinguish between 1 1-dichloroethane and 1 2-dichloroethane ?Give reactions also. [doubtnut.com]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Untitled Document [sas.upenn.edu]
- 5. chlorination [sas.upenn.edu]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Predict all the alkenes that would be formed by dehydrohalogenation of the following halides with sodium ethoxide in ethanol and identify the major alkenecolon 1. bromo-1-methylcyclohexane 2. 2-chloro-2-methylbutane 3. 2comma2comma3-trimethyl-3-bromopentane. [extramarks.com]
- 12. allen.in [allen.in]
- 13. google.com [google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Preliminary Studies of 2,2-Dichloro-1-phenylethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary studies on 2,2-dichloro-1-phenylethanone, a compound of interest for its potential therapeutic applications. This document summarizes the current knowledge on its synthesis, biological activities, and the signaling pathways it modulates, with a particular focus on its effects on cancer cells. Detailed experimental protocols for key assays and analytical methods are provided to facilitate further research and development. All quantitative data is presented in structured tables for ease of comparison, and logical relationships are visualized using diagrams generated with Graphviz.
Introduction
2,2-dichloro-1-phenylethanone, also known as α,α-dichloroacetophenone and abbreviated as DAP, is a halogenated ketone that has garnered attention in the scientific community. Its structural features suggest potential for biological activity, prompting preliminary investigations into its synthesis and effects on cellular processes. This guide consolidates the initial findings to serve as a foundational resource for researchers in drug discovery and development.
Synthesis and Physicochemical Properties
Several synthetic routes for 2,2-dichloro-1-phenylethanone have been reported in the literature. A common approach involves the chlorination of acetophenone. Novel methods utilizing recyclable catalysts have also been developed to improve efficiency and sustainability.[1]
Table 1: Physicochemical Properties of 2,2-dichloro-1-phenylethanone [2][3]
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O |
| Molecular Weight | 189.04 g/mol |
| CAS Number | 2648-61-5 |
| Melting Point | 21 °C |
| Boiling Point | 132-134 °C (13 mmHg) |
| Density | 1.34 g/mL |
| Refractive Index | 1.5695 |
Biological Activity and Mechanism of Action
Preliminary studies have primarily focused on the anticancer properties of 2,2-dichloro-1-phenylethanone. A key study by Jin et al. (2016) investigated its effects on acute myeloid leukemia (AML) cells.[4][5]
Cytotoxicity and Antiproliferative Effects
Table 2: Summary of In Vitro Biological Activities of 2,2-dichloro-1-phenylethanone in AML Cells
| Biological Effect | Cell Line | Concentration Range | Outcome | Reference |
| Inhibition of Cell Proliferation | U937 | 5, 20, 80 μM | Significant inhibition | [4] |
| Induction of Apoptosis | U937 | 5, 20, 80 μM | Increased proportion of apoptotic cells | [6] |
| Suppression of Autophagy | U937 | 5, 20, 80 μM | Decreased number of autophagic vesicles | [6] |
Induction of Apoptosis
Treatment of AML cells with 2,2-dichloro-1-phenylethanone leads to a significant increase in apoptosis.[6] This is evidenced by an increase in the cleavage of pro-apoptotic proteins such as PARP and Caspase 3, and a decrease in the expression of anti-apoptotic proteins like BCL-xL and BCL-2.[4]
Suppression of Autophagy
The compound has also been shown to suppress autophagy in AML cells.[4] This is accompanied by a decrease in the expression of autophagy regulators ULK1, Beclin-1, and Atg.[4]
Signaling Pathway Modulation
The anticancer effects of 2,2-dichloro-1-phenylethanone in AML cells are associated with the inhibition of the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its inhibition likely contributes to the observed apoptosis and reduced cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 2,2-dichloro-1-phenylethanone.
Synthesis of 2,2-dichloro-1-phenylethanone
A general procedure for the synthesis of α,α-dichloroketones involves the reaction of the corresponding ketone with a chlorinating agent. A novel and practical method utilizes N-chlorosuccinimide (NCS) as the chlorine source and a recyclable Cu@CuFe2O4 magnetic nanoparticle catalyst in aqueous trifluoroethanol (TFE).[1]
Materials:
-
Arylalkyne (starting material)
-
N-chlorosuccinimide (NCS)
-
Cu@CuFe2O4 magnetic nanoparticles (catalyst)
-
Aqueous trifluoroethanol (TFE) (solvent)
Procedure:
-
To a solution of the arylalkyne in aqueous TFE, add NCS and the Cu@CuFe2O4 magnetic nanoparticle catalyst.
-
Stir the reaction mixture at the appropriate temperature for the required duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the catalyst using an external magnet.
-
Isolate the product by extraction and purify using column chromatography.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
AML cells (e.g., U937)
-
Complete culture medium
-
2,2-dichloro-1-phenylethanone (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of 2,2-dichloro-1-phenylethanone for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates
-
AML cells
-
2,2-dichloro-1-phenylethanone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 2,2-dichloro-1-phenylethanone for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
Materials:
-
AML cells
-
2,2-dichloro-1-phenylethanone
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, PARP, Caspase-3, Bcl-2, Bcl-xL, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with 2,2-dichloro-1-phenylethanone, then lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of 2,2-dichloro-1-phenylethanone.
Table 3: Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and quantification of 2,2-dichloro-1-phenylethanone.
Table 4: Suggested GC-MS Conditions
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation |
| Mass Spectrometer | Electron Ionization (EI) mode, scanning a suitable m/z range |
Conclusion and Future Directions
The preliminary studies on 2,2-dichloro-1-phenylethanone reveal its potential as an anticancer agent, particularly for acute myeloid leukemia. Its ability to induce apoptosis and suppress autophagy through the inhibition of the PI3K/Akt signaling pathway provides a strong rationale for further investigation. Future studies should focus on a comprehensive evaluation of its efficacy in various cancer models, both in vitro and in vivo. Detailed pharmacokinetic and toxicological studies are also essential to assess its potential for clinical development. Furthermore, structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs. This technical guide serves as a valuable resource to support and guide these future research endeavors.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PDK1 with dichloroacetophenone to inhibit acute myeloid leukemia (AML) cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PDK1 with dichloroacetophenone to inhibit acute myeloid leukemia (AML) cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dichloromethane as a Solvent for Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a versatile solvent widely employed in research, development, and industrial processes for the extraction of a broad range of compounds.[1] Its efficacy stems from a unique combination of physical and chemical properties, including its ability to dissolve many organic compounds, its immiscibility with water, and a low boiling point (39.6 °C), which facilitates easy removal post-extraction.[1][2] These characteristics make dichloromethane a valuable tool in the isolation and purification of active pharmaceutical ingredients (APIs), natural products, and other target molecules from complex mixtures.[2][3]
This document provides detailed application notes and standardized protocols for the use of dichloromethane in liquid-liquid extraction (LLE) and solid-phase extraction (SPE). It also presents a compilation of quantitative data to aid in method development and a critical overview of the necessary safety precautions for handling this solvent.
Data Presentation: Quantitative Analysis of Extraction Efficiency
The selection of an appropriate extraction solvent is critical for maximizing the recovery of target analytes. The following tables summarize the extraction efficiency of dichloromethane in various applications, often in comparison to other common solvents.
Table 1: Extraction of Lipids and Fatty Acids
| Sample Matrix | Extraction Method | Solvent System | Total Lipid Yield/Recovery | Reference |
| Echium virescens seeds | Liquid-Liquid | Dichloromethane/Methanol (B129727) (2:1 v/v) | Comparable to Chloroform/Methanol | [4] |
| Echium acanthocarpum hairy roots (cell line 1) | Liquid-Liquid | Dichloromethane/Methanol (2:1 v/v) | Slightly lower than Chloroform/Methanol | [4] |
| Echium acanthocarpum hairy roots (cell line 2) | Liquid-Liquid | Dichloromethane/Methanol (2:1 v/v) | Slightly higher than Chloroform/Methanol for some fatty acids | [4] |
| European seabass dorsal muscle | Liquid-Liquid | Dichloromethane/Methanol (2:1 v/v) | Statistically higher fatty acid yields than Chloroform/Methanol | [4] |
| Microalgae | Liquid-Liquid | Dichloromethane/Methanol | High lipid yield, further increased with pre-washing | [5] |
Table 2: Extraction of Active Pharmaceutical Ingredients (APIs) and Intermediates
| Sample Matrix | Extraction Method | Solvent System | Recovery/Yield | Reference |
| Spent Activated Carbon | Ultrasonication | Methanol/Dichloromethane (1:1 v/v) with 5% formic acid | 60-99% for various APIs | |
| Cefixime intermediate production | Centrifugal Extractor | Dichloromethane | Target yield increased from 82% (traditional) to 96.5% | [6] |
Table 3: Extraction of Natural Products and Volatile Compounds
| Sample Matrix | Extraction Method | Solvent | Extraction Yield/Efficiency | Reference |
| Acacia dealbata | Solid-Liquid | Dichloromethane | 4.1% (weaker than water, methanol, ethanol, acetone, hexane) | [1] |
| Olea europaea | Solid-Liquid | Dichloromethane | Higher than hexane, lower than methanol | [1] |
| Liverwort | Solid-Liquid | Dichloromethane | Used for lipophilic compounds | [3] |
| Fat-free model food system | Liquid-Liquid | Dichloromethane | Lower extraction yields than some solvent mixtures (e.g., propan-2-one/cyclopentane) | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of a Neutral Organic Compound from an Aqueous Solution
This protocol describes a general procedure for the extraction of a neutral organic compound from an aqueous solution using dichloromethane.
Materials:
-
Separatory funnel (appropriate size for the sample volume)
-
Erlenmeyer flasks
-
Beakers
-
Ring stand and clamp
-
Dichloromethane (reagent grade)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
Preparation: Ensure the separatory funnel is clean, and the stopcock is properly greased and moves freely. Place the separatory funnel in a ring clamp on a ring stand.
-
Sample Loading: Close the stopcock and pour the aqueous solution containing the target compound into the separatory funnel.
-
Addition of Dichloromethane: Add a volume of dichloromethane to the separatory funnel, typically about one-third to one-half of the volume of the aqueous layer.
-
Extraction: Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake gently. Periodically vent the funnel by opening the stopcock to release any pressure buildup. Continue to shake and vent for 1-2 minutes.
-
Phase Separation: Place the separatory funnel back in the ring clamp and allow the layers to separate completely. Dichloromethane is denser than water and will form the bottom layer.
-
Draining the Organic Layer: Carefully open the stopcock and drain the lower dichloromethane layer into a clean, dry Erlenmeyer flask.
-
Repeat Extraction: For exhaustive extraction, repeat steps 3-6 two more times with fresh portions of dichloromethane, combining all the organic extracts in the same Erlenmeyer flask.
-
Drying the Organic Extract: Add a small amount of anhydrous sodium sulfate to the combined dichloromethane extracts to remove any residual water. Swirl the flask; if the sodium sulfate clumps together, add more until some of it remains free-flowing.
-
Isolation of the Compound: Decant or filter the dried dichloromethane solution into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude extracted compound.
Protocol 2: Solid-Phase Extraction (SPE) for the Isolation of a Target Analyte from an Aqueous Sample
This protocol outlines a general procedure for the use of SPE to extract a target analyte from an aqueous sample, using dichloromethane as the elution solvent.
Materials:
-
SPE cartridge (e.g., C18)
-
SPE vacuum manifold
-
Collection vials or tubes
-
Methanol (HPLC grade)
-
Deionized water
-
Dichloromethane (HPLC grade)
-
Nitrogen evaporation system
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridge on the vacuum manifold.
-
Pass 5-10 mL of methanol through the cartridge to solvate the sorbent.
-
Equilibrate the cartridge by passing 5-10 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated aqueous sample onto the conditioned cartridge.
-
Apply a gentle vacuum to achieve a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with a small volume of deionized water to remove any water-soluble impurities.
-
Dry the cartridge thoroughly by drawing air or nitrogen through it under full vacuum for 5-10 minutes. This step is crucial to remove residual water before elution with a non-polar solvent.
-
-
Elution:
-
Place a clean collection vial inside the manifold.
-
Add a small volume (e.g., 1-2 mL) of dichloromethane to the cartridge to elute the retained analyte.
-
Allow the solvent to soak the sorbent for a minute before slowly drawing it through under a gentle vacuum.
-
Repeat the elution step with a second aliquot of dichloromethane and collect it in the same vial.
-
-
Eluate Concentration:
-
Evaporate the collected eluate to dryness or near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the intended analytical technique (e.g., HPLC, GC-MS).
-
Mandatory Visualization
Caption: Liquid-Liquid Extraction Workflow.
References
- 1. Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOLVENT EXTRACTION FOR QUANTITATIVE AND QUALITATIVE DETERMINATION OF POLLUTANTS IN ENVIRONMENTAL MATRICES [velp.com]
- 3. Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Application Of Dichloromethane (DCM)Solvent Extraction In Medical Intermediates-Mixer settler liquid liquid extraction equipment [kmichem.com]
- 7. Substitution of carcinogenic solvent dichloromethane for the extraction of volatile compounds in a fat-free model food system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2,4-Dichlorophenoxyacetic Acid in Plant Tissue Culture: A Comprehensive Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] While widely recognized for its use as a selective herbicide for broadleaf weeds, 2,4-D is a fundamental and indispensable component in the field of plant tissue culture.[1][2] Its stability and potent auxin activity make it an invaluable tool for inducing cell division and differentiation, primarily for callus induction, somatic embryogenesis, and the establishment of cell suspension cultures.[3][4] These techniques are foundational for a wide array of applications in plant biotechnology, including micropropagation, genetic transformation for crop improvement, and the production of valuable secondary metabolites for the pharmaceutical and other industries.[4][5]
This document provides a comprehensive overview of the applications of 2,4-D in plant tissue culture, detailed experimental protocols, and quantitative data to guide researchers in its effective use.
Mechanism of Action and Signaling Pathway
At the molecular level, 2,4-D mimics natural auxins but exhibits greater stability as it is more resistant to enzymatic degradation within plant tissues, leading to a sustained and potent physiological response.[1] The primary mechanism of action involves its perception by auxin receptors, specifically the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related AUXIN SIGNALING F-BOX (AFB) proteins.[6]
The binding of 2,4-D to the TIR1/AFB receptor, as part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, triggers the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors by the 26S proteasome.[5][6] The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a cascade of auxin-responsive genes.[5] This signaling cascade ultimately leads to various cellular responses, including cell division, elongation, and differentiation, which are harnessed in plant tissue culture to induce the formation of callus, an undifferentiated mass of cells.[1][7]
Applications of 2,4-D in Plant Tissue Culture
The primary applications of 2,4-D in plant tissue culture are centered around its ability to stimulate cell division and proliferation.
1. Callus Induction: 2,4-D is the most widely and effectively used plant growth regulator for the induction of callus from a variety of explants (e.g., leaf discs, stem segments, roots, and embryos).[8][9] Callus cultures are crucial for:
-
Indirect Organogenesis and Somatic Embryogenesis: Serving as the starting material for regenerating whole plants.
-
Genetic Transformation: Providing a target tissue for the introduction of foreign genes.
-
Production of Secondary Metabolites: Callus can be cultured to produce commercially valuable compounds.
2. Somatic Embryogenesis: This process involves the development of embryos from somatic cells, which is a key method for large-scale clonal propagation. 2,4-D is often used in the initial stages to induce the formation of embryogenic callus.[10][11] Subsequent removal or reduction of 2,4-D from the culture medium can then allow for the development and maturation of somatic embryos.[10]
3. Establishment and Maintenance of Cell Suspension Cultures: Friable callus induced by 2,4-D can be transferred to a liquid medium to establish cell suspension cultures.[12][13] These cultures, which consist of single cells and small cell aggregates, are valuable for:
-
Uniform and Rapid Growth: Allowing for easier scaling up of cell biomass production.
-
Biochemical Studies: Providing a simplified system for studying cellular processes.
-
Large-Scale Production of Secondary Metabolites: Used in bioreactors for commercial production.
Data Presentation: Effective Concentrations of 2,4-D for Callus Induction
The optimal concentration of 2,4-D for callus induction is highly dependent on the plant species, the type of explant used, and other culture conditions. The following table summarizes effective 2,4-D concentrations reported in various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific experimental system.
| Plant Species | Explant Type | Effective 2,4-D Concentration (mg/L) | Reference(s) |
| Oryza sativa (Rice) | Mature Seed/Embryo | 2.0 - 3.0 | [9][14] |
| Triticum aestivum (Wheat) | Mature Seed/Anther | 1.0 - 3.5 | [15] |
| Glycine max (Soybean) | Cotyledon | 5 µM (approximately 1.1 mg/L) in combination with kinetin | [16] |
| Orthosiphon stamineus | Petiole, Leaf, Internode | 4.0 - 5.0 | [17] |
| Cuminum cyminum (Cumin) | Leaf | 1.0 | [18] |
| Capsicum frutescens | Hypocotyl | 0.3 - 2.5 | [19] |
| Gazania rigens | Stem, Leaf | 1.0 - 1.5 | [8] |
| Barnyard Millet | Mature Seed | 5.0 | [20] |
| Kaffir Lime | Leaf | 2.0 | [13] |
Experimental Protocols
A successful plant tissue culture experiment using 2,4-D requires meticulous attention to aseptic techniques and the optimization of various factors.
Protocol 1: Preparation of 2,4-D Stock Solution (1 mg/mL)
Stock solutions are essential for accurate and convenient media preparation.[21]
Materials:
-
2,4-Dichlorophenoxyacetic acid (powder)
-
1N NaOH or 95% Ethanol (B145695)
-
Sterile distilled water
-
100 mL volumetric flask
-
Sterile filter (0.22 µm) and syringe (optional)
-
Sterile storage bottles
Procedure:
-
Weigh 100 mg of 2,4-D powder and place it in the 100 mL volumetric flask.
-
Add a small volume (2-5 mL) of 1N NaOH or 95% ethanol to dissolve the powder completely. Gentle warming may aid in dissolution.[15][21]
-
Once fully dissolved, slowly add sterile distilled water to bring the final volume to 100 mL.[21]
-
For filter sterilization, draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a sterile storage bottle. This is the preferred method for heat-labile substances, although 2,4-D is relatively heat-stable.[15][22]
-
Label the stock solution with the name, concentration, and date of preparation.
-
Store the stock solution at 2-8°C. It can be stored for several months.
Protocol 2: Callus Induction from Leaf Explants
This protocol provides a general procedure for inducing callus from leaf tissue.
Materials:
-
Healthy, young leaves from a donor plant
-
Detergent (e.g., Tween-20)
-
70% (v/v) Ethanol
-
10-20% (v/v) Commercial bleach solution (e.g., containing sodium hypochlorite)
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium with vitamins
-
2,4-D stock solution (1 mg/mL)
-
Petri dishes
-
Sterile forceps and scalpels
-
Laminar flow hood
Procedure:
-
Explant Preparation and Sterilization: a. Excise young, healthy leaves from the donor plant. b. Wash the leaves thoroughly under running tap water for 10-15 minutes.[17] c. In a beaker, add a few drops of detergent to water and immerse the leaves, agitating for 5-10 minutes.[21] d. Rinse the leaves 3-4 times with distilled water. e. In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.[21] f. Transfer the leaves to a 10-20% bleach solution and agitate for 10-15 minutes. The duration may need optimization depending on the plant species and tissue thickness. g. Rinse the leaves 3-5 times with sterile distilled water to remove any traces of bleach.[17]
-
Media Preparation (per liter): a. Prepare MS basal medium with vitamins according to the manufacturer's instructions. b. Add 30 g of sucrose and dissolve. c. Add the desired volume of 2,4-D stock solution (e.g., for a final concentration of 2.0 mg/L, add 2.0 mL of the 1 mg/mL stock solution). d. Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl. e. Add 7-8 g of agar and heat the medium to dissolve the agar completely. f. Dispense the medium into sterile Petri dishes (approximately 25 mL per dish) in the laminar flow hood and allow it to solidify.
-
Inoculation and Incubation: a. Place the sterilized leaves on a sterile Petri dish. b. Using a sterile scalpel, cut the leaves into small sections (explants) of approximately 1 cm².[22] c. Aseptically place one explant onto the surface of the solidified MS medium in each Petri dish. d. Seal the Petri dishes with parafilm. e. Incubate the cultures in a growth chamber at 25 ± 2°C, typically in complete darkness to promote callus formation.[17]
-
Data Collection and Subculturing: a. Observe the cultures regularly for signs of callus formation, which usually starts from the cut edges of the explant within 2-4 weeks. b. Once a sufficient amount of callus has formed, it can be excised from the original explant and subcultured onto fresh medium of the same composition for proliferation. Subculturing is typically done every 3-4 weeks.[17]
Protocol 3: Establishment and Maintenance of Cell Suspension Cultures
This protocol describes how to initiate and maintain a cell suspension culture from friable callus.
Materials:
-
Friable, actively growing callus
-
Liquid MS medium with the same 2,4-D concentration used for callus induction
-
Sterile Erlenmeyer flasks (250 mL)
-
Sterile wide-mouthed pipettes or spatulas
-
Orbital shaker
-
Sterile sieves (optional, for obtaining a finer suspension)
Procedure:
-
Initiation of Suspension Culture: a. Prepare sterile liquid MS medium with the appropriate concentration of 2,4-D in Erlenmeyer flasks (e.g., 50 mL of medium in a 250 mL flask). b. Aseptically transfer approximately 2-3 g of friable callus into each flask.[12] c. Place the flasks on an orbital shaker set at 100-120 rpm in a growth chamber at 25 ± 2°C, usually in the dark.[12]
-
Maintenance and Subculturing: a. Observe the cultures for cell growth and dispersal. Initially, the culture will consist of large callus pieces that will gradually break apart. b. Subculture the suspension every 7-14 days, depending on the growth rate of the cells.[12] c. To subculture, allow the cells to settle, then decant a portion of the old medium and replace it with fresh liquid medium. Alternatively, transfer a portion of the cell suspension (e.g., 10-20 mL) to a flask with fresh medium. d. Over several subcultures, the suspension will become finer and more homogenous. Sieving through sterile meshes can help in selecting for finer cell aggregates.[12]
Logical Relationships in 2,4-D Application
The concentration of 2,4-D and the duration of exposure are critical factors that determine the developmental outcome in plant tissue culture.
Conclusion
2,4-Dichlorophenoxyacetic acid remains a cornerstone of plant tissue culture, offering a reliable and effective means to induce callus formation and initiate somatic embryogenesis and cell suspension cultures. Its potent auxin activity, when carefully controlled, provides a powerful tool for a wide range of applications in fundamental plant science research, agricultural biotechnology, and the development of plant-derived pharmaceuticals. A thorough understanding of its mechanism of action, coupled with the optimization of experimental protocols, is paramount to harnessing the full potential of this versatile synthetic auxin. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize 2,4-D in their plant tissue culture endeavors.
References
- 1. goldbio.com [goldbio.com]
- 2. deq.mt.gov [deq.mt.gov]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. benchchem.com [benchchem.com]
- 5. xtbg.ac.cn [xtbg.ac.cn]
- 6. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 7. Effect of explant type (leaf, stem) and 2,4-D concentration on callus induction: influence of elicitor type (biotic, abiotic), elicitor concentration and elicitation time on biomass growth rate and costunolide biosynthesis in gazania (Gazania rigens) cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Callus induction and regeneration in high-altitude Himalayan rice genotype SR4 via seed explant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of 2,4-dichlorophenoxyacetic acid (2,4-D) in somatic embryogenesis on cultured zygotic embryos of Arabidopsis: cell expansion, cell cycling, and morphogenesis during continuous exposure of embryos to 2,4-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mpipz.mpg.de [mpipz.mpg.de]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijarbs.com [ijarbs.com]
- 17. ajbs.scione.com [ajbs.scione.com]
- 18. ukm.my [ukm.my]
- 19. ijcmas.com [ijcmas.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. phytotechlab.com [phytotechlab.com]
Synthesis of (Dichlorophenyl)piperazine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of (dichlorophenyl)piperazine, a crucial building block in the development of various pharmaceuticals, particularly atypical antipsychotics like Aripiprazole and Cariprazine.[1][2][3] The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to established synthetic routes.
Two primary methods for the synthesis of (dichlorophenyl)piperazine are presented: a classical cyclization reaction and the modern Buchwald-Hartwig amination. These methods offer flexibility in starting materials and reaction conditions, allowing researchers to select the most suitable approach for their specific needs.
Method 1: Synthesis via Cyclization Reaction
This widely used method involves the reaction of a dichlorinated aniline (B41778) with a suitable piperazine (B1678402) precursor, such as bis(2-chloroethyl)amine (B1207034) or diethanolamine, to form the piperazine ring directly on the phenyl group.[1][2][4]
Experimental Protocol 1: From 2,3-Dichloroaniline and Bis(2-chloroethyl)amine Hydrochloride
This protocol is adapted from a patented procedure for the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride.[1]
Materials:
-
2,3-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Protic solvent (e.g., n-butanol)
-
Refining solvent (e.g., methanol (B129727) or a mixture of methanol and water)
Equipment:
-
Electric heating reaction kettle with stirrer
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: In a 500L electric heating reaction kettle, add 100 kg of 2,3-dichloroaniline.
-
Heating and Addition: Begin stirring and heat the reactor to 100°C. Once the temperature is stable, add 110 kg of bis(2-chloroethyl)amine hydrochloride solid in five batches.
-
Reaction: Continue to heat the mixture to 120°C and maintain this temperature for 34 hours.[4]
-
Work-up: After the reaction is complete, stop heating and draw off any exhaust gas. Add 200 kg of n-butanol and stir under reflux for 1 hour.
-
Crystallization and Filtration: Cool the mixture to induce crystallization. Collect the crude product by centrifugation.
-
Purification: Refine the crude product using 300 kg of methanol. This involves cooling to recrystallize, followed by centrifugation and drying to obtain 1-(2,3-dichlorophenyl)piperazine hydrochloride.
Quantitative Data for Cyclization Reactions
| Starting Materials | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2,3-Dichloroaniline, Bis(2-chloroethyl)amine hydrochloride | n-butanol, Methanol/Water | 100-200 | 4 | 65.6 | 99.67 | [4] |
| 2,3-Dichloroaniline, Bis(2-chloroethyl)amine hydrochloride | Protic solvent | 120-220 | - | >59.5 | >99.5 | [1] |
| 2,3-Dichloroaniline, N,N-bis(chloro-2-ethyl)amine | Toluene-4-sulfonic acid, Tetrabutylammonium bromide, Xylene | 130-135 | 48 | 88 | - | [5] |
| Diethanolamine, 2,3-Dichloroaniline | Hydrogen bromide, Toluene, Sodium hydroxide | 120-150 | 3+ | 65.6 | 99.56 | [2] |
Method 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method can be applied to the synthesis of (dichlorophenyl)piperazine by coupling a dihalobenzene with piperazine. While less detailed in the initial search for this specific product, a general protocol can be adapted.
Conceptual Experimental Protocol: From 1,2-Dichloro-3-iodobenzene (B1582814) and Piperazine
This conceptual protocol is based on the principles of the Buchwald-Hartwig amination.[8]
Materials:
-
1,2-Dichloro-3-iodobenzene
-
Piperazine
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Equipment:
-
Schlenk line or glovebox for inert atmosphere
-
Reaction flask with condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To a reaction flask, add the palladium catalyst, phosphine ligand, and base. Add the anhydrous, deoxygenated solvent.
-
Stirring: Stir the mixture at room temperature for a few minutes.
-
Addition of Reactants: Add 1,2-dichloro-3-iodobenzene and piperazine to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data for a Related Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aryl Iodide | Piperazine | CuI / Proline | K₂CO₃ | DMSO | 20 | [8][9] |
Synthesis Workflow Diagrams
References
- 1. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Process development of the synthesis of 2,3-dichlorophenylpiperazine [journal.buct.edu.cn]
High-Performance Liquid Chromatography for the Determination of Dichloran: An Application Note and Protocol
Introduction
Dichloran (2,6-dichloro-4-nitroaniline) is a synthetic fungicide used to control various fungal diseases in crops.[1][2][3][4] Its persistence in the environment and potential for bioaccumulation necessitate sensitive and reliable analytical methods for its detection and quantification in various matrices, including environmental and agricultural samples.[1] High-performance liquid chromatography (HPLC) offers a robust and widely used technique for the analysis of dichloran. This application note provides a detailed protocol for the determination of dichloran using reversed-phase HPLC with UV detection.
Chemical Structure of Dichloran
Dichloran is a chlorinated nitroaniline with the chemical formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol .[2][5][6]
Caption: Chemical structure of Dichloran.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate dichloran from other sample components. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. Dichloran is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV-Vis detector, as dichloran exhibits strong absorbance in the ultraviolet region. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocol
Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Ammonium formate.
-
Dichloran analytical standard.
Chromatographic Conditions
A summary of the HPLC conditions for the analysis of dichloran is presented in the table below.
| Parameter | Condition |
| Column | Obelisc R, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Formate buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 350 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Standard and Sample Preparation
Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of dichloran analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 µg/mL.
Sample Preparation (General Procedure for Soil):
-
Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and vortex for 2 minutes.
-
Sonication: Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of dichloran.
Caption: Experimental workflow for dichloran analysis.
Method Validation
To ensure the reliability of the analytical results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 2% for repeatability and intermediate precision |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from blank or placebo at the retention time of dichloran |
Data Presentation
The quantitative results from the analysis of dichloran standards and samples should be recorded and tabulated for clear comparison.
Table 1: Linearity Data for Dichloran Standards
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | [Insert Data] |
| 0.5 | [Insert Data] |
| 1.0 | [Insert Data] |
| 2.5 | [Insert Data] |
| 5.0 | [Insert Data] |
| 10.0 | [Insert Data] |
Table 2: System Suitability Parameters
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | [Insert Data] | ± 2% |
| Tailing Factor | [Insert Data] | ≤ 2 |
| Theoretical Plates | [Insert Data] | ≥ 2000 |
Table 3: Recovery Data for Spiked Samples
| Sample Matrix | Spiked Concentration (µg/g) | Measured Concentration (µg/g) | % Recovery |
| Soil | 1.0 | [Insert Data] | [Insert Data] |
| Water | 1.0 | [Insert Data] | [Insert Data] |
| Fruit | 1.0 | [Insert Data] | [Insert Data] |
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of dichloran in various samples. Proper method validation is crucial to ensure the accuracy and precision of the results. The provided protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this fungicide.
References
- 1. HPLC Analysis of Dichloran | SIELC Technologies [sielc.com]
- 2. medkoo.com [medkoo.com]
- 3. 293. Dicloran (WHO Pesticide Residues Series 4) [inchem.org]
- 4. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Surface Modification with Dichlorodimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodimethylsilane (B41323) (DCDMS) is a versatile organosilane reagent widely employed for the hydrophobic modification of various surfaces, most notably glass and silica-based materials. This process, often referred to as silanization, transforms hydrophilic surfaces, rich in hydroxyl (-OH) groups, into hydrophobic surfaces by covalently attaching dimethylsilyl groups. This alteration of surface properties is critical in a multitude of research and drug development applications, including the prevention of non-specific adsorption of biomolecules, enhancement of drug loading for hydrophobic therapeutic agents, and the creation of biocompatible coatings.
The primary mechanism of action involves the reaction of the reactive chlorine atoms of dichlorodimethylsilane with the surface hydroxyl groups, leading to the formation of stable siloxane bonds (Si-O-Si) and the release of hydrochloric acid (HCl) as a byproduct. The attached dimethylsilyl groups then present a low-energy, non-polar interface, rendering the surface hydrophobic.
Applications in Research and Drug Development
Surface modification with dichlorodimethylsilane offers several advantages in a laboratory and pharmaceutical context:
-
Prevention of Non-Specific Adsorption: In many biological assays and when handling dilute solutions of proteins, peptides, or nucleic acids, significant sample loss can occur due to adsorption onto the walls of glass vessels. Silanization creates a non-stick surface that minimizes these interactions, improving assay accuracy and conserving precious samples.[1][2]
-
Enhanced Loading of Hydrophobic Drugs: For drug delivery systems utilizing carriers like silica (B1680970) nanoparticles, modifying the surface to be more hydrophobic can significantly improve the loading capacity and efficiency of poorly water-soluble drugs.[3] This is achieved by creating a more favorable interaction between the hydrophobic drug and the carrier surface.
-
Controlled Release of Therapeutics: The hydrophobic layer created by dichlorodimethylsilane can act as a barrier to modulate the release kinetics of encapsulated drugs from a delivery vehicle.[3]
-
Biocompatible Coatings: Altering the surface chemistry of materials can influence their interaction with biological systems. Hydrophobic coatings can reduce protein adsorption, which is often the initial step in the foreign body response to implanted devices, thereby potentially improving biocompatibility.[3]
-
Cell Culture: In cell culture applications, modifying the surface of flasks and slides can discourage the adhesion of certain cell types, which is useful for specific experimental setups.[1]
Quantitative Data on Surface Modification
The effectiveness of surface modification with dichlorodimethylsilane is most commonly quantified by measuring the change in the water contact angle. A higher contact angle indicates a more hydrophobic surface. The following tables provide a summary of typical quantitative data.
Table 1: Water Contact Angle on Modified Glass Surfaces
| Silanizing Agent | Chemical Formula | Typical Water Contact Angle on Glass (°C) |
| Untreated Glass | - | < 20 |
| Dichlorodimethylsilane | C₂H₆Cl₂Si | 90 - 110 |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | > 100 (up to 170 on textured surfaces)[4] |
| Trimethylchlorosilane (TMCS) | C₃H₉ClSi | ~70 |
Table 2: Drug Loading Efficiency on Modified Silica Nanoparticles
| Nanoparticle Surface | Drug Type | Typical Drug Loading Efficiency (%) | Typical Drug Loading Capacity (%) |
| Unmodified Hydrophilic Silica | Hydrophobic | Low (< 30%) | Low (< 5%) |
| Dichlorodimethylsilane-Modified Hydrophobic Silica | Hydrophobic | High (> 70%) | High (> 10%) |
| Unmodified Hydrophilic Silica | Hydrophilic | High (> 80%) | High (> 15%) |
| Dichlorodimethylsilane-Modified Hydrophobic Silica | Hydrophilic | Low (< 20%) | Low (< 3%) |
Note: Drug loading efficiency and capacity are highly dependent on the specific drug, nanoparticle characteristics, and loading conditions.
Experimental Protocols
Herein, we provide detailed protocols for the surface modification of glassware and silica nanoparticles using dichlorodimethylsilane.
Protocol 1: Silanization of Glassware (Solution Phase Deposition)
Objective: To render glassware hydrophobic to prevent non-specific adsorption of biomolecules.
Materials:
-
Dichlorodimethylsilane (≥99%)
-
Anhydrous toluene (B28343) or heptane (B126788)
-
Anhydrous methanol (B129727)
-
Glassware to be treated
-
Appropriate glass container for immersion
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Cleaning and Drying:
-
Thoroughly clean the glassware with a suitable laboratory detergent.
-
Rinse extensively with deionized water.
-
Dry the glassware completely in an oven at >100°C overnight. It is crucial that the glassware is free of any residual water.
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 2-5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene or heptane. For example, to prepare a 5% solution, add 5 mL of dichlorodimethylsilane to 95 mL of anhydrous toluene.
-
-
Surface Modification:
-
Immerse the clean, dry glassware in the silanizing solution for 15-30 minutes at room temperature.[5] Ensure all surfaces to be treated are in contact with the solution.
-
Alternatively, for larger vessels, pour the solution into the container and gently swirl to coat the entire inner surface.
-
-
Rinsing:
-
Remove the glassware from the silanizing solution and rinse it thoroughly with anhydrous toluene or heptane to remove excess reagent.
-
Follow with a rinse with anhydrous methanol to quench any remaining reactive chlorosilane groups.[5]
-
-
Final Drying:
-
Allow the glassware to air dry in the fume hood.
-
For complete drying and curing of the silane (B1218182) layer, bake the glassware in an oven at >100°C for at least one hour.[5]
-
-
Quality Control:
-
To verify the hydrophobicity, place a drop of water on the treated surface. The water should bead up, indicating a successful modification. If the water spreads, the process should be repeated.[1]
-
Protocol 2: Surface Modification of Silica Nanoparticles
Objective: To increase the hydrophobicity of silica nanoparticles for enhanced loading of hydrophobic drugs.
Materials:
-
Silica nanoparticles
-
Dichlorodimethylsilane (≥99%)
-
Anhydrous toluene
-
Ultrasonic bath
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove any adsorbed water.
-
-
Dispersion:
-
Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) in a round-bottom flask.
-
Use an ultrasonic bath for 15-30 minutes to achieve a uniform suspension.[3]
-
-
Reaction Setup:
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Purge the system with an inert gas (argon or nitrogen) for at least 15 minutes to create an anhydrous and oxygen-free environment.[3]
-
-
Silanization Reaction:
-
While stirring the nanoparticle suspension, slowly add dichlorodimethylsilane to the flask. The amount of silane will depend on the desired surface coverage and should be calculated based on the surface area of the nanoparticles. A typical starting point is a 2-5 fold molar excess of silane relative to the estimated surface silanol (B1196071) groups.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours under an inert atmosphere.[3]
-
-
Washing and Collection:
-
After the reaction, allow the mixture to cool to room temperature.
-
Pellet the modified nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous toluene.
-
Repeat the centrifugation and re-dispersion steps at least two more times to remove any unreacted silane and byproducts.
-
-
Final Drying:
-
After the final wash, dry the modified nanoparticles under vacuum to obtain a fine powder.
-
Characterization of Modified Surfaces
The success and quality of the surface modification can be assessed using various analytical techniques:
-
Contact Angle Goniometry: This is the most direct method to measure the change in surface hydrophobicity. A significant increase in the water contact angle is indicative of a successful modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the dimethylsilyl groups on the surface by identifying the characteristic Si-C and C-H vibrational bands.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental analysis of the surface, confirming the presence of silicon and carbon from the silane and the reduction or absence of surface hydroxyl groups.
-
Thermogravimetric Analysis (TGA): For modified nanoparticles, TGA can be used to quantify the amount of grafted silane by measuring the weight loss upon heating.
Visualizations
Experimental Workflow
Caption: General experimental workflow for surface modification.
Mechanism of Surface Modification
Caption: Reaction mechanism of dichlorodimethylsilane.
Indirect Effect on Cell Signaling
Caption: Indirect influence on cell signaling pathways.
References
Application Notes: Analytical Methods for the Detection of Dichlorotoluene
Introduction
Dichlorotoluene (DCT) encompasses six isomers, which are chlorinated aromatic compounds used as chemical intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Due to their potential toxicity and persistence in the environment, robust and sensitive analytical methods are required for their detection and quantification in various matrices, including water, soil, and consumer products.[2][3] The primary analytical techniques employed are Gas Chromatography (GC) coupled with various detectors, most notably Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[4][5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals for the detection of dichlorotoluene.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most prevalent and powerful technique for the analysis of dichlorotoluene isomers due to its high separation efficiency and definitive identification capabilities. The method is suitable for volatile and semi-volatile compounds and can be adapted for various sample matrices.
Protocol 1.1: Analysis of Dichlorotoluene in Water by Purge-and-Trap GC-MS
This protocol is based on EPA methods for analyzing purgeable organic compounds in aqueous samples and is highly effective for detecting low concentrations of dichlorotoluene in drinking water, groundwater, and wastewater.[6][7][8]
Experimental Workflow for Sample Analysis
References
- 1. lanxess.com [lanxess.com]
- 2. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2,6-Dichlorotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
The Synthetic Versatility of (Dichlorophenyl)acrylonitrile: A Gateway to Bioactive Molecules
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery
(Dichlorophenyl)acrylonitrile derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This class of compounds, characterized by a dichlorinated phenyl ring attached to an acrylonitrile (B1666552) moiety, serves as a versatile building block for the synthesis of a diverse array of molecules with potent biological activities. These notes provide an overview of the applications of (dichlorophenyl)acrylonitriles in organic synthesis, with a focus on their utility in constructing anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant biological pathways are presented to guide researchers in this promising area of study.
Synthetic Applications
The primary synthetic route to (dichlorophenyl)acrylonitrile derivatives is the Knoevenagel condensation . This reliable carbon-carbon bond-forming reaction involves the condensation of a (dichlorophenyl)acetonitrile with an appropriate aldehyde or ketone, typically catalyzed by a base. The choice of reactants and reaction conditions allows for the introduction of a wide range of substituents, enabling the generation of focused libraries of compounds for structure-activity relationship (SAR) studies.
General Experimental Protocol: Knoevenagel Condensation for the Synthesis of (Dichlorophenyl)acrylonitrile Derivatives
This protocol provides a general method for the synthesis of (dichlorophenyl)acrylonitrile derivatives, which can be adapted based on the specific aldehyde and (dichlorophenyl)acetonitrile used.
Materials:
-
(2,4-Dichlorophenyl)acetonitrile or (3,4-Dichlorophenyl)acetonitrile (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, pyrrole-2-carboxaldehyde) (1.0 - 1.2 eq)
-
Base catalyst (e.g., piperidine (B6355638), sodium ethoxide) (catalytic amount to 1.1 eq)
-
Solvent (e.g., ethanol (B145695), methanol, toluene)
-
Glacial acetic acid (for neutralization, if required)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the (dichlorophenyl)acetonitrile (1.0 eq) and the aldehyde (1.0 - 1.2 eq) in the chosen solvent.
-
Addition of Catalyst: To the stirred solution, add the base catalyst. The amount and type of base will depend on the reactivity of the substrates. For simple Knoevenagel condensations, a catalytic amount of piperidine is often sufficient.
-
Reaction Monitoring: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux for ethanol or toluene) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a cold solvent. If the product remains in solution, the solvent is removed under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. If an acidic workup is necessary, the reaction mixture can be neutralized with glacial acetic acid before extraction.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure (dichlorophenyl)acrylonitrile derivative.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Biological Activities of (Dichlorophenyl)acrylonitrile Derivatives
A significant body of research highlights the potential of (dichlorophenyl)acrylonitrile derivatives as potent anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines. The data presented below summarizes the growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for selected (dichlorophenyl)acrylonitrile derivatives.
| Compound ID | Derivative | Cancer Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |
| 1 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 ± 0.03 | - | [1] |
| 2 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.04 | - | [1] |
| 3 | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MDAMB468 (Breast) | 0.01-0.206 | - | [1] |
| 4 | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | Various | - | Sub-micromolar | [1] |
| 5 | (Z)-2,3-bis(4-methoxyphenyl)acrylonitrile analog | HCT15 (Colon) | - | 0.34 | [2] |
| 6 | (Z)-2-(4-nitrophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile | SK-OV-3 (Ovarian) | - | 0.14 | [2] |
Table 1: Cytotoxicity of selected (dichlorophenyl)acrylonitrile derivatives against various cancer cell lines.
Antimicrobial Activity
Certain derivatives have also shown promising activity against pathogenic microbes. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) |
| 7 | (Z)-2-phenyl-3-(substituted-phenyl)acrylonitrile analog | Staphylococcus aureus | - |
| 8 | (Z)-2-(4-nitrophenyl)-3-(substituted-phenyl)acrylonitrile analog | Salmonella typhi | Significant Inhibition |
| 9 | (Z)-2,3-diphenylacrylonitrile analog | Aspergillus niger | - |
Table 2: Antimicrobial activity of selected (dichlorophenyl)acrylonitrile derivatives. (Note: Specific MIC values were not consistently available in the initial search results, but significant activity was reported[2]).
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway
The anticancer activity of some (dichlorophenyl)acrylonitrile derivatives has been linked to their ability to act as ligands for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell cycle control, and apoptosis.
Upon binding to a ligand, such as certain (dichlorophenyl)acrylonitrile derivatives, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. The activation of this pathway can induce the expression of cytochrome P450 enzymes (e.g., CYP1A1), which can metabolize the (dichlorophenyl)acrylonitrile into cytotoxic products within the cancer cells, ultimately leading to cell death.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by (dichlorophenyl)acrylonitrile.
Experimental Workflow for Synthesis and Biological Evaluation
The development of novel (dichlorophenyl)acrylonitrile-based drug candidates typically follows a structured workflow, from initial synthesis to biological characterization.
Caption: General workflow for the synthesis and biological evaluation of (dichlorophenyl)acrylonitrile derivatives.
Conclusion
(Dichlorophenyl)acrylonitrile represents a valuable and versatile scaffold for the discovery of new bioactive molecules. The straightforward and adaptable Knoevenagel condensation allows for the creation of diverse chemical libraries, which have shown significant promise in the fields of oncology and infectious diseases. The elucidation of the mechanism of action, particularly through the AhR pathway, provides a rational basis for the design of more potent and selective drug candidates. The protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of organic synthesis and drug development.
References
Application Notes and Protocols for the Dichlorination of Arenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dichlorination of arenes, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Detailed protocols for two distinct and effective methods are presented: an iron(III)-catalyzed approach using N-chlorosuccinimide (NCS) and a method employing the hypervalent iodine reagent 1-chloro-1,2-benziodoxol-3-one. This document includes quantitative data for various substrates, a visual workflow of the experimental process, and a discussion of the underlying chemical principles.
Introduction
Aryl chlorides are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The introduction of two chlorine atoms onto an aromatic ring, or dichlorination, provides a versatile handle for further synthetic modifications through cross-coupling reactions, nucleophilic aromatic substitution, and other transformations. The methods detailed herein offer reliable and scalable procedures for the regioselective dichlorination of arenes, catering to both electron-rich and other substituted aromatic systems.
Methods and Protocols
Two primary methods for the dichlorination of arenes are detailed below. The choice of method will depend on the substrate's electronic properties, desired regioselectivity, and available laboratory reagents.
Protocol 1: Iron(III)-Catalyzed Dichlorination of Activated Arenes with N-Chlorosuccinimide (NCS)
This protocol is particularly effective for the dichlorination of electron-rich arenes such as phenols and anilines, utilizing a catalytic amount of an iron(III) salt to activate the chlorinating agent, NCS.[1][2][3][4] The reaction can be tuned to achieve dichlorination by adjusting the stoichiometry of NCS.
Materials:
-
Arene substrate (e.g., phenol, anisole)
-
N-Chlorosuccinimide (NCS)
-
Iron(III) chloride (FeCl₃) or Iron(III) triflimide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf₂) (optional, can enhance reactivity)
-
Ethyl acetate (B1210297)
-
1 M Sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arene substrate (1.0 mmol) and the anhydrous solvent (e.g., THF, 0.6 mL).
-
Catalyst Preparation (if using [BMIM]NTf₂): In a separate vial, dissolve iron(III) chloride (0.025 mmol, 2.5 mol%) in [BMIM]NTf₂ (0.075 mmol) and stir for 30 minutes at room temperature.
-
Addition of Chlorinating Agent: To the solution of the arene, add N-chlorosuccinimide (2.1 - 2.2 mmol, 2.1-2.2 equivalents for dichlorination).
-
Initiation of Reaction: Add the iron(III) catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 18 to 48 hours depending on the substrate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL).
-
Wash the organic layer with 1 M sodium thiosulfate solution (10 mL) to quench any remaining NCS, followed by a wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/diethyl ether or hexane/ethyl acetate) to afford the dichlorinated arene.
Protocol 2: Dichlorination of Arenes using 1-Chloro-1,2-benziodoxol-3-one
This method utilizes a stable and recyclable hypervalent iodine reagent for the electrophilic chlorination of a broad range of arenes and heterocycles.[5][6][7][8][9] Dichlorination can be achieved by increasing the equivalents of the chlorinating reagent.
Materials:
-
Arene or heterocycle substrate
-
1-Chloro-1,2-benziodoxol-3-one
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the arene or heterocycle substrate (0.3 mmol, 1.0 equiv) in anhydrous DMF (2 mL).
-
Addition of Chlorinating Reagent: Add 1-chloro-1,2-benziodoxol-3-one (0.66 mmol, 2.2 equiv for dichlorination) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. For less reactive substrates, heating to 60 °C may be necessary. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the dichlorinated product. The byproduct, 2-iodobenzoic acid, can be recovered from the aqueous layer by acidification, extraction, and concentration.[6]
Quantitative Data Summary
The following table summarizes the yields for the dichlorination of various arene substrates using different methodologies. This data is intended to provide a comparative overview to aid in method selection.
| Arene Substrate | Dichlorination Method | Reagents and Conditions | Product | Yield (%) | Reference |
| Phenol | Iron(III)-Catalyzed | NCS (2.1 equiv), FeCl₃ (cat.), THF, 60 °C, 48 h | 2,4-Dichlorophenol | 81 | [1] |
| Anisole | Tandem Iron-Catalyzed Halogenation | 1. NBS, FeCl₃, [BMIM]NTf₂, 40 °C; 2. NCS, 70 °C | 2-Bromo-4-chloroanisole | 89 | [1] |
| Anisole | Tandem Iron-Catalyzed Halogenation | 1. NCS, 60 °C; 2. NBS, 40 °C | 2-Bromo-4-chloroanisole | 81 | [1] |
| Indole Derivative | Hypervalent Iodine | 1-Chloro-1,2-benziodoxol-3-one (2.2 equiv), DMF, rt, 12 h | Dichloroindole derivative | Not explicitly stated, but dichlorination is observed with increased equivalents. | [6] |
| Isoquinoline | Droplet Chemistry | PIDA, NaCl | Dichloroisoquinoline | High yield (qualitative) | [10] |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the experimental procedures, a general workflow diagram for the electrophilic dichlorination of arenes is provided below.
The mechanism of electrophilic aromatic chlorination, which underpins these protocols, can be visualized as a signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron(III)-Catalyzed Chlorination of Activated Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. DSpace [kb.osu.edu]
Application of Dichlorophenylphosphine in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dichlorophenylphosphine (B166023) (DCPP) is a versatile organophosphorus compound that serves as a crucial precursor in the synthesis of a wide array of phosphine (B1218219) ligands. These ligands are instrumental in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis and drug discovery. The electronic and steric properties of the phosphine ligands derived from DCPP can be readily tuned, allowing for precise control over the catalytic activity and selectivity in various transformations.
This document provides detailed application notes and experimental protocols for the synthesis of specific phosphine ligands from dichlorophenylphosphine and their subsequent use in key catalytic reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Application Note 1: Synthesis of Di(2,6-dimethylmorpholino)phenylphosphine and its Application in Suzuki-Miyaura Cross-Coupling
Introduction:
The di(2,6-dimethylmorpholino)phenylphosphine ligand, synthesized from dichlorophenylphosphine, is a bulky and electron-rich ligand that has proven to be highly effective in the palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides.[1] Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to aryl bromides or iodides. The use of this specialized ligand enables the efficient coupling of these less reactive substrates under relatively mild conditions.
Experimental Protocols:
1. Synthesis of Di(2,6-dimethylmorpholino)phenylphosphine Ligand
This protocol is adapted from literature procedures for the synthesis of aminophosphine (B1255530) ligands.
-
Materials:
-
Dichlorophenylphosphine (1 equiv)
-
2,6-Dimethylmorpholine (B58159) (2.2 equiv)
-
Triethylamine (B128534) (2.5 equiv)
-
Anhydrous toluene (B28343)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle
-
Standard glassware for inert atmosphere synthesis
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,6-dimethylmorpholine (2.2 equiv) and triethylamine (2.5 equiv) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dichlorophenylphosphine (1 equiv) in anhydrous toluene to the stirred solution of the amine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt under an inert atmosphere.
-
Wash the filter cake with anhydrous toluene.
-
Remove the solvent from the combined filtrates under reduced pressure to yield the crude di(2,6-dimethylmorpholino)phenylphosphine ligand.
-
The ligand can be further purified by recrystallization or column chromatography under inert conditions if necessary.
-
2. Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Di(2,6-dimethylmorpholino)phenylphosphine (0.05 mmol, 5 mol%)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Standard Schlenk tube or reaction vial
-
Magnetic stirrer and heating block
-
-
Procedure:
-
To a Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and di(2,6-dimethylmorpholino)phenylphosphine (0.05 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.01 mmol) in 1,4-dioxane (1 mL).
-
Add the palladium catalyst solution to the Schlenk tube containing the other reagents.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for the required time (typically 1.5-24 hours), monitoring by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
-
Quantitative Data:
The di(2,6-dimethylmorpholino)phenylphosphine ligand has been successfully employed in the Suzuki-Miyaura coupling of a variety of aryl and heteroaryl chlorides with arylboronic acids. The following table summarizes representative yields.
| Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 91[1] |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 85 |
| 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 78 |
| 3-Chloropyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine | 82 |
Diagrams:
Caption: Synthesis of the aminophosphine ligand from dichlorophenylphosphine.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Synthesis of Ferrocenyl-Based Phosphine Ligands for Buchwald-Hartwig Amination
Introduction:
Ferrocenyl-based phosphine ligands are a prominent class of ligands in cross-coupling catalysis due to their unique steric and electronic properties, which can be fine-tuned by modifying the substituents on both the cyclopentadienyl (B1206354) rings and the phosphorus atom. Dichlorophenylphosphine serves as a key reagent for introducing the phosphine moiety onto the ferrocene (B1249389) scaffold. These ligands have demonstrated high efficacy in palladium-catalyzed Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds with a broad range of substrates.
Experimental Protocols:
1. Synthesis of a Dicyclohexylphosphino-ferrocene Ligand
This protocol is a general representation based on common synthetic routes to ferrocenylphosphines.
-
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichlorophenylphosphine (1 equiv)
-
Dicyclohexylamine (B1670486) (2.2 equiv)
-
Anhydrous diethyl ether or THF
-
Standard Schlenk line or glovebox equipment
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve ferrocene in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add n-butyllithium dropwise. Allow the mixture to stir at room temperature for 2 hours to form lithiated ferrocene.
-
In a separate Schlenk flask, prepare a solution of dichlorophenylphosphine (1 equiv) in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add the lithiated ferrocene solution to the dichlorophenylphosphine solution via cannula.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
In another flask, dissolve dicyclohexylamine (2.2 equiv) in anhydrous diethyl ether.
-
Add the solution of the in-situ generated ferrocenylchlorophosphine to the dicyclohexylamine solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with degassed water.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting ferrocenyl phosphine ligand by column chromatography on silica gel under an inert atmosphere.
-
2. Palladium-Catalyzed Buchwald-Hartwig Amination
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Ferrocenyl phosphine ligand (0.02 mmol, 2 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add the aryl bromide, amine, sodium tert-butoxide, ferrocenyl phosphine ligand, and Pd₂(dba)₃ to a reaction vial.
-
Add anhydrous toluene, seal the vial, and bring it out of the glovebox.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by GC/MS or LC/MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash chromatography to afford the desired arylamine product.
-
Quantitative Data:
Ferrocenyl-based phosphine ligands derived from dichlorophenylphosphine precursors exhibit excellent performance in the Buchwald-Hartwig amination of various aryl halides with a range of amines.
| Aryl Halide | Amine | Product | Yield (%) |
| 4-Bromotoluene | Aniline | N-(p-tolyl)aniline | 95 |
| 2-Bromomesitylene | Morpholine | 4-(Mesityl)morpholine | 88 |
| 4-Chlorobenzonitrile | n-Hexylamine | 4-((n-Hexyl)amino)benzonitrile | 92 |
| 1-Bromo-4-fluorobenzene | Di-n-butylamine | N,N-Di-n-butyl-4-fluoroaniline | 90 |
Diagrams:
Caption: General workflow for the synthesis of a ferrocenyl aminophosphine ligand.
References
Methodology for the Synthesis of Dichlorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of various isomers of dichlorophenylboronic acid, crucial reagents in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The protocols outlined below are based on established Grignard and lithiation reactions, offering reproducible methods for laboratory-scale preparation.
Data Presentation
The following table summarizes quantitative data for the synthesis of different dichlorophenylboronic acid isomers, providing a comparative overview of yields and purity.
| Compound | Starting Material | Synthesis Method | Yield (%) | Purity (%) | Melting Point (°C) |
| 2,4-Dichlorophenylboronic acid | 1-Bromo-2,4-dichlorobenzene (B72097) | Grignard Reaction | Not explicitly stated | ≥ 99 (HPLC)[1] | 246-249[1] |
| 3,4-Dichlorophenylboronic acid | 4-Bromo-1,2-dichlorobenzene (B103151) | Grignard Reaction | 70-80[2] | Not explicitly stated | Not explicitly stated |
| 3,5-Dichlorophenylboronic acid | 1-Bromo-3,5-dichlorobenzene | Grignard Reaction | Not explicitly stated | 98-105 (Titration)[3] | 306[3] |
Experimental Protocols
Protocol 1: Synthesis of (3,4-Dichlorophenyl)boronic acid via Grignard Reaction
This protocol is adapted from a patented procedure for the large-scale synthesis of (3,4-Dichlorophenyl)boronic acid.[2]
Materials:
-
4-Bromo-1,2-dichlorobenzene
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Trimethyl borate (B1201080)
-
10% Sulfuric acid
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, condenser, and dropping funnel
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, charge the reaction vessel with magnesium turnings and anhydrous THF.
-
Add a small amount of a pre-prepared solution of 4-bromo-1,2-dichlorobenzene in THF to initiate the reaction. An exotherm will be observed.
-
Once the reaction starts, add the remaining 4-bromo-1,2-dichlorobenzene solution dropwise, maintaining the temperature below 50°C.
-
After the addition is complete, stir the reaction mixture overnight at room temperature.
-
-
Borylation:
-
Cool the Grignard reagent mixture to -10°C.
-
Slowly add trimethyl borate to the reaction mixture.
-
After the addition, stir the mixture for 30 minutes, then allow it to warm to 20°C and stir for an additional two hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to a range of -10°C to -5°C.
-
Carefully add 10% sulfuric acid to the mixture while maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to 20°C and stir for two hours.
-
Add water to the mixture and separate the aqueous layer.
-
The organic phase contains the (3,4-Dichlorophenyl)boronic acid. The yield, as determined by HPLC analysis of the organic phase, is typically in the range of 70-80%. This solution can often be used directly in subsequent reactions like Suzuki cross-couplings.[2]
-
Protocol 2: General Synthesis of Arylboronic Acids via Lithiation
This is a general procedure that can be adapted for the synthesis of various dichlorophenylboronic acid isomers starting from the corresponding bromodichlorobenzene.
Materials:
-
Appropriate bromodichlorobenzene isomer (e.g., 1-bromo-2,4-dichlorobenzene or 1-bromo-3,5-dichlorobenzene)
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium (B1175870) chloride solution
-
3M Hydrochloric acid (HCl)
-
Brine
-
Sodium sulfate
-
Petroleum ether (PE)
-
Dry ice/acetone or liquid nitrogen bath
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Lithiation:
-
Under an argon atmosphere, dissolve the bromodichlorobenzene in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78°C using a dry ice/acetone or liquid nitrogen bath.
-
Slowly add n-butyllithium solution dropwise, ensuring the temperature remains below -78°C.
-
After the addition is complete, stir the mixture at this temperature for one hour.
-
-
Borylation:
-
Slowly add trimethyl borate to the reaction mixture, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for another hour.
-
-
Work-up and Purification:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding a saturated solution of ammonium chloride.
-
Remove THF and the majority of the water under reduced pressure.
-
Acidify the residue to a pH of 3 with 3M hydrochloric acid.
-
Extract the product with dichloromethane (3 times).
-
Combine the organic phases, wash with brine, and dry over sodium sulfate.
-
Filter the solution and remove the DCM under reduced pressure.
-
Wash the resulting solid with ice-cold water and then with petroleum ether.
-
Dry the solid to obtain the dichlorophenylboronic acid.
-
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of dichlorophenylboronic acid.
Caption: Experimental workflow for dichlorophenylboronic acid synthesis.
Caption: Reaction pathway for Grignard-based synthesis.
References
Practical Applications of Dichlorobenzaldehyde: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Dichlorobenzaldehyde exists in several isomeric forms, with the 2,4-, 2,6-, and 3,4- isomers being of significant industrial importance. These compounds serve as versatile intermediates in the synthesis of a wide range of commercially valuable products, particularly in the pharmaceutical and agrochemical sectors. Their reactivity, stemming from the presence of both an aldehyde group and chloro-substituents on the benzene (B151609) ring, allows for their incorporation into complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of dichlorobenzaldehyde isomers in the synthesis of key active ingredients.
Application in Agrochemicals
Dichlorobenzaldehyde isomers are fundamental building blocks in the production of various pesticides, including fungicides and insecticides.
Fungicide Synthesis: Azoxystrobin (B1666510) and Diniconazole (B1670688)
2,4-Dichlorobenzaldehyde (B42875) is a crucial precursor for the synthesis of the broad-spectrum fungicide azoxystrobin and the triazole fungicide diniconazole.[1]
Application Note: Synthesis of Diniconazole
Diniconazole is a systemic fungicide that works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. The synthesis of diniconazole involves the reaction of 2,4-dichlorobenzaldehyde with other precursors to form the final triazole active ingredient.[2]
Experimental Protocol: Synthesis of 2,4-Dichlorobenzaldehyde
A common method for the preparation of 2,4-dichlorobenzaldehyde is through the Vilsmeier-Haack reaction.[3]
Materials:
-
Phosphoryl chloride (POCl₃)
-
Dimethylformamide (DMF)
-
Diacetylmethane
-
Hexanaphthene (for recrystallization)
Procedure:
-
In a 250 ml three-necked flask, add 46 g of POCl₃ and cool to -5°C to 5°C.
-
Add 17-30 ml of DMF to the cooled POCl₃.
-
While maintaining the cool temperature, add 3.0 g of diacetylmethane.
-
Increase the temperature to 45-120°C and allow the reaction to proceed with insulation for 2-6 hours.
-
Pour the reaction mixture into frozen water with agitation, which will cause the separation of a yellow mercury oxide-like substance.
-
Filter the mixture and wash the solid until neutral. After drying, a crude product of approximately 5.0 g is obtained.
-
Recrystallize the crude product from hexanaphthene to yield pure 2,4-dichlorobenzaldehyde.
Quantitative Data:
| Product | Yield | Purity | Melting Point |
| 2,4-Dichlorobenzaldehyde | 75% | 98% | 71-72°C |
| By-product: 2,4-dichloro-m-terephthalaldehyde | - | - | - |
Table 1: Quantitative data for the synthesis of 2,4-dichlorobenzaldehyde.[3]
Logical Relationship: Synthesis of 2,4-Dichlorobenzaldehyde
Insecticide Synthesis: Lufenuron (B1675420) and Diflubenzuron (B1670561)
2,6-Dichlorobenzaldehyde (B137635) is a key intermediate in the synthesis of benzoylurea (B1208200) insecticides, such as lufenuron and diflubenzuron.[4][5] These insecticides act as insect growth regulators by inhibiting chitin (B13524) synthesis.
Application Note: Synthesis of Diflubenzuron
Diflubenzuron is synthesized through the reaction of 2,6-difluorobenzamide (B103285) with p-chlorophenyl isocyanate. 2,6-difluorobenzamide can be prepared from 2,6-dichlorobenzaldehyde. The overall synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Experimental Protocol: Synthesis of Diflubenzuron
The following protocol describes the synthesis of diflubenzuron from p-chloroaniline and 2,6-difluorobenzamide.
Materials:
-
p-Chloroaniline
-
Dimethylformamide (catalyst)
-
Triethylenediamine (catalyst promoter)
-
Aromatic solvent (e.g., chlorobenzene, toluene)
-
2,6-Difluorobenzamide
Procedure:
-
Preparation of p-Chlorophenyl Isocyanate:
-
Add an aromatic solvent to a reaction kettle and cool.
-
Introduce phosgene into the cooled solvent.
-
Add a catalytic amount of dimethylformamide.
-
Slowly add a solution of p-chloroaniline, followed by the addition of triethylenediamine as a catalyst promoter.
-
Raise the temperature, maintain heat, and stir to allow the reaction to proceed, forming a solution of p-chlorophenyl isocyanate.
-
-
Synthesis of Diflubenzuron:
-
In a separate reaction kettle, add the aromatic solvent and 2,6-difluorobenzamide.
-
Heat the mixture to 120°C.
-
Slowly drip the previously prepared p-chlorophenyl isocyanate solution into the heated mixture over approximately 1.5 hours.
-
After the addition is complete, maintain the temperature at 120°C for 7 hours.
-
Cool the reaction mixture to 0°C and filter.
-
Wash the filter cake with a small amount of cold aromatic solvent.
-
Dry the resulting solid to obtain diflubenzuron.
-
Quantitative Data:
| Product | Yield | Purity |
| Diflubenzuron | >91% | >99% |
Table 2: Quantitative data for the synthesis of Diflubenzuron.[6]
Experimental Workflow: Synthesis of Diflubenzuron
Application in Pharmaceuticals
Dichlorobenzaldehyde isomers are pivotal in the synthesis of various active pharmaceutical ingredients (APIs).
Non-Steroidal Anti-Inflammatory Drug (NSAID) Synthesis: Diclofenac (B195802)
2,6-Dichlorobenzaldehyde is an important starting material for the synthesis of intermediates used in the production of Diclofenac, a widely used NSAID for treating pain and inflammatory conditions. The synthesis of a key intermediate, 1-(2,6-dichlorophenyl)indolin-2-one, is a critical step.
Application Note: Synthesis of a Diclofenac Intermediate
The synthesis of 1-(2,6-dichlorophenyl)indolin-2-one from N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide involves an intramolecular Friedel-Crafts acylation. The use of a phase transfer catalyst can significantly improve the reaction yield and purity.
Experimental Protocol: Synthesis of 1-(2,6-dichlorophenyl)indolin-2-one
Materials:
-
N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide
-
Tetrabutylammonium (B224687) fluoride (B91410) (phase transfer catalyst)
-
Anhydrous aluminum trichloride (B1173362) (Lewis acid)
-
Purified water
Procedure:
-
Add 30 g (0.096 mol) of N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide and 2.5 g (0.0096 mol) of tetrabutylammonium fluoride to a reaction bottle.
-
Heat the mixture to 60°C.
-
Slowly add 25.5 g (0.19 mol) of anhydrous aluminum trichloride over approximately 30 minutes.
-
Maintain the reaction temperature at 60°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly add the reaction mixture dropwise into purified water.
-
Stir the resulting dispersion for 5 hours.
-
Filter and collect the solid product, 1-(2,6-dichlorophenyl)indolin-2-one.
Quantitative Data:
| Catalyst/Condition | Yield | Purity |
| No Catalyst, 150°C | 81.6% | 98.7% |
| PEG-400, 60°C | 87.6% | 99.3% |
| Tetrabutylammonium fluoride, 60°C | 90% | 99.5% |
Table 3: Comparison of reaction conditions for the synthesis of a Diclofenac intermediate.[1]
Signaling Pathway: Mechanism of Action of Diclofenac
References
- 1. CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
- 4. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 6. CN102180813B - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
Application Notes and Protocols for the Safe Handling of Dichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorosilane (B8785471) (DCS, H₂SiCl₂) is a highly reactive and hazardous compressed gas that is pyrophoric and toxic.[1][2] It is a critical precursor in the semiconductor industry for the deposition of silicon-containing thin films, such as silicon nitride and polycrystalline silicon, through chemical vapor deposition (CVD).[3][4] It also finds application in organic synthesis as a reducing agent.[5] Due to its hazardous properties, stringent safety protocols and specialized handling procedures are imperative to ensure the safety of laboratory personnel and the integrity of the research facility.
These application notes provide a comprehensive guide to the safe handling of dichlorosilane in a research environment. The information is compiled from various safety data sheets and industry guidelines to offer a detailed overview of the material's properties, hazards, required personal protective equipment (PPE), storage and handling procedures, emergency response, and disposal.
Properties and Hazards of Dichlorosilane
Dichlorosilane is a colorless, flammable, and toxic gas with a pungent, irritating odor.[6][7] It is crucial for all personnel handling this substance to be thoroughly familiar with its chemical and physical properties, as well as its associated hazards.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | H₂SiCl₂ | [8] |
| Molar Mass | 101.01 g/mol | [2] |
| Appearance | Colorless gas | [8] |
| Odor | Pungent, irritating | [6] |
| Boiling Point | 8.3 °C (46.9 °F) | [2] |
| Melting Point | -122 °C (-188 °F) | [2] |
| Vapor Pressure | 167.2 kPa @ 20 °C | [3] |
| Vapor Density | 3.48 (Air = 1) | [7] |
| Autoignition Temperature | 44 °C (111 °F) in dry air | [9] |
| Flammability Limits in Air | 4.1 - 99% by volume | [7] |
| Solubility | Reacts violently with water | [7][9] |
Hazard Summary
Dichlorosilane presents multiple significant hazards that require careful management.
| Hazard | Description | References |
| Flammability | Extremely flammable gas that may ignite spontaneously in air. Vapors are heavier than air and may travel to a source of ignition and flash back. | [8][10] |
| Toxicity | Fatal if inhaled. Causes severe skin burns and eye damage. Corrosive to the respiratory tract. | [8][11] |
| Reactivity | Reacts violently with water, moisture, and steam to produce toxic and corrosive hydrogen chloride gas and flammable hydrogen gas. Can react vigorously with oxidizing agents, acids, bases, and alcohols. | [8][9][12] |
| Pressure Hazard | Contains gas under pressure; may explode if heated. Containers can generate pressure during storage. | [8][11] |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is a critical line of defense against the hazards of dichlorosilane. The following PPE is mandatory for any personnel handling dichlorosilane.
| PPE Category | Specification | References |
| Eye and Face Protection | Chemical splash goggles and a face shield are required. Contact lenses should not be worn. | [8][13] |
| Hand Protection | Neoprene or nitrile rubber gloves are recommended. Leather gloves should be worn when handling cylinders. | [8][12] |
| Body Protection | A flame-resistant lab coat and chemical-resistant apron should be worn. For significant potential for exposure, a gas-tight, chemical-protective suit is necessary. | [8][13] |
| Respiratory Protection | A NIOSH-certified full-facepiece airline respirator in positive pressure-demand mode with a separate escape supply is required for any potential exposure. For emergencies, a self-contained breathing apparatus (SCBA) is necessary. | [8][13] |
| Footwear | Closed-toe shoes made of a chemically resistant material are required. Safety shoes are recommended when handling cylinders. | [6][12] |
PPE Selection and Use Workflow
Storage and Handling
Proper storage and handling procedures are essential to prevent accidental release and ensure the stability of dichlorosilane.
Storage
-
Location : Store in a cool, dry, well-ventilated, and secured area, away from direct sunlight and heat sources.[8][11] The storage area should be designated for flammable and toxic gases.
-
Cylinder Orientation : Cylinders should be stored upright and firmly secured to prevent falling or being knocked over.[11]
-
Separation : Segregate dichlorosilane cylinders from incompatible materials such as oxidizing agents, acids, bases, and combustible materials.[8][9]
-
Temperature : Keep containers below 40°C (104°F).[8]
-
Ventilation : The storage area must have adequate ventilation to prevent the accumulation of flammable or toxic vapors.[8]
-
Equipment : All electrical equipment in the storage area must be explosion-proof.[8]
Handling
-
Training : Only trained and authorized personnel should handle dichlorosilane.[11]
-
Ventilation : Always handle dichlorosilane in a well-ventilated area, preferably within a certified chemical fume hood or a gas cabinet.[8]
-
Inert Atmosphere : When not in use, store and handle dichlorosilane under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
-
Grounding : Ground and bond all containers and transfer equipment to prevent static electricity buildup.[8][13]
-
Tools : Use only non-sparking tools when working with dichlorosilane containers and equipment.[8][13]
-
Cylinder Connection : Use a dedicated regulator and connection fittings compatible with dichlorosilane. Ensure all connections are leak-tight before use. Purge the system with an inert gas before introducing dichlorosilane.[9]
-
Leak Detection : A continuous gas monitoring system with audible and visual alarms should be in place to detect any leaks.
Experimental Protocols
Due to the extreme hazards of dichlorosilane, detailed experimental protocols must be developed and rigorously reviewed by safety personnel before any work begins. The following is a generalized protocol for the use of dichlorosilane in a laboratory-scale Chemical Vapor Deposition (CVD) system. This is a template and must be adapted to the specific equipment and process of your laboratory.
Generalized Protocol for Dichlorosilane Use in a CVD System
Objective: To safely introduce dichlorosilane into a CVD reactor for thin-film deposition.
Materials:
-
Dichlorosilane gas cylinder with a dedicated regulator.
-
CVD reactor system with a vacuum pump and exhaust gas scrubbing system.
-
Inert gas (e.g., nitrogen or argon) for purging.
-
Substrate for deposition.
-
All required PPE as specified in Section 2.
Procedure:
-
Pre-operational Checks:
-
Ensure the CVD system is in good working order and has been recently inspected.
-
Verify that the exhaust gas scrubbing system is operational and contains fresh neutralizing solution.
-
Confirm that the gas detection system is calibrated and functioning correctly.
-
Ensure that all necessary PPE is available and in good condition.
-
Review the emergency procedures and the location of all safety equipment (safety shower, eyewash station, fire extinguisher, SCBA).
-
-
System Purging:
-
Ensure the dichlorosilane cylinder valve is closed.
-
Open the inert gas supply to the CVD system.
-
Purge the entire gas delivery system, including the lines to and from the dichlorosilane cylinder, with inert gas for at least 15-30 minutes to remove any residual air and moisture.
-
-
Dichlorosilane Cylinder Connection:
-
With the cylinder valve still closed, connect the dedicated regulator to the dichlorosilane cylinder using the correct fittings.
-
Perform a leak check on the connection using an inert gas and a compatible leak detection solution or a handheld electronic leak detector.
-
-
Introducing Dichlorosilane:
-
Slowly open the dichlorosilane cylinder valve.
-
Adjust the regulator to the desired delivery pressure.
-
Open the necessary valves to allow dichlorosilane to flow into the CVD reactor at the specified flow rate.
-
Monitor the process parameters (pressure, temperature, flow rates) closely throughout the deposition.
-
-
Post-Deposition Purging:
-
Once the deposition is complete, close the dichlorosilane cylinder valve.
-
Allow the remaining dichlorosilane in the gas lines to be consumed in the reactor or bypass to the exhaust scrubber.
-
Purge the entire gas delivery system with inert gas for at least 15-30 minutes to remove all traces of dichlorosilane.
-
-
System Shutdown:
-
Close all gas valves.
-
Follow the standard operating procedure for shutting down the CVD system.
-
The dichlorosilane cylinder should be disconnected only after the system has been thoroughly purged.
-
Emergency Procedures
A well-defined and practiced emergency response plan is critical when working with dichlorosilane.
Leak or Spill
-
Evacuation : In the event of a leak, immediately evacuate the area and activate the emergency alarm.[10][11]
-
Emergency Response : Only trained personnel equipped with the appropriate PPE (SCBA and chemical-protective suit) should attempt to address the leak.[12]
-
Stop the Source : If it can be done safely, shut off the source of the leak.[10]
-
Ventilation : Increase ventilation to disperse the gas.[10]
-
Ignition Sources : Eliminate all sources of ignition in the area.[10]
Fire
-
Leaking Gas Fire : Do not extinguish a leaking gas fire unless the leak can be stopped safely.[8] Extinguishing the flame without stopping the gas flow can lead to the formation of an explosive mixture.
-
Extinguishing Media : For small fires, use dry chemical or carbon dioxide extinguishers. For large fires, a water spray can be used to cool containers and knock down vapors, but do not apply water directly to the leak.[8][14]
-
Container Cooling : If a cylinder is exposed to fire, cool it from a safe distance with a water spray to prevent rupture.[12]
-
Evacuation : Evacuate the area immediately and call for emergency response.[15]
First Aid
| Exposure Route | First Aid Measures | References |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. | [8][12] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [8][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][12] |
| Ingestion | Ingestion is unlikely for a gas. If it occurs, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [8] |
Disposal
All waste containing dichlorosilane must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Empty Cylinders : Return empty or partially used cylinders to the supplier. Do not attempt to vent or dispose of the contents yourself.[12][14]
-
Contaminated Materials : Any materials contaminated with dichlorosilane (e.g., gloves, wipes, absorbent materials) should be collected in a sealed, labeled container and disposed of as hazardous waste.[16]
-
Scrubber Solution : The neutralizing solution from the exhaust gas scrubber will contain reaction byproducts and must be disposed of as hazardous waste.[14]
Conclusion
Dichlorosilane is an invaluable chemical for various research and industrial applications, but its hazardous nature demands the utmost respect and adherence to stringent safety protocols. By understanding its properties, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle dichlorosilane safely and effectively. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this chemical.
References
- 1. How to use and store dichlorosilane safely?-IOTA [siliconematerial.net]
- 2. Dichlorosilane | Cl2H2Si | CID 61330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 5. DICHLOROSILANE | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN105000564A - Production method of dichlorosilane for preparing silane - Google Patents [patents.google.com]
- 9. EP0285937B1 - Method and apparatus for the preparation of dichlorosilane - Google Patents [patents.google.com]
- 10. EP0107432A2 - Process for producing dichlorosilane - Google Patents [patents.google.com]
- 11. electrochem.org [electrochem.org]
- 12. benchchem.com [benchchem.com]
- 13. EP0474265A2 - Method for preparation of dichlorosilane - Google Patents [patents.google.com]
- 14. US4552973A - Process for the preparation of dimethyldichlorosilane - Google Patents [patents.google.com]
- 15. EP1630249A2 - Process for chemical vapor deposition of silicon nitride. - Google Patents [patents.google.com]
- 16. research.uga.edu [research.uga.edu]
Application Notes and Protocols for (2,4-Dichlorophenoxy)acetic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dichlorophenoxy)acetic acid, commonly known as 2,4-D, is a synthetic auxin primarily utilized as a systemic herbicide.[1] Its mode of action in plants involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[1][2][3] Beyond its agricultural applications, 2,4-D serves as a valuable research tool for studying auxin signaling pathways, plant physiology, and investigating cellular responses to oxidative stress.[2][4] In non-plant systems, research has demonstrated that 2,4-D can induce cytotoxicity and apoptosis in animal cells, often mediated by the generation of reactive oxygen species (ROS).[5] These characteristics make 2,4-D a pertinent compound for studies in toxicology and drug development.
These application notes provide an overview of the research applications of 2,4-D, detailed experimental protocols for its use in cell-based assays, and a summary of its effects on various biological systems.
Chemical Properties
| Property | Value |
| IUPAC Name | (2,4-Dichlorophenoxy)acetic acid |
| Synonyms | 2,4-D |
| CAS Number | 94-75-7 |
| Molecular Formula | C₈H₆Cl₂O₃ |
| Molecular Weight | 221.04 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 140.5 °C |
| Solubility in water | 900 mg/L |
Biological Activity and Research Applications
Plant Science Research
2,4-D is a cornerstone in plant biology research due to its potent auxin activity. It is widely used to:
-
Study Auxin Signaling: As a stable analog of IAA, 2,4-D is instrumental in dissecting the auxin signaling cascade, including the role of TIR1/AFB receptors and Aux/IAA transcriptional repressors.[3]
-
Induce Somatic Embryogenesis: In plant tissue culture, 2,4-D is a common supplement in media to induce callus formation and somatic embryogenesis.
-
Investigate Herbicide Resistance: Researchers use 2,4-D to study the mechanisms of herbicide resistance in various weed species.
-
Analyze Stress Responses: High concentrations of 2,4-D induce oxidative stress in plants through the production of ROS, providing a model to study plant responses to chemical stressors.[2]
Toxicology and Non-Target Organism Research
The effects of 2,4-D extend beyond the plant kingdom, making it a subject of toxicological studies:
-
Cytotoxicity and Apoptosis: 2,4-D has been shown to induce cell death in various animal cell lines.[5] This is often linked to the induction of oxidative stress and the activation of apoptotic pathways.
-
Endocrine Disruption: Some studies suggest that 2,4-D may have endocrine-disrupting effects, warranting further investigation.
-
Ecotoxicology: Research on the impact of 2,4-D on non-target organisms, including aquatic and soil life, is crucial for environmental risk assessment.
Quantitative Data Summary
The following tables summarize quantitative data on the biological effects of 2,4-D from various studies.
Table 1: Effects of 2,4-D on Plant Systems
| Organism/System | 2,4-D Concentration | Observed Effect | Reference |
| Arabidopsis thaliana seedlings | 0.05 µM | Significant primary root growth inhibition | [4] |
| Arabidopsis thaliana seedlings | 0.5 µM | Clear reduction of primary root growth | [4] |
| Arabidopsis thaliana primary root meristem | 10 µM (5-hour treatment) | Strong induction of pDR5::GUS expression | [4] |
| Allium cepa root tip cells | 0.67, 1.34, 2.01 mg/L (24h) | Significant increase in Mitotic Index | [6] |
| Allium cepa root tip cells | 4.02 mg/L (48h) | Significant DNA damage (Comet assay) | [6] |
Table 2: Cytotoxic and Apoptotic Effects of 2,4-D on Animal Cells
| Cell Line | 2,4-D Concentration | Assay | Observed Effect | Reference |
| Chinese hamster ovary (CHO-K1) | 6 and 10 µg/mL | Comet Assay | Increased genetic damage index | [7] |
| Chinese hamster ovary (CHO-K1) | 10 µg/mL | Micronucleus Assay | Statistically significant enhancement of micronuclei | [7] |
| Laryngeal carcinoma (HEp-2) | 4 mM (24h) | Hoechst 33342 staining | 33.75% apoptotic cells | [5] |
| Pancreatic β-cells (RIN-m5F) | 30-500 µg/mL | Cell Viability Assay | Significant reduction in cell viability | |
| Pancreatic β-cells (RIN-m5F) | 30-500 µg/mL | Apoptosis Assay | Increased population of apoptotic cells |
Table 3: Acute Toxicity of 2,4-D in Animals
| Animal | Route of Administration | LD₅₀ | Reference |
| Rat | Oral | 639 - 1646 mg/kg | [8] |
| Mouse | Oral | 138 mg/kg | [8] |
| Rabbit | Dermal | 1829 - >2000 mg/kg | |
| Rat | Inhalation (4h) | >0.78 - >5.4 mg/L | [8] |
Experimental Protocols
Protocol 1: Assessment of 2,4-D-Induced Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of 2,4-D on a chosen cell line.
Materials:
-
Target cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
2,4-D stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
2,4-D Treatment: Prepare serial dilutions of 2,4-D in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the various concentrations of 2,4-D. Include a vehicle control (medium with the same concentration of the solvent used for the 2,4-D stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Protocol 2: Detection of 2,4-D-Induced Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following 2,4-D treatment.[9]
Materials:
-
Target cell line
-
Complete cell culture medium
-
2,4-D stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of 2,4-D for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels induced by 2,4-D.[10]
Materials:
-
Target cell line
-
Complete cell culture medium (phenol red-free recommended)
-
2,4-D stock solution
-
DCFDA (or H2DCFDA) stock solution (in DMSO)
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Fluorometric microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with warm PBS or HBSS. Incubate the cells with 5-10 µM DCFDA in serum-free medium or PBS for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS or HBSS to remove any extracellular probe.
-
2,4-D Treatment: Add the desired concentrations of 2,4-D in phenol (B47542) red-free medium or PBS to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize ROS production using a fluorescence microscope.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
Caption: Auxin signaling pathway activated by 2,4-D in plants.
Caption: 2,4-D-induced oxidative stress and apoptosis in animal cells.
Caption: General experimental workflow for studying the effects of 2,4-D.
References
- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. xtbg.ac.cn [xtbg.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-D herbicide induced cytotoxicity on HEp-2 Cells and Vitamin C reverse effect [jnsciences.org]
- 6. Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dichlorocyclopropanation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the yield of dichlorocyclopropanation reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during dichlorocyclopropanation experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Dichlorocarbene (B158193) Generation: The base may not be sufficiently deprotonating the chloroform (B151607). | - Increase Base Concentration: Use a 50% (w/w) aqueous solution of sodium hydroxide (B78521) for the phase-transfer catalysis (PTC) method. - Ensure Vigorous Stirring: High stirring speeds (e.g., 500-1000 rpm) are crucial for maximizing the interfacial area between the aqueous and organic phases in the PTC method.[1][2] - Alternative Carbene Sources: For base-sensitive substrates, consider alternative methods like the thermal decomposition of sodium trichloroacetate (B1195264) or the use of phenyl(trichloromethyl)mercury.[3] |
| Poor Catalyst Activity: The phase-transfer catalyst may be inefficient or degraded. | - Select an Appropriate Catalyst: Benzyltriethylammonium chloride (BTEAC) is a commonly used and effective catalyst.[1][4] Other quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) can also be used.[1] - Increase Catalyst Loading: A typical catalyst loading is 1-5 mol% relative to the alkene. If the yield is low, a modest increase in catalyst amount may be beneficial.[2] | |
| Substrate Reactivity: Electron-deficient alkenes are generally less reactive towards dichlorocarbene.[5][6] | - Increase Reaction Temperature: Carefully increasing the temperature can enhance the rate of reaction with less reactive alkenes. However, be mindful of potential side reactions.[1] - Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. | |
| Formation of Side Products | Decomposition of Dichlorocarbene: Dichlorocarbene can dimerize to form tetrachloroethylene (B127269) or react with water. | - Control Reaction Temperature: The generation of dichlorocarbene is often exothermic. Maintaining a low initial temperature (e.g., 0-5 °C) during the addition of the base can minimize side reactions.[4] - Ensure Efficient Trapping: The alkene should be present in the reaction mixture to trap the dichlorocarbene as it is formed. |
| Reaction with Substrate Functional Groups: Aldehydes, ketones, and other functional groups can react with dichlorocarbene or the basic reaction medium. | - Use a Neutral Carbene Source: For substrates with base-sensitive functional groups, consider generating dichlorocarbene from carbon tetrachloride and magnesium using sonication, which proceeds under neutral conditions.[7] | |
| Reaction Fails to Initiate | Inert Reaction Conditions: The reaction may have a significant induction period. | - Initiate with Gentle Warming: A slight increase in temperature can sometimes initiate the reaction. - Ensure Proper Mixing: Confirm that the stirring is vigorous enough to create an emulsion between the two phases. |
| Inconsistent Results/Poor Reproducibility | Variability in Reagent Quality or Reaction Setup: Impurities in solvents or reagents, or inconsistencies in stirring rate and temperature control can affect the outcome. | - Use High-Purity Reagents: Ensure chloroform is free of acidic impurities. - Maintain Consistent Parameters: Standardize the stirring speed, temperature, and rate of addition of reagents for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical method for dichlorocyclopropanation?
A1: The most common method is the generation of dichlorocarbene from chloroform and a strong base, typically 50% aqueous sodium hydroxide, using a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride (BTEAC).[4] This method, often called the Makosza method, is widely used due to its operational simplicity, cost-effectiveness, and the use of readily available reagents.[4]
Q2: How does a phase-transfer catalyst (PTC) work in this reaction?
A2: The PTC, usually a quaternary ammonium salt, facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase to the organic phase.[4] In the organic phase, the hydroxide ion deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (:CCl₃⁻), which then eliminates a chloride ion to generate dichlorocarbene (:CCl₂).[8][9]
Q3: My substrate is sensitive to strong bases. What are my options?
A3: For base-sensitive substrates, several alternative methods for dichlorocarbene generation can be employed:
-
Thermal decarboxylation of sodium trichloroacetate: This method generates dichlorocarbene under neutral conditions by heating sodium trichloroacetate in an aprotic solvent.[3]
-
Reaction of ethyl trichloroacetate with sodium methoxide: This provides milder reaction conditions compared to the PTC method.[4]
-
Ultrasonic irradiation of carbon tetrachloride and magnesium: This method is performed in a neutral medium and is tolerant of ester and carbonyl groups.[7]
Q4: What is the expected stereochemistry of the dichlorocyclopropanation reaction?
A4: The addition of dichlorocarbene to an alkene is a stereospecific concerted reaction.[8][10][11] This means that the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. For example, a cis-alkene will yield a cis-disubstituted dichlorocyclopropane, and a trans-alkene will result in a trans-disubstituted product.[8][11]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the organic layer at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2][4] By following the disappearance of the starting alkene, you can determine the extent of the reaction.
Data Presentation
The choice of phase-transfer catalyst can significantly impact the reaction rate. The following table summarizes the effect of different catalysts on the apparent rate constant (k_app) for the dichlorocyclopropanation of α-methyl styrene.
Table 1: Comparison of Phase-Transfer Catalysts
| Catalyst | k_app x 10⁵ (s⁻¹) |
| Benzyltriethylammonium chloride (BTEAC) | 7.8 |
| Benzyltriethylammonium bromide (BTEAB) | 6.5 |
| Tetrabutylammonium chloride (TBAC) | 5.9 |
| Tetrabutylammonium bromide (TBAB) | 5.2 |
Reaction conditions: α-methyl styrene, chloroform, 30% aqueous NaOH, 45°C. Data adapted from a kinetic study on the dichlorocyclopropanation of α-methyl styrene.[1]
Reaction temperature also plays a crucial role in the reaction rate.
Table 2: Effect of Temperature on Reaction Rate
| Temperature (°C) | k_app x 10⁵ (s⁻¹) |
| 30 | 3.2 |
| 40 | 6.1 |
| 45 | 7.8 |
| 50 | 10.2 |
Reaction conditions: α-methyl styrene, chloroform, 30% aqueous NaOH, benzyltriethylammonium chloride as catalyst. Data adapted from a kinetic study on the dichlorocyclopropanation of α-methyl styrene.[1]
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of Cyclohexene (B86901) using Phase-Transfer Catalysis
This protocol describes a general procedure for the dichlorocyclopropanation of an alkene using the Makosza method.[4]
Materials:
-
Cyclohexene
-
Chloroform (CHCl₃)
-
Benzyltriethylammonium chloride (BTEAC)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Ice bath
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and benzyltriethylammonium chloride (2.3 g, 0.01 mol).[4]
-
Cool the mixture to 0-5 °C using an ice bath.[4]
-
With vigorous stirring, slowly add 200 mL of 50% (w/w) aqueous sodium hydroxide solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature remains below 10 °C.[4]
-
After the addition is complete, remove the ice bath and continue to stir the reaction mixture vigorously at room temperature for 4-6 hours.[4]
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, add 200 mL of water and 100 mL of dichloromethane to the reaction mixture.[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with two 50 mL portions of dichloromethane.[4]
-
Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
The crude product can be purified by vacuum distillation.
Visualizations
Caption: A troubleshooting decision tree for low yield in dichlorocyclopropanation.
References
- 1. ijcmas.com [ijcmas.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Dichlorophenol Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of dichlorophenol (DCP) degradation processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for dichlorophenol degradation?
A1: The most common and effective methods for dichlorophenol (DCP) degradation are Advanced Oxidation Processes (AOPs), including Fenton and Fenton-like reactions, and photocatalysis.[1] Bioremediation, which utilizes microorganisms to break down contaminants, is another widely used and environmentally friendly approach.[2]
Q2: I am not seeing any significant degradation of my dichlorophenol sample. What are the likely causes?
A2: Several factors could be contributing to a lack of degradation. These include:
-
Suboptimal pH: The efficiency of many degradation processes, particularly Fenton reactions, is highly pH-dependent.
-
Incorrect Reagent Concentrations: The concentrations of catalysts, oxidants (like H₂O₂), and the initial DCP concentration are critical.
-
Inadequate Light Source: For photocatalysis, the wavelength and intensity of the light source are crucial for activating the photocatalyst.
-
Microbial Acclimation: In bioremediation, the microbial culture may require an acclimation period to effectively degrade the target compound.
Q3: How can I improve the efficiency of my Fenton reaction for 2,4-DCP degradation?
A3: To optimize the Fenton reaction for 2,4-dichlorophenol (B122985) (2,4-DCP) degradation, consider the following:
-
pH Adjustment: The optimal pH for the Fenton process is typically around 3.[3]
-
Reagent Ratios: The ratio of hydrogen peroxide (H₂O₂) to ferrous iron (Fe²⁺) is a key factor. An excess of either can be detrimental to the degradation rate.
-
Temperature: Operating at a slightly elevated temperature (e.g., 70°C) can enhance the reaction rate.[3]
-
Stepwise Addition of H₂O₂: Adding H₂O₂ in aliquots can improve efficiency and control the reaction's exothermicity.[3]
Q4: My photocatalytic degradation of 2,4-DCP is slow. How can I enhance the rate?
A4: To improve the rate of photocatalytic degradation:
-
Optimize Catalyst Loading: The concentration of the photocatalyst (e.g., TiO₂ or Ag/AgBr) is critical. Too little catalyst will limit the reaction rate, while too much can lead to light scattering and reduced efficiency.[4][5]
-
Adjust pH: The surface charge of the photocatalyst and the ionization state of DCP are influenced by pH, which in turn affects the adsorption and degradation process.
-
Ensure Sufficient Light Penetration: High concentrations of DCP or a turbid solution can block the UV or visible light from reaching the catalyst surface.
-
Check Light Source: Ensure your lamp provides the appropriate wavelength and intensity to activate your chosen photocatalyst.
Q5: In my bioremediation experiment, the microbial culture is not degrading the dichlorophenol. What should I do?
A5: For issues with bioremediation, consider these points:
-
Acclimation Period: Ensure the microbial culture has had sufficient time to adapt to the presence of dichlorophenol. This can be done by gradually increasing the DCP concentration over time.
-
Nutrient Availability: The growth medium must contain all essential nutrients for microbial activity.
-
Toxicity: High concentrations of DCP can be toxic to microorganisms. Start with a lower concentration and gradually increase it.
-
Co-contaminants: The presence of other inhibitory substances in your sample can negatively impact microbial degradation.
Troubleshooting Guides
Fenton & Fenton-like Processes
| Issue | Possible Cause | Troubleshooting Steps |
| Low degradation efficiency | Suboptimal pH. | Adjust the pH of the reaction mixture to the optimal range, typically around 3.[3] |
| Incorrect H₂O₂/Fe²⁺ ratio. | Experimentally determine the optimal molar ratio of H₂O₂ to Fe²⁺. | |
| Scavenging of hydroxyl radicals. | Avoid excessively high concentrations of Fe²⁺, which can act as a scavenger for hydroxyl radicals. | |
| Low reaction temperature. | Consider performing the reaction at a moderately elevated temperature (e.g., 70°C) to increase the reaction rate.[3] | |
| Reaction is too vigorous or exothermic | Rapid addition of H₂O₂. | Add the hydrogen peroxide solution stepwise or in aliquots to control the reaction rate and temperature.[3] |
| Formation of iron sludge | High concentration of iron catalyst. | Use the minimum effective concentration of the iron salt to reduce the amount of iron oxide sludge produced.[3] |
Photocatalytic Degradation
| Issue | Possible Cause | Troubleshooting Steps |
| Slow degradation rate | Insufficient catalyst loading. | Optimize the catalyst concentration. A typical starting point is 0.5 g/L.[4] |
| Catalyst deactivation. | The photocatalyst may become deactivated over time. Consider regenerating the catalyst or using a fresh batch. | |
| Inadequate light source. | Ensure the light source emits at the correct wavelength to activate the photocatalyst (e.g., UV for TiO₂, visible light for Ag/AgBr).[4] | |
| Light scattering. | If the catalyst concentration is too high, it can scatter the incident light. Reduce the catalyst loading. | |
| Low mineralization (incomplete degradation) | Insufficient irradiation time. | Increase the duration of the experiment to allow for the complete breakdown of intermediates. |
| Formation of recalcitrant intermediates. | Analyze for intermediate products using techniques like HPLC or GC-MS to understand the degradation pathway. |
Bioremediation
| Issue | Possible Cause | Troubleshooting Steps |
| No observable degradation | Lack of microbial acclimation. | Gradually expose the microbial culture to increasing concentrations of dichlorophenol over an extended period. |
| Toxicity of dichlorophenol. | Start with a lower initial concentration of DCP that is not inhibitory to the microorganisms. | |
| Absence of essential nutrients. | Ensure the growth medium is supplemented with necessary nutrients (e.g., nitrogen, phosphorus). | |
| Slow degradation rate | Suboptimal environmental conditions. | Optimize parameters such as pH, temperature, and dissolved oxygen levels for the specific microbial consortium. |
| Low bioavailability of the contaminant. | The dichlorophenol may not be readily available to the microorganisms. Consider the use of surfactants or co-solvents. |
Experimental Protocols
General Protocol for Photocatalytic Degradation of 2,4-Dichlorophenol
-
Preparation of 2,4-DCP Solution: Prepare a stock solution of 2,4-dichlorophenol (e.g., 10 ppm) in deionized water.
-
Catalyst Suspension: Add a predetermined amount of the photocatalyst (e.g., 125 mg of Ag/AgBr) to a specific volume of the 2,4-DCP solution (e.g., 250 mL).[4]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for at least 60 minutes to allow the 2,4-DCP to reach adsorption-desorption equilibrium with the catalyst surface.[4]
-
Initiation of Photocatalysis: Place the reactor under a suitable light source (e.g., a 72 W LED lamp for visible light).[4]
-
Sampling: At regular time intervals, withdraw aliquots of the suspension (e.g., 2 mL).[4]
-
Sample Preparation for Analysis: Centrifuge and filter the collected samples to remove the photocatalyst particles.
-
Analysis: Analyze the concentration of 2,4-DCP in the filtrate using High-Performance Liquid Chromatography (HPLC) with a UV/Visible detector.
General Protocol for Fenton Oxidation of 2,4-Dichlorophenol
-
Sample Preparation: Prepare an aqueous solution of 2,4-DCP at the desired concentration.
-
pH Adjustment: Adjust the initial pH of the solution to the optimal value, typically around 3, using an appropriate acid (e.g., H₂SO₄).[3]
-
Catalyst Addition: Add the ferrous iron catalyst (e.g., FeSO₄) to the solution. A common pollutant-to-Fe²⁺ ratio is approximately 20:1.[3]
-
Temperature Control: If required, heat the solution to the desired reaction temperature (e.g., 70°C).[3]
-
Initiation of Reaction: Add hydrogen peroxide (H₂O₂) to the solution. It is often advantageous to add the H₂O₂ in a stepwise manner.[3]
-
Reaction Monitoring: Monitor the reaction progress by taking samples at different time points.
-
Quenching and Analysis: Quench the reaction in the collected samples (e.g., by adding a strong base to raise the pH) and analyze the remaining 2,4-DCP concentration and any degradation products using analytical techniques like HPLC or GC-MS.
Protocol for HPLC Analysis of 2,4-Dichlorophenol
-
Instrumentation: Use an HPLC system equipped with a UV/Visible detector and a suitable column (e.g., Water PAH C18, 250 x 4.6 mm).[4]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and deionized water (e.g., 60:40 v/v), often with a small amount of acid like acetic acid (0.1%) in both solvents.[4]
-
Flow Rate: Set the flow rate of the mobile phase (e.g., 1 mL/min).[4]
-
Detection Wavelength: Set the UV/Visible detector to a wavelength where 2,4-DCP has strong absorbance, typically around 280 nm.[4]
-
Calibration: Prepare a series of standard solutions of 2,4-DCP of known concentrations and inject them into the HPLC to generate a calibration curve.
-
Sample Analysis: Inject the filtered experimental samples into the HPLC system.
-
Quantification: Identify the 2,4-DCP peak based on its retention time compared to the standards and quantify its concentration using the calibration curve.[4]
Visualizations
References
- 1. Advanced Oxidation Processes (AOP) | Spartan [spartanwatertreatment.com]
- 2. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical applications of the Fenton reaction to the removal of chlorinated aromatic pollutants. Oxidative degradation of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Dichlorofluorescein-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorofluorescein and its derivatives, particularly 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to prevent solution decomposition and ensure reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and use of dichlorofluorescein solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Background Fluorescence | 1. Auto-oxidation of DCFH-DA or DCFH: The probe is susceptible to spontaneous oxidation, leading to a high background signal.[1] 2. Photo-oxidation: Exposure to light, especially the excitation light in fluorescence microscopy, can oxidize the probe.[1] 3. Contaminants in reagents or media: Impurities may catalyze the oxidation of the probe. 4. Direct reaction with compounds: Some test compounds can directly oxidize the probe in the absence of cellular activity.[2][3] | 1. Prepare fresh working solutions: Prepare the DCFH-DA working solution immediately before each experiment.[1][4] Do not store aqueous solutions for more than one day.[5][6] 2. Protect from light: Store stock solutions and handle all probe-containing solutions in the dark as much as possible.[1][7][8] 3. Use high-purity solvents and reagents: Ensure all solvents and media are free of oxidizing contaminants. 4. Run cell-free controls: Always include controls with the probe and your test compound in the absence of cells to check for direct chemical reactions.[1][2] |
| Low or No Signal | 1. Inefficient cellular uptake of DCFH-DA: The probe may not be effectively entering the cells. 2. Insufficient esterase activity: Cellular esterases are required to deacetylate DCFH-DA to the active DCFH form.[1][9] 3. Probe leakage: The deacetylated, more hydrophilic DCFH can leak out of cells.[1] 4. Low levels of reactive oxygen species (ROS): The experimental conditions may not be inducing sufficient ROS production. | 1. Optimize loading conditions: Adjust the concentration of DCFH-DA (typically 1-10 µM) and incubation time (usually 5-60 minutes) for your specific cell type.[4] 2. Allow sufficient time for deacetylation: Ensure the incubation period is adequate for your cell type.[1] 3. Consider alternative probes: For long-term experiments, consider using probes with better cellular retention, such as CM-H2DCFDA.[10] 4. Use a positive control: Include a known ROS inducer (e.g., tert-butyl hydroperoxide) to confirm that the assay is working correctly.[1] |
| Inconsistent Results | 1. Variable probe concentration: Inaccurate pipetting or dilution of the stock solution. 2. Inconsistent cell density or health: Variations in cell number or viability can affect results. 3. Fluctuations in incubation times or temperatures: Inconsistent experimental parameters can lead to variability. 4. Instability of the working solution: Decomposition of the probe in the working solution over the course of the experiment. | 1. Prepare stock and working solutions carefully: Use calibrated pipettes and ensure thorough mixing. 2. Standardize cell culture conditions: Ensure consistent cell seeding density and monitor cell viability. 3. Maintain consistent experimental protocols: Standardize all incubation times and temperatures. 4. Use freshly prepared working solutions for each experiment. [1][4] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my DCFH-DA stock solution?
A1: DCFH-DA is typically supplied as a crystalline solid and should be stored at -20°C, protected from light and moisture, where it can be stable for at least one year.[5] Stock solutions are best prepared by dissolving the solid in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[5][6] The solubility in DMSO is approximately 33 mg/ml.[6] It is recommended to purge the solvent with an inert gas before dissolving the DCFH-DA.[5][6] Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[3][4]
Q2: What is the stability of DCFH-DA and its deacetylated form (DCFH) in different solvents?
A2: The stability of dichlorofluorescein derivatives is highly dependent on the solvent and storage conditions.
| Compound | Solvent | Storage Temperature | Stability |
| DCFH-DA (solid) | - | -20°C | ≥ 1 year[5] |
| DCFH-DA Stock Solution | DMSO, Methanol | -20°C (in the dark) | At least 4 weeks[8][9] |
| DCFH-DA Working Solution | Aqueous buffer (e.g., PBS) | Room Temperature | Not recommended for storage longer than one day[5][6] |
| DCFH Stock Solution | DMSO, Methanol | -20°C (in the dark, under nitrogen) | At least 4 weeks[8][9] |
Q3: Can I use serum in my media during the DCFH-DA incubation?
A3: It is generally not recommended to have serum present during the incubation with DCFH-DA. Serum contains enzymes that can extracellularly cleave the diacetate groups of DCFH-DA, leading to increased background fluorescence.[1][11] It is best to incubate cells with the probe in serum-free media or a physiological buffer like Hank's Balanced Salt Solution (HBSS).[1][3]
Q4: Is the DCFH-DA assay specific for a particular reactive oxygen species (ROS)?
A4: No, the DCFH-DA assay is not specific for a single type of ROS. The deacetylated probe, DCFH, can be oxidized by a variety of reactive oxygen and nitrogen species, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[1] It is important to note that DCFH does not react directly with hydrogen peroxide (H₂O₂); this reaction is often mediated by intracellular components like peroxidases or transition metals.[1] Therefore, the assay should be considered a measure of general oxidative stress rather than an indicator of a specific ROS.[9]
Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA
This protocol provides a general guideline for measuring intracellular ROS in adherent cells using a fluorescence plate reader. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (serum-free for incubation)
-
Positive control (e.g., tert-butyl hydroperoxide)
-
Negative control (vehicle)
-
Adherent cells cultured in a black-walled, clear-bottom 96-well plate
-
Fluorescence plate reader with excitation/emission filters for ~495 nm/529 nm
Procedure:
-
Preparation of DCFH-DA Stock Solution:
-
Dissolve DCFH-DA in DMSO to make a 1-10 mM stock solution.
-
Aliquot into single-use tubes and store at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate under standard cell culture conditions.
-
-
Probe Loading:
-
On the day of the experiment, remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free medium or buffer to a final concentration of 1-10 µM.
-
Add the DCFH-DA working solution to each well and incubate for 5-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DCFH-DA loading solution.
-
Wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.
-
-
Treatment:
-
Add your test compounds (and positive/negative controls) diluted in media to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 529 nm.
-
Readings can be taken at a single time point or kinetically over a desired period.
-
Visualizations
Caption: A flowchart for troubleshooting dichlorofluorescein solution decomposition and assay issues.
Caption: Signaling pathway of the DCFH-DA assay for detecting intracellular ROS.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 2',7'-Dichlorofluorescein - CAS-Number 76-54-0 - Order from Chemodex [chemodex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
Technical Support Center: Scaling Up Dichloropyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of dichloropyrimidines. Below you will find troubleshooting guides and frequently asked questions to address common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for synthesizing 4,6-dichloropyrimidine (B16783)?
A1: The most prevalent and industrially viable method is a two-step process. It begins with the chlorination of 4,6-dihydroxypyrimidine (B14393) using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce the 4,6-dichloropyrimidine intermediate.[1][2] This intermediate is then often used in subsequent reactions, such as nucleophilic aromatic substitution, to create various derivatives.[1]
Q2: What are the critical parameters to control during the chlorination of 4,6-dihydroxypyrimidine?
A2: Several parameters are crucial for a successful synthesis of 4,6-dichloropyrimidine:
-
Temperature Control: The reaction with chlorinating agents is often highly exothermic.[3] Careful temperature management is essential to prevent side reactions and ensure safety.[1][3]
-
Reagent Stoichiometry: The molar ratio of the chlorinating agent to 4,6-dihydroxypyrimidine is critical for driving the reaction to completion and minimizing impurities.[1]
-
Solvent Selection: Dichloroethane is a commonly used solvent for this process.[1]
-
Catalyst: A chlorination catalyst may be used to enhance reaction efficiency.[1]
-
Work-up Procedure: Proper quenching of excess chlorinating agent and careful pH adjustment during the work-up are vital for isolating a pure product.[1][3]
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A3: Phosphorus oxychloride is a hazardous chemical that requires strict safety protocols.[4] Key concerns include:
-
High Reactivity: POCl₃ reacts violently with water, releasing significant heat and toxic fumes.[5][6]
-
Toxicity and Corrosiveness: It is a corrosive substance and can cause severe burns upon contact.[7] Inhalation can lead to respiratory irritation.[8]
-
Exothermic Reactions: The chlorination reaction itself is exothermic and can become uncontrollable if not properly managed, posing a significant safety risk.[3]
-
Byproduct Management: The reaction generates byproducts like phosphoric acid and amine hydrochlorides, which require careful handling and disposal.[6]
Q4: How can I monitor the progress of my dichloropyrimidine synthesis?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended analytical methods for monitoring the reaction's progress and assessing the final product's purity.[1] Thin-layer chromatography (TLC) can also be used for quick qualitative checks during the reaction.[3]
Troubleshooting Guides
Issue 1: Low Yield of Dichloropyrimidine
Low product yield is a common challenge when scaling up synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Supporting Evidence/Citations |
| Incomplete Reaction | Increase reaction time or temperature. Ensure adequate mixing to improve contact between reactants. | [1] |
| Suboptimal Stoichiometry | Verify the correct molar ratio of the chlorinating agent. An insufficient amount may lead to incomplete conversion. | [1] |
| Degradation of Product | Optimize temperature control to prevent overheating, which can lead to product degradation. | [1] |
| Inefficient Work-up | Optimize extraction and purification steps to minimize product loss. This includes ensuring correct pH during aqueous washes. | [1][9] |
| Inactive Reagents | Use fresh or properly stored reagents. For instance, sodium ethoxide is highly sensitive to moisture. | [1] |
Issue 2: Product Purity is Low After Isolation
Contamination of the final product can arise from several sources.
| Potential Cause | Recommended Solution | Supporting Evidence/Citations | | :--- | :--- | | Presence of Starting Material or Mono-chlorinated Byproducts | Monitor the reaction to ensure full conversion of the starting material. Purify the crude product by recrystallization from a suitable solvent system like ethanol (B145695)/water, isopropanol, or toluene. For persistent impurities, column chromatography may be necessary. |[3] | | Trapped Inorganic Salts | Thoroughly wash the product during work-up. Inorganic salts, such as sodium chloride, are common byproducts that need to be removed. |[3][10] | | Residual Phosphorus Compounds | Ensure complete removal of excess POCl₃ and hydrolysis of phosphorus byproducts. Thoroughly wash the organic extract with water and a saturated sodium bicarbonate solution. |[3] | | Colored Impurities | Treat the crude product with activated carbon in a suitable hot solvent (e.g., ethanol or ethyl acetate) followed by hot filtration to adsorb colored impurities. |[10] |
Issue 3: Uncontrolled Exothermic Reaction
An uncontrolled exotherm is a serious safety hazard during scale-up.
| Potential Cause | Recommended Solution | Supporting Evidence/Citations |
| Rapid Addition of Reagents | Add reagents like POCl₃ dropwise to a cooled starting material with vigorous stirring. For quenching, perform a "reverse quench" by slowly adding the reaction mixture to a cooled aqueous solution. | [3] |
| Inadequate Cooling | Ensure the cooling system is sufficient for the scale of the reaction. Monitor the internal temperature closely. For larger scales, consider using a continuous-flow reactor for better temperature control. | [3] |
| Incomplete Quenching | Ensure the quenching solution has enough capacity to neutralize the acid generated. For large-scale operations, in-situ monitoring can confirm the completion of the quench. | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloropyrimidine
This is a generalized protocol and should be optimized for specific equipment and safety procedures.[1]
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, reflux condenser, and addition funnel, charge 4,6-dihydroxypyrimidine and dichloroethane.[1]
-
Addition of Chlorinating Agent: Add a chlorination catalyst. Slowly add thionyl chloride or phosphorus oxychloride to the stirred suspension while maintaining the temperature within a safe, optimized range.[1][3]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[3]
-
Work-up: Cool the reaction mixture. Carefully quench the excess chlorinating agent by slowly adding the mixture to crushed ice or a cooled basic solution.[3]
-
Isolation: Adjust the pH to be slightly basic (pH 8-9). Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or distillation.[1][3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. A mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective for dichloropyrimidine derivatives.[10][11]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.[10]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and stir for a short period at an elevated temperature. Perform a hot filtration to remove the carbon.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.[10][11]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[11]
-
Drying: Dry the purified crystals under vacuum.[11]
Visualizations
Caption: Overall synthesis workflow for dichloropyrimidine production.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
avoiding over-chlorination in dichloro- synthesis
Welcome to the Technical Support Center for dichloroisocyanurate (dichloro-) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of sodium dichloroisocyanurate (NaDCC).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-chlorination in dichloro- synthesis?
Over-chlorination, leading to the formation of trichloroisocyanuric acid (TCCA), is primarily caused by exceeding the optimal reaction temperature and using an excessive amount of the chlorinating agent. Precise control of reaction parameters is crucial for selective dichlorination.[1]
Q2: How can I monitor the progress of the chlorination reaction?
The progress of the reaction can be monitored by regularly measuring the pH of the reaction mixture and determining the available chlorine content.[2] The pH will decrease as chlorine is consumed. The available chlorine content can be determined by titration methods.[3] For more detailed analysis of the product mixture, techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can be employed to quantify the concentrations of both dichloroisocyanurate and any TCCA byproduct.[4][5]
Q3: What are the ideal storage conditions for the final sodium dichloroisocyanurate product?
Sodium dichloroisocyanurate is a hygroscopic, white crystalline powder or granule with a slight chlorine odor.[3] It should be stored in a cool, dry, and well-ventilated area, away from combustible materials, ammonium (B1175870) compounds, and moisture. Contact with small amounts of water can lead to a vigorous reaction and the release of chlorine gas.[6]
Q4: Can I use trichloroisocyanuric acid (TCCA) to synthesize sodium dichloroisocyanurate?
Yes, it is possible to produce sodium dichloroisocyanurate from TCCA. One method involves the reaction of TCCA with a trisodium (B8492382) cyanurate solution.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Dichloroisocyanurate | Incomplete reaction due to insufficient chlorinating agent or reaction time. | Ensure the correct stoichiometric amount of chlorinating agent is used. Monitor the reaction until the available chlorine content stabilizes. |
| Suboptimal pH, leading to reduced reactivity. | Maintain the pH of the reaction mixture within the optimal range of 5-9 during the initial chlorination stage.[8] | |
| Formation of Trichloroisocyanuric Acid (TCCA) | Reaction temperature is too high. | Maintain the reaction temperature below 45°C.[1] Optimal temperature ranges are typically between 10-40°C.[2][8] |
| Excess chlorinating agent. | Carefully control the addition of the chlorinating agent. Stop the addition once the target pH or available chlorine content is reached.[2] | |
| Product is Off-Color or has a Strong Chlorine Odor | Presence of unreacted chlorine or side-products. | Ensure the reaction goes to completion. Wash the final product with a suitable solvent to remove impurities. |
| Inconsistent Available Chlorine Content in Batches | Fluctuations in reaction conditions (temperature, pH, stoichiometry). | Standardize the experimental protocol and ensure consistent control over all reaction parameters for each batch. |
Key Experimental Parameters for Selective Dichloro- Synthesis
The following table summarizes the key quantitative data for controlling the synthesis of sodium dichloroisocyanurate while avoiding over-chlorination.
| Parameter | Recommended Range/Value | Rationale | Reference(s) |
| Reaction Temperature | 10 - 40°C (not exceeding 45°C) | Higher temperatures promote the formation of trichloroisocyanuric acid (TCCA). | [1][2][8] |
| pH - Initial Chlorination | 5 - 9 | Favors the formation of dichloroisocyanurate. | [8] |
| pH - Final Adjustment | Stop chlorine gas at pH ~4.5; Stop sodium hypochlorite (B82951) at pH ~3.5 | Precise pH control helps prevent over-chlorination. | [2] |
| Molar Ratio (Cyanuric Acid:NaOH) | 1 : 2.0 - 2.4 | To form the disodium (B8443419) cyanurate precursor. | [2] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Sodium Dichloroisocyanurate
This protocol describes a general laboratory-scale synthesis of sodium dichloroisocyanurate using cyanuric acid, sodium hydroxide (B78521), and a combination of chlorine gas and sodium hypochlorite as chlorinating agents.
Materials:
-
Cyanuric acid
-
30% (w/w) Sodium hydroxide solution
-
Chlorine gas
-
10% (w/v) Sodium hypochlorite solution
-
Distilled water
-
Ice bath
-
Reaction vessel with a stirrer, gas inlet, pH probe, and thermometer
-
Filtration apparatus
Procedure:
-
In the reaction vessel, dissolve cyanuric acid in distilled water and 30% sodium hydroxide solution at a molar ratio of 1:2.2 (cyanuric acid:NaOH).[2]
-
Stir the mixture at a controlled temperature between 15-40°C until the cyanuric acid is completely dissolved, forming a clear solution of disodium cyanurate.[2]
-
Cool the reaction vessel in an ice bath to maintain the temperature between 20-30°C.
-
Slowly bubble chlorine gas into the solution while vigorously stirring. Monitor the pH continuously.
-
Stop the introduction of chlorine gas when the pH of the solution drops to approximately 4.5.[2]
-
While maintaining the temperature at 20-40°C, add 10% sodium hypochlorite solution dropwise.[2]
-
Stop the addition of sodium hypochlorite when the pH reaches approximately 3.5 and the available chlorine content of the product is between 65-70%.[2]
-
Filter the resulting precipitate of dichloroisocyanuric acid and wash it with a small amount of cold distilled water.
-
To obtain sodium dichloroisocyanurate, the dichloroisocyanuric acid can be neutralized with a stoichiometric amount of sodium carbonate.[2]
-
Dry the final product under vacuum.
Protocol 2: Analysis of Available Chlorine Content by Titration
This protocol is for determining the available chlorine in the synthesized product.
Materials:
-
Sodium dichloroisocyanurate sample
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Distilled water
-
Acetic acid, glacial
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh a known amount of the sodium dichloroisocyanurate sample and dissolve it in distilled water in an Erlenmeyer flask.
-
Add an excess of potassium iodide to the solution.
-
Acidify the solution with glacial acetic acid. The solution will turn a yellow-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of available chlorine using the following formula:
% Available Chlorine = (V × N × 35.45 × 100) / (W × 1000)
Where:
-
V = Volume of sodium thiosulfate solution used (in mL)
-
N = Normality of the sodium thiosulfate solution
-
35.45 = Equivalent weight of chlorine
-
W = Weight of the sample (in g)
-
Visualizations
Caption: Synthesis pathway of Sodium Dichloroisocyanurate.
Caption: Troubleshooting workflow for over-chlorination.
References
- 1. CN110437169B - Preparation method of sodium dichloroisocyanurate - Google Patents [patents.google.com]
- 2. CN101186595A - A kind of preparation method of sodium dichloroisocyanurate - Google Patents [patents.google.com]
- 3. fao.org [fao.org]
- 4. who.int [who.int]
- 5. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trichloroisocyanuric Acid Plant | Cyanuric Acid Plant | Synopsis Chemitech [synopsischemitech.com]
- 8. patents.justia.com [patents.justia.com]
Technical Support Center: (Dichlorophenyl)hydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (dichlorophenyl)hydrazine hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (dichlorophenyl)hydrazine hydrochloride?
A1: (Dichlorophenyl)hydrazine hydrochloride is generally stable under recommended storage conditions. However, it is susceptible to degradation through several pathways, including:
-
Oxidation: Exposure to air and oxidizing agents can lead to the formation of colored impurities and degradation products.[1]
-
Hydrolysis: As a hydrochloride salt, it can be susceptible to hydrolysis, particularly at non-neutral pH. The stability of similar hydrazine (B178648) derivatives, hydrazones, is known to be pH-dependent.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Thermal Decomposition: Elevated temperatures can cause decomposition, leading to the release of hazardous gases such as nitrogen oxides and hydrogen chloride.[2]
Q2: What are the optimal storage conditions for (dichlorophenyl)hydrazine hydrochloride?
A2: To ensure maximum stability, (dichlorophenyl)hydrazine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
Q3: What are the signs of degradation of (dichlorophenyl)hydrazine hydrochloride?
A3: Visual signs of degradation can include a change in color from its typical off-white or light-yellow appearance to a darker or reddish-brown hue. The presence of an uncharacteristic odor may also indicate decomposition. For quantitative assessment, chromatographic methods such as HPLC are necessary to detect and quantify degradation products.
Q4: What materials are incompatible with (dichlorophenyl)hydrazine hydrochloride?
A4: (Dichlorophenyl)hydrazine hydrochloride is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to vigorous reactions and decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the (dichlorophenyl)hydrazine hydrochloride stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it refrigerated in a tightly sealed, light-protected container for a limited time. Perform a purity check of the stock solution using a validated analytical method (e.g., HPLC) before use. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products during sample preparation or analysis. | Minimize the exposure of the sample to light and elevated temperatures during preparation. Use a stability-indicating HPLC method to separate the parent compound from its degradation products. Ensure the mobile phase is compatible and does not promote degradation. |
| Low assay value of the compound | The compound has degraded due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound is stored as recommended (cool, dry, dark, and under an inert atmosphere if possible). |
| Color change of the solid material | Oxidation or other degradation pathways have occurred. | Discard the discolored material and use a fresh, properly stored batch for experiments. |
Data Presentation: Illustrative Forced Degradation Data
The following table provides illustrative data from a forced degradation study of a substituted phenylhydrazine (B124118) hydrochloride, demonstrating typical degradation behavior under various stress conditions. Note: This data is representative and may not reflect the exact degradation profile of all (dichlorophenyl)hydrazine hydrochloride isomers.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products Observed |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 5 - 15% | Dichlorophenol, Hydrazine |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 10 - 25% | Dichloroaniline, Diazene derivatives |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 15 - 40% | Dichlorobenzene, Diazonium salts, Phenolic compounds |
| Thermal | 48 hours | 80°C | 5 - 10% | Dichloroaniline, Polymeric materials |
| Photolytic (UV light) | 72 hours | Room Temp | 20 - 50% | Radical coupling products, Colored impurities |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of (dichlorophenyl)hydrazine hydrochloride and separating it from its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve (dichlorophenyl)hydrazine hydrochloride in a suitable diluent (e.g., methanol (B129727) or mobile phase) to a known concentration.
-
Sample Solution: Subject the (dichlorophenyl)hydrazine hydrochloride to forced degradation conditions (as described in the data table). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the diluent to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
Mandatory Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow to diagnose and address stability issues.
Plausible Degradation Pathways of (Dichlorophenyl)hydrazine
Caption: Plausible degradation pathways for (dichlorophenyl)hydrazine.
References
Technical Support Center: Optimizing Dichloromethylation Reactions
Welcome to the technical support center for dichloromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental challenges and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during dichloromethylation experiments, offering potential causes and solutions.
Issue 1: Low or No Product Yield
A low or complete lack of product is a common frustration. Several factors can contribute to this issue.[1][2][3][4][5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive or Decomposed Reagents | Dichloromethylating agents and catalysts can be sensitive to moisture and air.[1][2] Ensure all reagents are fresh, properly stored under an inert atmosphere (e.g., nitrogen or argon), and handled using anhydrous techniques.[1][2] Glassware should be thoroughly flame-dried or oven-dried before use.[1][3] |
| Sub-optimal Reaction Temperature | The temperature can significantly impact the reaction rate. Some reactions require cooling to control exothermic processes, while others may need heating to proceed.[1][2] Monitor the reaction temperature closely and consider optimizing it in small increments. |
| Incorrect Stoichiometry | The molar ratios of your substrate, dichloromethylating agent, and catalyst are crucial. Carefully verify all calculations and measurements. An excess or deficit of any reactant can lead to a poor yield.[6] |
| Poor Substrate Quality | Impurities in the starting material or the presence of incompatible functional groups (e.g., alcohols, amines) can interfere with the reaction by consuming the reagents.[2] Purify the substrate before use if its purity is questionable. |
| Inefficient Stirring | In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper mixing of the reactants.[3] |
Issue 2: Formation of Multiple Side Products
The appearance of unexpected spots on your TLC plate or peaks in your GC-MS indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.[4][7][8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-reaction or Decomposition | Prolonged reaction times or excessive temperatures can lead to the formation of byproducts or decomposition of the desired product.[8] Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction as soon as the starting material is consumed.[3] |
| Side Reactions of the Reagents | The dichloromethylating agent itself might undergo side reactions under the reaction conditions. For instance, some reagents can generate carbenes that lead to undesired products.[8] Carefully review the literature for known side reactions of your chosen reagent and adjust the conditions accordingly. |
| Incorrect Work-up Procedure | The desired product may be sensitive to the pH or temperature during the work-up. Ensure that the work-up conditions are appropriate for your product's stability.[4] |
Issue 3: Reaction Stalls or is Sluggish
An incomplete reaction, where the starting material is not fully consumed, can be a sign of several underlying problems.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | In catalytic reactions, the catalyst can be deactivated by impurities or moisture.[1] Ensure all components of the reaction are pure and dry. In some cases, adding a fresh portion of the catalyst may restart the reaction. |
| Insufficient Reagent | If the reaction starts but does not go to completion, it might be due to an insufficient amount of the dichloromethylating agent. Consider adding more reagent portion-wise while monitoring the reaction progress.[3] |
| Reversible Reaction | Some reactions are reversible. If this is the case, you may need to remove a byproduct to drive the equilibrium towards the product side. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding dichloromethylation reactions.
Q1: What are the most common dichloromethylating agents?
Commonly used reagents for dichloromethylation include chloroform (B151607) (CHCl₃), dichloromethyl methyl ether, and others that can serve as a source of the dichloromethyl group.[9][10] The choice of reagent often depends on the substrate and the specific reaction mechanism (e.g., radical, electrophilic, or nucleophilic).
Q2: How can I improve the selectivity of my dichloromethylation reaction?
Improving selectivity often involves careful optimization of reaction conditions.[7]
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the desired reaction pathway over competing side reactions.[2][4]
-
Solvent Choice: The polarity of the solvent can influence the reaction's outcome. Screening different solvents may be necessary to find the optimal one for your specific transformation.[4][6]
-
Catalyst Selection: In catalytic reactions, the choice of catalyst and any associated ligands is critical for controlling selectivity.
Q3: What is the role of a phase-transfer catalyst (PTC) in dichloromethylation?
In reactions involving immiscible phases (e.g., an aqueous and an organic phase), a phase-transfer catalyst (PTC) is used to transport a reactant from one phase to the other, where the reaction occurs.[11][12] Quaternary ammonium (B1175870) salts and phosphonium (B103445) salts are common PTCs that can facilitate dichloromethylation by bringing the dichloromethylating species into the organic phase to react with the substrate.[11][12][13]
Q4: Are there any safety precautions I should take during a dichloromethylation reaction?
Yes, safety is paramount.
-
Many dichloromethylating agents are volatile and toxic. Always work in a well-ventilated fume hood.
-
Some reagents are highly reactive and may react violently with water or other substances.[5] Carefully review the safety data sheet (SDS) for all chemicals before use.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
General Protocol for a Radical Dichloromethylation of Activated Alkenes
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Activated alkene (1.0 equiv)
-
Dichloromethane (DCM, serves as both reagent and solvent)
-
Radical initiator (e.g., dicumyl peroxide, 0.2 equiv)[14]
Procedure:
-
To a flame-dried reaction vessel, add the activated alkene.
-
Add dichloromethane.
-
Add the radical initiator to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., reflux) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Dichloromethylation using a Phase-Transfer Catalyst
This is a general guideline for a phase-transfer catalyzed dichloromethylation.
Materials:
-
Substrate (e.g., an aromatic compound) (1.0 equiv)[11]
-
Chloroform (reagent and organic solvent)
-
Aqueous solution of a base (e.g., NaOH)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt, 0.05-0.1 equiv)[11][13]
Procedure:
-
In a reaction flask, dissolve the substrate in chloroform.
-
Add the aqueous base solution.
-
Add the phase-transfer catalyst to the biphasic mixture.
-
Stir the mixture vigorously at the desired temperature.
-
Monitor the reaction's progress.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Visualizations
Caption: Troubleshooting workflow for low yield in dichloromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. alfachemic.com [alfachemic.com]
- 14. Metal-free radical cascade dichloromethylation of activated alkenes using CH2Cl2: highly selective activation of the C–H bond - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mass Spectrometry of Dichlorinated Molecules
Welcome to the technical support center for the mass spectrometry of dichlorinated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these compounds.
Frequently Asked Questions (FAQs)
1. How can I identify a dichlorinated molecule in my mass spectrum?
The most definitive indicator of a dichlorinated compound is its unique isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and its isotopologues:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The theoretical intensity ratio of these peaks is approximately 9:6:1 .[1][2] The presence of this distinct pattern is a strong indication of a dichlorinated compound.[1][3] Any fragment ions that retain both chlorine atoms will also exhibit this 9:6:1 ratio.
2. What is the expected isotopic pattern for a fragment containing only one chlorine atom?
If a dichlorinated molecule fragments and loses one chlorine atom, the resulting fragment ion will exhibit the characteristic isotopic pattern for a monochlorinated species. This will be an M and M+2 peak with a relative intensity ratio of approximately 3:1 .[1][4][5]
3. What are common adduct ions observed for dichlorinated molecules?
The formation of adduct ions is highly dependent on the ionization technique and the sample matrix.
-
Electrospray Ionization (ESI): In positive ion mode, common adducts include protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and ammonium (B1175870) adducts ([M+NH₄]⁺).[6] In negative ion mode, dichlorinated molecules can form chloride adducts ([M+Cl]⁻), especially when chlorinated solvents like chloroform (B151607) are used in the mobile phase.[7][8][9] This can be particularly useful for analytes that do not readily deprotonate.[8][9]
-
Other Ionization Techniques: Depending on the technique and matrix, other adducts may be observed. It is always good practice to check for common background ions and adducts.[10]
4. Which ionization technique is most suitable for my dichlorinated analyte?
The choice of ionization technique is dictated by the physicochemical properties of your molecule, such as its volatility and thermal stability.[11]
-
Electron Ionization (EI): A "hard" ionization technique suitable for volatile and thermally stable compounds. It typically induces extensive fragmentation, which can be useful for structural elucidation.[12][13]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and less volatile molecules. It usually results in intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.[14][15]
-
Atmospheric Pressure Chemical Ionization (APCI): Another "soft" ionization technique that is well-suited for less polar and volatile compounds that are not easily ionized by ESI.[12]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique primarily used for large, non-volatile biomolecules, but can be applied to smaller molecules as well.[13][14]
Troubleshooting Guides
Issue 1: Unexpected or Unclear Isotopic Pattern
Symptom: The observed isotopic pattern for the presumed molecular ion does not match the expected 9:6:1 ratio for a dichlorinated compound.
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Impurity: An overlapping peak from another compound is distorting the isotopic pattern. | Improve chromatographic separation. Check the purity of your sample using other analytical techniques. |
| Incorrect Molecular Ion Identification: The peak cluster you are examining is not the true molecular ion. | Look for other potential molecular ions in the spectrum. Consider the possibility of in-source fragmentation or adduct formation. |
| Low Signal Intensity: Poor signal-to-noise ratio can make it difficult to accurately determine peak intensities.[11] | Increase sample concentration, optimize ionization source parameters, or use a more sensitive instrument. |
| Detector Saturation: If the signal is too intense, the detector can be saturated, leading to inaccurate peak ratios. | Dilute the sample or reduce the injection volume. |
Issue 2: No Molecular Ion Peak Observed
Symptom: The expected molecular ion peak is absent from the mass spectrum.
Possible Causes & Solutions:
| Cause | Solution |
| Extensive Fragmentation (Hard Ionization): With techniques like EI, the molecular ion can be unstable and completely fragment.[16] | Use a softer ionization technique such as ESI or APCI. Lower the ionization energy if possible. |
| Poor Ionization Efficiency: The analyte may not be efficiently ionized under the current conditions.[11] | Experiment with different ionization sources (ESI, APCI, etc.). Optimize source parameters such as temperatures and voltages. Try different mobile phase additives to promote ionization. |
| Analyte Instability: The compound may be degrading in the ion source. | Lower the source temperature. Ensure the sample is stable in the chosen solvent. |
| Mass Range Mismatch: The mass spectrometer's scan range may not be set to include the molecular weight of your compound. | Check and adjust the mass scan range of the instrument. |
Issue 3: Complex and Uninterpretable Fragmentation Pattern
Symptom: The mass spectrum shows numerous fragment peaks that are difficult to assign to a logical fragmentation pathway.
Possible Causes & Solutions:
| Cause | Solution |
| In-source Fragmentation: Fragmentation is occurring in the ion source before mass analysis. | Use a softer ionization technique or less energetic source conditions. |
| Presence of Isomers: If your sample contains multiple isomers, they may have different fragmentation patterns, leading to a complex combined spectrum. | Improve the chromatographic separation to resolve the isomers. |
| Background Contamination: Contaminants from solvents, glassware, or the LC-MS system can contribute to the observed peaks.[17] | Run a blank to identify background signals. Use high-purity solvents and clean sample vials. |
| Thermal Degradation: The analyte may be degrading in the GC or LC system prior to reaching the mass spectrometer. | Lower the injector temperature (GC) or column temperature (LC). |
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS Analysis
-
Solvent Selection: Dissolve the dichlorinated analyte in a solvent compatible with reverse-phase or normal-phase chromatography, depending on the chosen method. A common starting point is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. From this, create a series of dilutions ranging from 1 µg/mL to 1 ng/mL to determine the optimal concentration for analysis.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.
-
Blank Injection: Before running the sample, inject a blank solution (the same solvent mixture used to dissolve the sample) to identify any background contamination.
Visualizations
Caption: Troubleshooting workflow for unexpected isotopic patterns.
Caption: Decision tree for troubleshooting the absence of a molecular ion.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. GCMS Section 6.5 [people.whitman.edu]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 6. benchchem.com [benchchem.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC
Welcome to our technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds like dichlorobenzoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][2]
Q2: What are the primary causes of peak tailing for dichlorobenzoic acid?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[2][3] For an acidic compound like dichlorobenzoic acid, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with acidic analytes, causing tailing.[2][3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of dichlorobenzoic acid, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[1][5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted peak shape.[1][2]
-
Column Degradation: Voids in the column packing or a partially blocked inlet frit are common causes of peak tailing.[1][2]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[1][6]
Q3: How does the mobile phase pH affect the peak shape of acidic compounds?
A3: The mobile phase pH is a critical factor for achieving symmetrical peaks for ionizable compounds like dichlorobenzoic acid. To ensure the analyte is in a single, un-ionized form, the mobile phase pH should be adjusted to at least 2 pH units below the analyte's pKa.[5][7] This suppresses the ionization of the carboxylic acid group, minimizing secondary interactions with the stationary phase and promoting a single retention mechanism, which leads to sharper, more symmetrical peaks.[1][2]
Q4: Can the injection solvent affect peak shape?
A4: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1][2] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[2]
Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues for dichlorobenzoic acid.
Summary of Key HPLC Parameters for Dichlorobenzoic Acid Analysis
| Parameter | Recommended Setting/Action | Rationale |
| Mobile Phase pH | Adjust to ~2.5 - 3.0.[2][8][9] | To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[2] |
| Buffer Concentration | 10 - 50 mM.[1][2] | Sufficient concentration to maintain a stable pH and mask residual silanol activity.[2] |
| Column Type | Use a modern, high-purity, end-capped C18 or C8 column.[3][6][10] | Minimizes the number of accessible silanol groups, reducing secondary interactions. |
| Injection Volume | ≤ 5% of column dead volume.[2] | To prevent column overload, which can cause peak distortion.[2] |
| Sample Solvent | Dissolve the sample in the initial mobile phase composition.[1][2] | To avoid peak distortion caused by solvent mismatch.[1] |
| Tubing Internal Diameter | 0.12 - 0.17 mm.[2] | To minimize extra-column band broadening that can contribute to peak tailing.[2] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of dichlorobenzoic acid.
Materials:
-
Dichlorobenzoic acid reference standard
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) or methanol
-
Acidifier (e.g., formic acid, phosphoric acid, or trifluoroacetic acid)[5][11]
-
Buffer salt (e.g., ammonium (B1175870) acetate)[8][9]
-
HPLC system with a C18 column
Procedure:
-
Prepare a series of mobile phase buffers with varying pH values. For example, prepare buffers at pH 2.5, 3.0, 3.5, and 4.0. A common approach is to use a 0.1% solution of an acid like formic acid.[5]
-
Prepare the mobile phase. Mix the aqueous buffer with the organic solvent in the desired ratio (e.g., 50:50 v/v).[8][9]
-
Equilibrate the HPLC system with the first mobile phase composition (e.g., pH 2.5).
-
Inject a standard solution of dichlorobenzoic acid.
-
Record the chromatogram and calculate the tailing factor for the peak of interest.
-
Iterative Testing: Repeat steps 3-5 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
Protocol 2: Checking for Column Overload
Objective: To determine if column overload is the cause of peak tailing.
Procedure:
-
Prepare a series of dilutions of your sample stock solution (e.g., 1:5, 1:10, and 1:50) using the mobile phase as the diluent.
-
Inject the original, undiluted sample and record the chromatogram and tailing factor.
-
Sequentially inject the diluted samples, starting with the most dilute.
-
Analyze the results. If the peak shape improves significantly with dilution, you were likely overloading the column.[12] Reduce the sample concentration or injection volume for future analyses.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for resolving peak tailing.
Caption: Chemical interactions leading to peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (Dichlorophenyl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis of (dichlorophenyl)methanol, with a focus on minimizing impurities.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, particularly when using the Grignard reaction, a common method for this transformation.
Issue 1: Low Yield of (Dichlorophenyl)methanol
-
Question: My reaction has a low yield of the desired dichlorophenyl)methanol product. What are the common causes and how can I fix this?
-
Answer: Low yields can stem from several factors, primarily related to the Grignard reagent's formation and reactivity.
-
Cause 1: Inactive Magnesium. A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent or slow the reaction's initiation.[1][2]
-
Solution: Use fresh, shiny magnesium turnings.[1] If the turnings appear dull, they can be activated by crushing them with a glass rod to expose a fresh surface or by using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of iodine's color or the evolution of ethylene (B1197577) gas indicates successful activation.[2]
-
-
Cause 2: Presence of Water. Grignard reagents are extremely sensitive to protic sources, and even trace amounts of water in glassware or solvents will quench the reagent as it forms.[2][3]
-
Cause 3: Enolization of the Aldehyde. Grignard reagents are strong bases and can deprotonate the α-carbon of an aldehyde if one is present, leading to an enolate that regenerates the starting aldehyde upon workup.[1]
-
Solution: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.[3] The slow, dropwise addition of the aldehyde to the Grignard reagent is also recommended.
-
-
Issue 2: Presence of a High Molecular Weight Impurity
-
Question: My post-reaction analysis (e.g., GC-MS or LC-MS) shows a significant impurity with a mass corresponding to a dichlorobiphenyl. What is this and how do I prevent it?
-
Answer: This impurity is almost certainly a Wurtz coupling product, formed when the Grignard reagent reacts with the unreacted dichlorophenyl halide.[1][3] This is a common side reaction in Grignard syntheses.[1][4]
-
Solution 1: Slow Addition. Add the dichlorophenyl halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the likelihood of it coupling with the formed Grignard reagent.[1][3]
-
Solution 2: Efficient Stirring. Vigorous stirring ensures the halide reacts quickly with the magnesium surface, further reducing its concentration in the solution.[1]
-
Solution 3: Dilution. Performing the reaction at a higher dilution can also disfavor the bimolecular Wurtz coupling side reaction.[3]
-
Issue 3: Unreacted Starting Material (Dichlorobenzaldehyde) in Reduction Reactions
-
Question: I am synthesizing (dichlorophenyl)methanol by reducing dichlorobenzaldehyde, but the reaction is incomplete. How can I improve the conversion?
-
Answer: Incomplete reduction can be due to insufficient reducing agent or suboptimal reaction conditions.
-
Cause 1: Inactive Reducing Agent. Sodium borohydride (B1222165) (NaBH₄), a common reducing agent, can degrade with improper storage.
-
Solution: Use a fresh bottle of NaBH₄. Consider increasing the molar equivalents of the reducing agent (e.g., from 1.1 to 1.5 equivalents).
-
-
Cause 2: Suboptimal Reaction Conditions. The solvent and temperature can influence the reduction rate.
-
Solution: Methanol (B129727) or ethanol (B145695) are typically effective solvents for NaBH₄ reductions. Ensure the reaction is stirred for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the necessary reaction time.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for (dichlorophenyl)methanol? A1: The two most common routes are:
-
Grignard Reaction: Reaction of a dichlorophenylmagnesium halide (Grignard reagent) with a formaldehyde (B43269) source (e.g., paraformaldehyde).
-
Reduction: Reduction of a corresponding dichlorobenzaldehyde using a reducing agent like sodium borohydride (NaBH₄).[5]
Q2: How does the choice of solvent influence impurity formation in a Grignard reaction? A2: The solvent is critical. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are required to stabilize the Grignard reagent.[1] THF is often preferred for aryl Grignard reagents as its higher boiling point and greater solvating ability can improve yields and reagent stability.[2] Using non-ethereal or wet solvents will prevent the reaction and lead to no product.
Q3: What are the best methods for purifying the final (dichlorophenyl)methanol product? A3: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: Silica (B1680970) gel chromatography is a highly effective method for separating the desired product from both more and less polar impurities, such as biphenyl (B1667301) byproducts and unreacted aldehyde.[1][6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a simple and efficient way to achieve high purity.[6]
-
Distillation: If the product and impurities are volatile, distillation under reduced pressure can be effective.
Q4: Which analytical techniques are best for identifying and quantifying impurities? A4: A combination of techniques is often used:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the product and impurities.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by providing both retention time and mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the structures of unknown impurities.[8]
Data Presentation
The following table illustrates how reaction conditions can affect the formation of the common Wurtz coupling impurity in a Grignard synthesis. The values are representative and intended for comparison.
| Parameter | Condition A | Condition B |
| Dichlorophenyl Halide Addition Rate | Fast (10 minutes) | Slow (60 minutes) |
| Reaction Concentration | 1.0 M | 0.5 M |
| Stirring Speed | 200 RPM | 600 RPM |
| Typical Yield of (Dichlorophenyl)methanol | 65-75% | 85-95% |
| Typical % of Dichlorobiphenyl Impurity (by GC) | 15-20% | < 5% |
Experimental Protocols
Protocol 1: Synthesis of (2,4-Dichlorophenyl)methanol via Grignard Reaction
-
Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small volume of anhydrous THF to cover the magnesium. Add a small portion (~5-10%) of a solution of 1-bromo-2,4-dichlorobenzene (B72097) (1.0 equivalent) in anhydrous THF from the dropping funnel. If the reaction doesn't initiate (indicated by warming and bubbling), add a single crystal of iodine.[2] Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[2] After addition is complete, stir the mixture for an additional 1-2 hours.
-
Reaction with Formaldehyde Source: Cool the Grignard reagent to 0 °C. In a separate flask, suspend paraformaldehyde (1.5 equivalents) in anhydrous THF. Slowly add the Grignard reagent to the paraformaldehyde suspension via cannula. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Workup and Purification: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.[6] Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6] Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Synthesis of (2,4-Dichlorophenyl)methanol via Reduction
-
Reaction Setup: Dissolve 2,4-dichlorobenzaldehyde (B42875) (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC.
-
Workup and Purification: Once the starting material is consumed, carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases. Remove the methanol under reduced pressure. Add water to the residue and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. If necessary, purify by recrystallization or column chromatography.
Visualizations
Caption: General workflow for (dichlorophenyl)methanol synthesis via Grignard reaction.
Caption: Decision tree for troubleshooting common synthesis impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Process Improvement for Industrial Dichlorination
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for industrial dichlorination processes.
Troubleshooting Guides
This section addresses specific issues that may arise during dichlorination experiments, offering potential causes and recommended solutions.
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete conversion of the starting material.[1][2] - Increase the reaction time or slightly elevate the temperature if the reaction is proceeding too slowly.[1] - Ensure the catalyst is active and used in the correct concentration.[1] |
| Side Reactions | - Optimize reaction conditions (e.g., temperature, solvent, catalyst) to minimize the formation of unwanted byproducts.[3] For instance, in some chlorination reactions, lower temperatures can increase selectivity.[1] - In the synthesis of 2,4-dichlorophenoxyacetic acid, using an anhydrous weak base system can inhibit the hydrolysis of chloroacetate, a common side reaction.[3] |
| Product Loss During Workup | - Ensure proper phase separation during extractions to prevent loss of product. - Minimize the number of transfer steps during the purification process.[3] - Employ a more efficient purification method, such as column chromatography with a carefully selected eluent system or recrystallization from an appropriate solvent.[1] |
| Insufficient Chlorinating Agent | - Increase the molar ratio of the chlorinating agent to the substrate.[4] |
Issue 2: Poor Selectivity / High Levels of Byproducts
| Potential Cause | Recommended Solution |
| Contaminated Starting Material | - Ensure the purity of the starting material. For example, contamination of 1,4-dichlorobenzene (B42874) with other isomers will result in a mixture of trichlorobenzene isomers.[5] |
| Incorrect Reaction Temperature | - Maintain the optimal temperature range. Excessively high temperatures can lead to the formation of undesired isomers and other byproducts.[5] A commonly cited optimal range for the chlorination of 1,4-dichlorobenzene is 60-65°C.[5] |
| Over-chlorination | - Avoid using a large excess of the chlorinating agent. A stoichiometric amount or a slight excess is often recommended.[5] - Stop the reaction as soon as GC analysis indicates that the starting material has been consumed to the desired level.[5] - Decrease the molar ratio of the chlorinating agent to the benzenetriol.[1] |
| Isomer Formation | - The choice of chlorinating agent can affect regioselectivity; milder agents may offer better selectivity.[1] - The use of a Lewis acid catalyst can influence the position of chlorination.[1] - The polarity of the solvent can impact reactivity and selectivity; experimenting with different solvents may improve the isomeric ratio.[1] |
Issue 3: Reaction is Uncontrollably Fast or Exothermic
| Potential Cause | Recommended Solution |
| High Catalyst Concentration | - Reduce the amount of catalyst used in the reaction.[5] |
| High Flow Rate of Gaseous Reactant | - If using a gaseous chlorinating agent like chlorine gas, introduce it at a slower, more controlled rate.[5] |
| Inadequate Heat Dissipation | - Ensure the reaction vessel is equipped with an adequate cooling system, such as an ice bath, to manage the heat generated during the reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the dichlorination of aromatic compounds?
A1: Lewis acid catalysts are frequently used for the electrophilic aromatic chlorination of dichlorobenzenes.[5] Ferric chloride (FeCl₃) is a very common and cost-effective catalyst.[5] Other Lewis acids like aluminum chloride (AlCl₃) can also be employed.[5]
Q2: How can I monitor the progress of my dichlorination reaction?
A2: The progress of the reaction can be monitored by taking small samples from the reaction mixture at regular intervals. These samples can be quenched and then analyzed by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the ratio of starting material to product.[1][5]
Q3: What safety precautions should be taken during dichlorination experiments?
A3: Many reagents used in dichlorination are hazardous. For example, chlorinating agents can be corrosive and may release toxic gases.[3] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Always consult the Safety Data Sheets (SDS) for all chemicals before use.[3]
Q4: How does the purity of the starting material affect the final product in dichlorination?
A4: The purity of the starting material is critical. For instance, the chlorination of pure p-dichlorobenzene will exclusively produce 1,2,4-trichlorobenzene. However, if the starting material is contaminated with other isomers like ortho- or meta-dichlorobenzene, a mixture of trichlorobenzene isomers will be formed, which can complicate the purification process.[5]
Q5: What are common byproducts in dichlorination and how can their formation be minimized?
A5: Common byproducts include other isomers of the desired product and over-chlorinated products.[1][5] To minimize their formation, it is important to use pure starting materials, control the reaction temperature, and use the correct stoichiometric ratio of the chlorinating agent.[5] Stopping the reaction once the starting material is consumed can prevent over-chlorination.[5]
Experimental Protocols
Example Protocol: Synthesis of 1,2,4-Trichlorobenzene
This protocol describes the chlorination of 1,4-dichlorobenzene using chlorine gas with a ferric chloride catalyst.
Materials:
-
1,4-Dichlorobenzene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine Gas (Cl₂)
-
Sodium Thiosulfate (B1220275) Solution (for quenching)
-
Dichloromethane (for extraction)
Procedure:
-
Catalyst Preparation: In a dry reaction vessel equipped with a stirrer, gas inlet, and a condenser, add 1,4-dichlorobenzene and anhydrous ferric chloride.
-
Heating: Begin stirring and heat the mixture to the target reaction temperature of 60-65°C.[5]
-
Chlorination: Once the temperature is stable, bubble chlorine gas through the stirred mixture at a controlled rate. The reaction is exothermic, so monitor the temperature closely and adjust heating or cooling as needed.[5]
-
Monitoring: Every 30-60 minutes, carefully take a small sample from the reaction mixture. Quench the sample with a sodium thiosulfate solution, extract it with a small amount of dichloromethane, and analyze it by GC to determine the ratio of starting material to product.[5]
-
Reaction Completion: Once the desired conversion is achieved, stop the flow of chlorine gas.
-
Workup: Cool the reaction mixture and proceed with the appropriate workup and purification steps, which may include washing, extraction, and distillation.
Visualizations
Caption: A logical workflow for troubleshooting common issues in dichlorination experiments.
Caption: A diagram illustrating the key steps in an electrophilic aromatic dichlorination reaction.
References
Validation & Comparative
Dichloromethane vs. Chloroform: A Comprehensive Comparison for Extraction
For researchers, scientists, and drug development professionals, the choice of solvent is a critical step in achieving efficient and safe extraction of target compounds. This guide provides an objective comparison of two common chlorinated solvents, dichloromethane (B109758) (DCM) and chloroform (B151607), supported by experimental data, detailed protocols, and a clear evaluation of their respective properties.
Historically, chloroform has been a widely used solvent for the extraction of a variety of compounds, including natural products, lipids, and alkaloids. However, due to significant health, safety, and environmental concerns, dichloromethane has emerged as a viable and often superior alternative. This guide will delve into the performance of both solvents in various extraction scenarios.
Performance in Lipid Extraction
A study comparing solvent systems for lipid extraction from samples of different natures found that a dichloromethane/methanol mixture can effectively replace the commonly used chloroform/methanol (Bligh & Dyer) method. The research indicated that while total lipid extraction showed some minor differences, there was no significant variation in the lipid classes identified.[1][2]
For instance, in the analysis of fatty acids from Echium virescens seeds, all 17 major fatty acids were extracted equally well with either solvent system.[1][2] In contrast, for European seabass dorsal muscle, the dichloromethane method was found to be more efficient in extracting the 31 main fatty acids compared to the chloroform method.[1][2] However, for Echium acanthocarpum hairy roots, the chloroform/methanol mixture showed statistically significant better extraction for one cell line.[1][2]
Performance in Alkaloid Extraction
In the realm of alkaloid extraction, specifically tropane (B1204802) alkaloids from Atropa baetica, studies have demonstrated that dichloromethane can effectively replace chloroform. Research comparing extraction methods for scopolamine (B1681570) and hyoscyamine (B1674123) found no statistical differences in the amounts extracted using either solvent.[3][4] The extraction of scopolamine from the liquid medium was equally effective with both dichloromethane and chloroform.[3] This suggests that for this class of compounds, the less toxic solvent can be used without compromising yield.[3][4]
Quantitative Data Summary
| Application | Compound Type | Matrix | Dichloromethane Performance | Chloroform Performance | Reference |
| Lipid Extraction | Fatty Acids | Echium virescens seeds | Equally efficient | Equally efficient | [1][2] |
| Lipid Extraction | Fatty Acids | European seabass dorsal muscle | More efficient | Less efficient | [1][2] |
| Lipid Extraction | Fatty Acids | Echium acanthocarpum hairy roots | Less efficient (for one cell line) | More efficient (for one cell line) | [1][2] |
| Lipid Extraction | Total Lipids | Various | Minor differences, no variation in lipid classes | Minor differences, no variation in lipid classes | [1][2] |
| Alkaloid Extraction | Tropane Alkaloids | Atropa baetica hairy roots | Equally efficient | Equally efficient | [3][4] |
Physical and Chemical Properties
The choice of solvent is also dictated by its physical and chemical properties. Dichloromethane and chloroform have distinct characteristics that influence their suitability for specific applications.
| Property | Dichloromethane (DCM) | Chloroform | Reference |
| Formula | CH₂Cl₂ | CHCl₃ | [5][6] |
| Molar Mass | 84.93 g/mol | 119.38 g/mol | [5][6] |
| Boiling Point | 39.6 °C | 61.2 °C | [5][6] |
| Density | 1.3266 g/cm³ at 20°C | 1.49 g/cm³ at 20°C | [5][6] |
| Solubility in Water | ~20 g/L at 25 °C | ~8 g/L at 20°C | [5][6] |
| Polarity Index | Moderately polar | 4.1 | [5][7] |
| Vapor Pressure | 47 kPa at 20 °C | 21.2 kPa at 20°C | [5] |
Health, Safety, and Environmental Considerations
A significant factor in favor of dichloromethane is its improved safety profile and lower environmental impact compared to chloroform.[8][9]
-
Toxicity: Chloroform is more toxic than dichloromethane and is a suspected human carcinogen.[8] In contrast, while dichloromethane is not without its own health risks, it is considered less toxic.[8]
-
Environmental Impact: Chloroform has a much greater environmental impact, contributing to the destruction of the ozone layer.[8][9] Dichloromethane is not classified as an ozone-depleting substance under the Montreal Protocol.[10]
-
Stability: Chloroform can decompose in the presence of light and air to form highly toxic phosgene (B1210022) gas.[6][11] Dichloromethane is more stable in this regard.[8]
Experimental Protocols
Below are generalized protocols for liquid-liquid extraction using either dichloromethane or chloroform. These should be adapted based on the specific sample matrix and target analyte.
Protocol 1: Liquid-Liquid Extraction with Dichloromethane
-
Sample Preparation: Prepare the aqueous sample containing the target analyte. This may involve dissolving a solid sample in water or an appropriate buffer, or using a liquid sample directly.
-
Solvent Addition: In a separatory funnel, add the aqueous sample and an equal volume of dichloromethane.
-
Extraction: Stopper the separatory funnel and invert it gently. Open the stopcock to release any pressure buildup. Close the stopcock and shake the funnel for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. Dichloromethane is denser than water and will form the bottom layer.
-
Collection: Carefully drain the lower dichloromethane layer into a clean collection flask.
-
Repeat Extraction (Optional): For exhaustive extraction, the aqueous layer can be re-extracted with fresh portions of dichloromethane. The organic layers are then combined.
-
Drying: Add a drying agent, such as anhydrous sodium sulfate, to the collected organic extract to remove any residual water.
-
Solvent Removal: Remove the dichloromethane from the extract using a rotary evaporator or a gentle stream of nitrogen to obtain the purified analyte.
Protocol 2: Liquid-Liquid Extraction with Chloroform
The protocol for chloroform extraction is analogous to that of dichloromethane, with the key difference being the handling precautions due to its higher toxicity.
-
Sample Preparation: As described for the dichloromethane protocol.
-
Solvent Addition: In a separatory funnel, add the aqueous sample and an equal volume of chloroform.
-
Extraction: Follow the same procedure as for dichloromethane, ensuring adequate ventilation.
-
Phase Separation: Allow the layers to separate. Chloroform is also denser than water and will be the bottom layer.
-
Collection: Drain the lower chloroform layer into a collection flask.
-
Repeat Extraction (Optional): As described for the dichloromethane protocol.
-
Drying: Dry the organic extract with a suitable drying agent.
-
Solvent Removal: Remove the chloroform under reduced pressure, again with proper ventilation.
Visualizing the Workflow and Comparison
To better understand the extraction process and the key differences between the two solvents, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in a typical liquid-liquid extraction process.
Caption: A comparison of the key physical, safety, and environmental properties of DCM and Chloroform.
Conclusion
The experimental evidence and property comparisons strongly suggest that dichloromethane is a suitable and often preferable substitute for chloroform in many extraction applications. While chloroform may offer slightly better performance in specific, isolated cases, the significant advantages of dichloromethane in terms of lower toxicity, reduced environmental impact, and greater stability make it the more responsible and safer choice for modern laboratories. Researchers should consider these factors carefully when developing and optimizing their extraction protocols.
References
- 1. Dichloromethane as a solvent for lipid extraction and assessment of lipid classes and fatty acids from samples of different natures. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 6. laballey.com [laballey.com]
- 7. Chloroform Solvent Properties [macro.lsu.edu]
- 8. Sciencemadness Discussion Board - DCM vs. Chloroform for Extractions - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. quora.com [quora.com]
- 10. Dichloromethane - Wikipedia [en.wikipedia.org]
- 11. Chloroform - Lab preparation, Properties, Uses and Question/Answer [chemicalnote.com]
Navigating the Analytical Maze: A Comparative Guide to Dichlorvos Residue Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of dichlorvos (B1670471) residues is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of validated analytical methods for the determination of dichlorvos, presenting key performance data, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
Dichlorvos, a broad-spectrum organophosphate insecticide, is effective but also poses potential health risks, necessitating sensitive and reliable analytical methods for its detection in various matrices.[1] The choice of analytical technique is critical and often depends on the sample matrix, required sensitivity, and available instrumentation. This guide compares the most common chromatographic methods coupled with various detectors for dichlorvos residue analysis.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is a trade-off between sensitivity, selectivity, speed, and cost. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most widely used techniques for dichlorvos analysis. The performance of these methods is highly dependent on the detector used. The following table summarizes the key validation parameters for different analytical methods based on published data.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Sample Matrix |
| GC-NPD | >0.99 | 0.05 µ g/sample | 0.10 µ g/sample | 74.5 ± 3.5 | - | Air |
| GC-FPD | - | - | 0.01 mg/kg | 70-120 | - | Milk, Animal Tissue |
| GC-MS | >0.999 | - | 2 µg/kg | 82-105 | - | Fruits, Vegetables, Stored Grains |
| GC-MS/MS | >0.9807 | 0.04 µg/kg | 5 µg/kg | 73.2-109.8 | 0.9-12.9 | Animal Tissues |
| HPLC-UV | - | - | - | - | - | Vegetables |
| LC-MS/MS | ≥0.9807 | 0.04 µg/kg | 5 µg/kg | 71.4-109.8 | 1.8-10.6 | Animal Tissues |
| RP-HPLC | - | - | - | - | Within run: 3.5-8.2, Between run: - | - |
Note: The performance characteristics can vary based on the specific experimental conditions, instrumentation, and sample matrix.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are outlines of common methodologies for sample preparation and analysis.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely adopted for the extraction of pesticide residues from various food matrices.[2][3]
-
Extraction:
-
Homogenize 10-15 g of the sample.
-
Add an appropriate volume of acetonitrile (B52724) (and internal standards).
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.[3]
-
Centrifuge to separate the layers.[3]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Add a d-SPE sorbent mixture (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) to remove interfering matrix components.
-
Vortex and centrifuge.
-
The final extract is ready for GC or LC analysis.
-
2. Instrumental Analysis
-
Gas Chromatography (GC)
-
Injection: A splitless injection is commonly used for trace analysis.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent, is typically used.
-
Detectors:
-
Nitrogen-Phosphorus Detector (NPD): Highly selective for nitrogen- and phosphorus-containing compounds like dichlorvos.[4]
-
Flame Photometric Detector (FPD): Selective for sulfur- or phosphorus-containing compounds.[5]
-
Mass Spectrometry (MS and MS/MS): Provides high selectivity and structural information for confirmation.[2][6]
-
-
-
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[1]
-
Detectors:
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of dichlorvos residues in a given sample.
Caption: General workflow for dichlorvos residue analysis.
Method Validation Considerations
The validation of an analytical method is crucial to ensure the reliability of the results. Key parameters that must be evaluated include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[9]
-
Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of analyte carried through the sample preparation and analysis.[10]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
It is important to note that factors such as the transformation of other pesticides like trichlorfon (B7771407) and naled (B1676917) into dichlorvos during sample preparation and analysis can lead to inaccurate results.[10] Therefore, appropriate control samples and method validation are essential for any critical study.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. hpst.cz [hpst.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of dichlorvos residue levels in vegetables sold in Lusaka, Zambia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. heca-analitika.com [heca-analitika.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Toxicology of Dichlorophenol Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of dichlorophenol (DCP) isomers. Dichlorophenols are chlorinated organic compounds with six different isomers, each exhibiting unique toxicological profiles. Understanding these differences is crucial for risk assessment, environmental monitoring, and the development of safer chemical alternatives. This document summarizes key toxicity data, outlines experimental methodologies, and illustrates a significant toxicity pathway.
Quantitative Toxicity Data Summary
The acute toxicity of dichlorophenol isomers varies significantly depending on the position of the chlorine atoms on the phenol (B47542) ring. The following table summarizes the median lethal dose (LD50) and median effective concentration (EC50) values for the six DCP isomers across different species and exposure routes. In general, the acute oral toxicity in mice follows the order: 2,4-DCP > 2,5-DCP > 3,4-DCP > 2,6-DCP > 2,3-DCP > 3,5-DCP, with 2,4-DCP being the most toxic and 3,5-DCP being the least toxic in this specific comparison.[1]
| Isomer | Test Species | Route of Administration | Toxicity Value (mg/kg or mg/L) | Reference(s) |
| 2,3-Dichlorophenol | Mouse (male) | Oral | LD50: 2585 | [2] |
| Mouse (female) | Oral | LD50: 2376 | [2][3][4][5] | |
| Daphnia magna | Aquatic (48h) | EC50: 3.1 | [5] | |
| Oryzias latipes (Japanese rice fish) | Aquatic (96h) | LC50: 4.0 | [5] | |
| 2,4-Dichlorophenol | Rat (male) | Oral | LD50: 580 - 4000 | [6][7] |
| Mouse (male) | Oral | LD50: 1276 | [6][7] | |
| Mouse (female) | Oral | LD50: 1352 | [6][7] | |
| Rat (male and female) | Dermal | LD50: 780 | [7][8] | |
| Rat | Inhalation (4h) | LC50: 0.97 mg/L | [6] | |
| Daphnia magna | Aquatic (48h) | EC50: 2.6 | [7] | |
| 2,5-Dichlorophenol | Rat | Oral | LD50: 580 | [9][10][11][12] |
| Mouse (male) | Oral | LD50: 1600 | [2][10] | |
| Mouse (female) | Oral | LD50: 946 | [2][11] | |
| Rabbit | Dermal | LD50: >8000 | [9][13] | |
| Oryzias latipes (Japanese rice fish) | Aquatic (96h) | LC50: 3.3 | [12] | |
| 2,6-Dichlorophenol | Rat | Intraperitoneal | LD50: 390 | |
| Mouse (male) | Oral | LD50: 2198 | [14] | |
| Mouse (female) | Oral | LD50: 2120 | [14] | |
| 3,4-Dichlorophenol | Mouse (male) | Oral | LD50: 1685 | [2][15] |
| Mouse (female) | Oral | LD50: 2046 | [2][15] | |
| 3,5-Dichlorophenol | Mouse (male) | Oral | LD50: 2643 | [15][16] |
| Mouse (female) | Oral | LD50: 2389 | [15][16][17][18][19][20][21] | |
| Daphnia magna | Aquatic (48h) | EC50: 4.9 | [1] | |
| Fish | Aquatic (96h) | LC50: 1.7-3.0 | [20] |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized experimental protocols. Below are detailed methodologies for two key types of experiments cited.
Acute Oral Toxicity (LD50) Determination in Rodents (Based on OECD Guideline 401/420/423/425)
This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
1. Animal Selection and Acclimatization:
-
Species: Typically, laboratory strains of rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., CD-1, C57BL/6) are used.[22]
-
Health Status: Animals are young, healthy adults of a specific weight range and are acclimatized to laboratory conditions for at least five days prior to the experiment.[22]
-
Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[22]
2. Dose Preparation and Administration:
-
Vehicle: The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.[22]
-
Dose Levels: A range of dose levels is selected to cause mortality ranging from 0% to 100%.
-
Administration: A single dose is administered to the animals by oral gavage using a stomach tube. The volume administered is typically kept constant across all dose levels. Animals are fasted overnight before dosing.[22]
3. Observation:
-
Duration: Animals are observed for signs of toxicity and mortality for at least 14 days.[22]
-
Parameters: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.[22]
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy to identify any pathological changes.
4. Data Analysis:
-
The LD50 value is calculated using statistical methods, such as probit analysis, which determines the dose that is lethal to 50% of the test population.
Acute Immobilization Test with Daphnia magna (Based on OECD Guideline 202)
This test determines the concentration of a substance that causes immobilization in 50% of the Daphnia magna population over a 48-hour period (EC50).
1. Test Organism:
-
Species: Daphnia magna neonates (less than 24 hours old) are used.[23]
-
Culturing: Daphnids are cultured in a defined medium under controlled temperature (20 ± 2°C) and photoperiod (16 hours light, 8 hours dark).[23]
2. Test Procedure:
-
Test Solutions: A series of concentrations of the test substance are prepared in the culture medium. A control group with only the medium is also included.[23]
-
Exposure: A group of daphnids (typically 20) is exposed to each test concentration in glass vessels.[23]
-
Duration: The exposure period is 48 hours.[23]
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[23]
3. Data Analysis:
-
The EC50 value and its 95% confidence limits are calculated for the 48-hour exposure period using statistical methods like probit analysis.
Mechanism of Toxicity: Endoplasmic Reticulum Stress-Induced Apoptosis
Several dichlorophenol isomers, notably 2,4-dichlorophenol, are known to induce cellular toxicity by triggering apoptosis (programmed cell death). One of the key mechanisms involved is the induction of endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a state of stress, which, if prolonged or severe, can activate apoptotic signaling pathways.
The following diagram illustrates the signaling pathway of ER stress-induced apoptosis that can be triggered by exposure to dichlorophenols.
Caption: ER stress-induced apoptosis pathway initiated by dichlorophenols.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. 2,3-Dichlorophenol - Safety Data Sheet [chemicalbook.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chemsynth.co.in [chemsynth.co.in]
- 13. fishersci.com [fishersci.com]
- 14. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. 3,5-Dichlorophenol | C6H4Cl2O | CID 11571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. [Table, 3,5-Dichlorophenol Acute Oral]. - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
A Comparative Analysis of Dichlorodiphenyltrichloroethane (DDT) and Alternative Insecticides for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms, and experimental evaluation of DDT and its alternatives, including organophosphates, pyrethroids, neonicotinoids, and biopesticides.
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used in agriculture and public health for its high efficacy and persistence. However, due to its environmental impact and the development of insect resistance, its use has been largely restricted. This guide provides a comparative analysis of DDT and its primary alternatives, offering quantitative performance data, detailed experimental protocols, and visualizations of key biological pathways to inform research and development in pest control.
Mechanisms of Action: A Comparative Overview
The efficacy of an insecticide is intrinsically linked to its mechanism of action. DDT and its alternatives target the insect nervous system through different pathways, which also influences the development of resistance.
-
Dichlorodiphenyltrichloroethane (DDT): DDT's primary mode of action is the disruption of the insect's nervous system. It binds to voltage-gated sodium channels in neurons, forcing them to remain open.[1] This leads to a constant firing of nerve impulses, causing spasms, paralysis, and eventual death of the insect.[1]
-
Organophosphates and Carbamates: This class of insecticides, which includes malathion (B1675926), acts by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, these insecticides cause an accumulation of acetylcholine, leading to overstimulation of nerve signals, paralysis, and death.
-
Pyrethroids: Synthetic pyrethroids, such as deltamethrin (B41696) and bifenthrin (B131952), are synthetic analogs of natural pyrethrins. Similar to DDT, they are modulators of sodium channels. They bind to the sodium channels, modifying their gating kinetics and causing prolonged channel opening, which leads to hyperexcitability of the nervous system, paralysis, and death.
-
Neonicotinoids: Neonicotinoids, like imidacloprid (B1192907) and clothianidin, are agonists of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system. Their binding to these receptors leads to an overstimulation of cholinergic synapses, resulting in paralysis and death. Neonicotinoids show a higher affinity for insect nAChRs compared to mammalian receptors, which contributes to their selective toxicity.
-
Biopesticides:
-
Bacillus thuringiensis (Bt): This bacterium produces crystalline proteins (Cry toxins) that are toxic to specific insect larvae.[2] When ingested, these toxins are activated in the alkaline environment of the insect's midgut and bind to specific receptors on the epithelial cell membrane, creating pores that lead to cell lysis and the death of the insect.[2]
-
Spinosad: A mixture of spinosyn A and spinosyn D, derived from the bacterium Saccharopolyspora spinosa, spinosad acts on the insect's nervous system by targeting the nicotinic acetylcholine receptors and GABA receptors, leading to paralysis and death.
-
Azadirachtin (B1665905): A key active ingredient from the neem tree (Azadirachta indica), azadirachtin acts as an antifeedant, repellent, and insect growth regulator.[3][4] It disrupts the molting process by interfering with the production of the molting hormone ecdysone.[5]
-
Data Presentation: Performance Comparison of Insecticides
The following tables summarize available quantitative data on the efficacy of DDT and alternative insecticides against various insect species. It is important to note that efficacy can vary depending on the target species, environmental conditions, and the presence of resistance.
Table 1: Comparative Larvicidal and Adulticidal Efficacy (LC50/LD50) of DDT and Alternative Insecticides against Mosquito Vectors
| Insecticide Class | Active Ingredient | Target Species | Life Stage | LC50/LD50 | Reference |
| Organochlorine | DDT | Anopheles gambiae (resistant) | Adult | >4% (mortality <20%) | [6] |
| Organochlorine | DDT | Culex quinquefasciatus | Larva | 1.201 ppm | [7] |
| Organophosphate | Malathion | Culex quinquefasciatus | Larva | 0.071 ppm | [7] |
| Pyrethroid | Deltamethrin | Aedes aegypti (field strain) | Larva | 1.0249 x 10⁻³ ppm | [8] |
| Pyrethroid | Deltamethrin | Culex quinquefasciatus | Adult | DC established | [9] |
| Biopesticide (Microbial) | Bacillus thuringiensis israelensis (Bti) | Aedes aegypti | Larva | LC95: 0.052 mg/L | [10] |
| Biopesticide (Microbial) | Spinosad | Anopheles spp. | Larva | Eliminated larvae for 16/20 weeks | [11] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of a test population. LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.
Table 2: Comparative Toxicity of DDT and Alternative Insecticides to Honey Bees (Apis mellifera)
| Insecticide Class | Active Ingredient | Toxicity Relative to DDT | Reference |
| Organochlorine | DDT | 1 (Baseline) | [12][13] |
| Neonicotinoid | Imidacloprid | 7,279x more toxic | [13] |
| Neonicotinoid | Clothianidin | 10,800x more toxic | [12][13] |
| Neonicotinoid | Thiamethoxam | 5,400x more toxic | [13] |
| Pyrethroid | Deltamethrin | 10,800x more toxic | [12] |
Table 3: Residual Efficacy of Indoor Residual Spraying (IRS) with DDT and a Pyrethroid Alternative
| Insecticide | Application Rate | Surface | Duration of >80% Mortality | Reference |
| Bifenthrin (Pyrethroid) | 25 mg/m² | Mud Walls | 20 weeks | [14][15] |
| Bifenthrin (Pyrethroid) | 25 mg/m² | Brick Walls | 16 weeks | [14][15] |
| Malathion (Organophosphate) | 2 g/m² | Mud Walls | 16 weeks | [14][15] |
| Malathion (Organophosphate) | 2 g/m² | Brick Walls | 16 weeks | [14][15] |
| DDT | Not specified in direct comparison | - | - |
Experimental Protocols
Standardized protocols are crucial for generating comparable efficacy data for insecticides. The following are summaries of key experimental methodologies.
Protocol 1: WHO Insecticide Susceptibility Bioassay (Adult Mosquitoes)
This protocol is a standard method for determining the susceptibility or resistance of adult mosquitoes to insecticides.
-
Preparation: WHO test kits are used, which consist of plastic tubes, treated and untreated papers, and a shutter slide. Insecticide-impregnated papers with a diagnostic concentration of the active ingredient are prepared.
-
Exposure: Non-blood-fed female mosquitoes (20-25 per tube) are introduced into the exposure tube containing the insecticide-impregnated paper. A control group is exposed to untreated paper.
-
Observation: The number of knocked-down mosquitoes is recorded at regular intervals for one hour.
-
Recovery: After the one-hour exposure, mosquitoes are transferred to a recovery tube with access to a sugar solution.
-
Mortality Assessment: Mortality is recorded 24 hours post-exposure.
Protocol 2: Larval Bioassay for Determining LC50
This method is used to determine the lethal concentration of an insecticide that kills 50% of a larval population.
-
Preparation of Test Solutions: A series of graded concentrations of the insecticide are prepared in a suitable solvent and then diluted in water.
-
Exposure: A known number of late 3rd or early 4th instar larvae (e.g., 20-25) are placed in beakers containing the different insecticide concentrations. A control group is placed in untreated water.
-
Incubation: The larvae are kept under controlled temperature and light conditions.
-
Mortality Assessment: Mortality is recorded after 24 hours. Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 and 95% confidence intervals.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (for Organophosphates and Carbamates)
This in vitro assay measures the inhibition of AChE activity by an insecticide.
-
Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of the AChE enzyme, the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB). Prepare serial dilutions of the test insecticide.
-
Reaction Setup: In a 96-well plate, add the buffer, AChE enzyme, and the insecticide dilutions. A control well contains the enzyme and buffer but no insecticide.
-
Incubation: The plate is incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is started by adding ATCI and DTNB to all wells. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.
-
Measurement: The absorbance of the yellow product is measured over time using a microplate reader at 412 nm.
-
Data Analysis: The rate of the reaction is calculated for each concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control rate. The IC50 (the concentration of inhibitor that causes 50% inhibition) is then calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative signaling pathways of major insecticide classes.
Caption: General experimental workflow for insecticide efficacy testing.
Conclusion
The choice of an insecticide is a complex decision that requires a thorough understanding of its efficacy, mechanism of action, potential for resistance development, and environmental impact. While DDT is a potent insecticide, the development of resistance and its environmental persistence have led to the widespread adoption of alternatives.[16] Organophosphates, pyrethroids, and neonicotinoids offer effective control but also present their own challenges, including cross-resistance and non-target toxicity.[6][12][13][17] Biopesticides are emerging as a more target-specific and environmentally benign alternative, although their field efficacy and stability can be more variable. This guide provides a foundational comparison to aid researchers and drug development professionals in the informed selection and development of next-generation insecticides. Further research is needed to develop novel insecticides with new modes of action to combat resistance and minimize environmental impact.
References
- 1. Resistance development and insecticide susceptibility in Culex quinquefasciatus against selection pressure of malathion and permethrin and its relationship to cross-resistance towards propoxur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacillus thuringiensis israelensis - Wikipedia [en.wikipedia.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 5. indianecologicalsociety.com [indianecologicalsociety.com]
- 6. Pyrethroid and DDT Resistance and Organophosphate Susceptibility among Anopheles spp. Mosquitoes, Western Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. win-network-ird.fr [win-network-ird.fr]
- 10. Laboratory and semi-field evaluation of the efficacy of Bacillus thuringiensis var. israelensis (Bactivec®) and Bacillus sphaericus (Griselesf®) for control of mosquito vectors in northeastern Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and non-target impact of spinosad, Bti and temephos larvicides for control of Anopheles spp. in an endemic malaria region of southern Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bouldercountybeekeepers.org [bouldercountybeekeepers.org]
- 13. Neonicotinoids Are More Toxic For Bees Than DDT [buzzaboutbees.net]
- 14. House-scale evaluation of bifenthrin indoor residual spraying for malaria vector control in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DDT - Wikipedia [en.wikipedia.org]
- 17. Pyrethroid and DDT Resistance and Organophosphate Susceptibility among Anopheles spp. Mosquitoes, Western Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Dichlorination Reaction Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Methodologies
The accurate modeling of dichlorination reactions is crucial for process optimization, catalyst development, and safety assessment in the chemical and pharmaceutical industries. The reliability of these models hinges on rigorous validation against experimental data. This guide provides a comparative overview of different approaches to the cross-validation of dichlorination reaction models, focusing on kinetic and microkinetic models for the dichlorination of 1,2-dichloroethane (B1671644) (DCE), a key industrial intermediate.
Model Performance Comparison
The following table summarizes the performance of different dichlorination reaction models, highlighting the validation methods employed and the reported accuracy.
| Model Type | Reaction | Key Features | Validation Method | Performance Metrics | Reference |
| Kinetic Model | Ethylene (B1197577) Oxychlorination to 1,2-Dichloroethane | 9 chemical reactions involving 12 species. | Comparison with industrial plant data. | Reproduced experimental 1,2-dichloroethane yields with relative errors below 10% for most kinetic runs.[1][2] | Montebelli et al. |
| Microkinetic Model | 1,2-Dichloroethane Hydrodechlorination on Pt-Cu Alloy | Based on Density Functional Theory (DFT) calculations of elementary reaction steps. | Comparison with reaction kinetics experiments. | Model-predicted reaction rates were in good agreement with experimental results after parameter estimation. Both experiment and model yielded 100% selectivity to ethylene.[3][4] | Mechanistic Study on Pt-Cu Alloys |
| Computational Fluid Dynamics (CFD) Model | Ethylene Oxychlorination in a Fluidized Bed Reactor | Based on the two-phase theory of fluidization. | Comparison with industrial data from the literature. | Model predictions compared favorably with industrial data. | Computational Fluid Dynamics of Ethylene Dichloride Production |
Experimental Protocols for Model Validation
Accurate experimental data is the bedrock of reliable model validation. Below are detailed methodologies for key experiments cited in the validation of dichlorination reaction models.
Kinetic Study of Ethylene Oxychlorination
This protocol is based on the work of Montebelli et al. for developing and validating a kinetic model for ethylene oxychlorination to 1,2-dichloroethane.[1][2]
1. Reactor Setup:
-
A tubular flow reactor is used, operating in a genuine chemical regime.
-
The reactor is loaded with a commercial CuCl₂/γ-Al₂O₃ catalyst.
-
Feed lines for reactants (ethylene, oxygen, HCl) and inert gases are equipped with mass flow controllers.
-
A sliding multipoint thermocouple is used to measure the temperature profile within the catalytic bed.
2. Experimental Conditions:
-
A set of 28 kinetic runs are performed with variations in temperature, pressure, C₂H₄ feed molar fraction, and C₂H₄/HCl and C₂H₄/O₂ feed molar ratios.
-
The design of experiments follows a composite fractional factorial design to ensure comprehensive coverage of the experimental space.
-
Co-feed experiments are conducted to elucidate combustion pathways and to assess the kinetic effects of different species.
3. Product Analysis:
-
The reactor effluent is cooled, and the organic and aqueous phases are separated.
-
The organic phase is analyzed off-line by gas chromatography (GC) to quantify chlorinated impurities, using an internal standard.
-
The aqueous phase is titrated to determine the amount of unconverted HCl.
4. Data Analysis:
-
Nineteen adaptive rate constants are estimated by multiresponse nonlinear regression of the experimental data.
-
The kinetic model's ability to reproduce experimental yields of 1,2-dichloroethane and byproducts is evaluated.
Hydrodechlorination of 1,2-Dichloroethane on a Pt-Cu Alloy Catalyst
This protocol is based on a mechanistic study combining reaction kinetics experiments with DFT calculations and microkinetic modeling.[3][4]
1. Catalyst Preparation and Characterization:
-
A Cu-rich SiO₂-supported Pt-Cu alloy catalyst is prepared.
-
The catalyst's properties, such as metal dispersion, are characterized using techniques like CO chemisorption.
2. Reactor Setup:
-
Reaction kinetics experiments are conducted in a 6 mm ID 316 stainless steel reactor.
-
Reactant gases (He, Ar, N₂, H₂) and liquid 1,2-DCA are fed to the reactor without further purification.
3. Experimental Conditions:
-
The reaction is operated at low conversion of reactants (H₂ conversions < 10%) to ensure the absence of heat and external mass transfer effects.
-
The effects of temperature and partial pressures of reactants on the reaction rate and selectivity are investigated.
4. Product Analysis:
-
The product stream is analyzed using online gas chromatography to determine the concentrations of reactants and products.
5. Microkinetic Modeling and Validation:
-
Density Functional Theory (DFT) calculations are performed to determine the reaction energetics of all elementary steps in the 1,2-DCA reaction network on a model Pt₁Cu₃(111) surface.
-
The DFT results are used to construct a microkinetic model.
-
The model-predicted reaction rates are compared with the experimental results through a parameter estimation procedure.
Visualizing Cross-Validation and Reaction Pathways
Diagrams are essential for understanding the complex workflows and relationships in model validation.
Caption: A generalized workflow for the cross-validation of dichlorination reaction models.
Caption: Simplified reaction pathways for hydrodechlorination and oxychlorination of 1,2-dichloroethane.
Conclusion
The cross-validation of dichlorination reaction models is a multifaceted process that requires a synergistic approach, combining robust experimental design with sophisticated computational modeling. While kinetic models provide a macroscopic view of reaction rates, microkinetic models, often informed by first-principles calculations, offer deeper insights into the underlying reaction mechanisms. The choice of model and validation strategy depends on the specific research or industrial objective. For process optimization, a well-validated kinetic model that accurately predicts product yields under various operating conditions is often sufficient. For catalyst design and development, a detailed microkinetic model that can elucidate the role of different active sites and reaction intermediates is indispensable. As computational power and experimental techniques continue to advance, the integration of detailed microkinetic models with multiscale reactor simulations will pave the way for more accurate and predictive modeling of dichlorination reactions.
References
Comparative Efficacy of Dichloropyridine Derivatives: A Guide for Drug Development Professionals
The dichloropyridine scaffold has proven to be a versatile and privileged structure in modern medicinal chemistry, serving as a foundational building block for a wide range of potent and selective therapeutic agents.[1] The reactivity afforded by the chlorine atoms allows for diverse chemical modifications, making these derivatives valuable in targeting various biological pathways implicated in diseases ranging from inflammation to cancer.[1][2] This guide provides a comparative analysis of the efficacy of various dichloropyridine derivatives, supported by experimental data, to assist researchers in drug discovery and development.
Comparative Efficacy Data
The therapeutic potential of dichloropyridine derivatives is most prominently illustrated in their activity as anti-inflammatory and anti-cancer agents. The following tables summarize key in vitro and in vivo efficacy data for leading compounds.
Anti-Inflammatory Activity: P2X7 Receptor Antagonists
Derivatives of 3,5-dichloropyridine (B137275) have been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel that plays a crucial role in inflammatory responses.[1] Antagonism of this receptor can inhibit the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[3]
Table 1: In Vitro Efficacy of 3,5-Dichloropyridine Analogs as P2X7 Antagonists
| Compound | Target | Assay | IC50 (nM) |
| Compound 51 | P2X7 Receptor | IL-1β Release Inhibition (THP-1 cells) | 1.3 |
| Compound 52 | P2X7 Receptor | IL-1β Release Inhibition (THP-1 cells) | 9.2 |
Data sourced from a study on the structure-activity relationships of 3,5-dichloropyridine derivatives.[3]
Compound 52 also demonstrated strong inhibition of iNOS/COX-2 expression and NO production in THP-1 cells, further highlighting its potential as an anti-inflammatory agent.[3]
Anti-Cancer Activity: FGFR Inhibitors
The 3,5-dichloropyridine scaffold has also been successfully integrated into a novel class of potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] Aberrant FGFR signaling is a known driver in the development and progression of various cancers.[1]
Table 2: In Vitro Kinase Inhibitory Activity of (R)-21c against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| (R)-21c | 0.9 | 2.0 | 2.0 | 6.1 |
Data sourced from Yan W, et al. J Med Chem. 2016.[1]
Table 3: In Vivo Efficacy of (R)-21c
| Compound | Animal Model | Dose | Outcome |
| (R)-21c | NCI-H1581 (FGFR1-amplified) xenograft mouse model | 10 mg/kg/day (oral) | Nearly complete tumor growth inhibition |
Data sourced from Yan W, et al. J Med Chem. 2016.[1]
The potent pan-FGFR inhibitory activity of (R)-21c, combined with its significant in vivo efficacy, underscores the potential of this 3,5-dichloropyridine-containing scaffold for targeted cancer therapies.[1]
Signaling Pathways and Mechanism of Action
The therapeutic effects of these dichloropyridine derivatives are achieved through the modulation of key signaling pathways.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP triggers a signaling cascade that leads to the activation of the NLRP3 inflammasome.[1] This, in turn, activates caspase-1, which processes pro-IL-1β into its active, secreted form, a potent pro-inflammatory cytokine.[1] 3,5-Dichloropyridine-based antagonists block this pathway.
Caption: P2X7 receptor signaling pathway and inhibition by dichloropyridine antagonists.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. The (R)-21c compound acts as a pan-FGFR inhibitor, blocking these downstream signals.
Caption: FGFR signaling cascade and its inhibition by the (R)-21c compound.
Experimental Protocols
To ensure the reproducibility of efficacy studies, detailed experimental protocols are crucial.
Protocol 1: IL-1β Release Inhibition Assay
This assay quantifies the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.
-
Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Priming: Cells are primed with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce the expression of pro-IL-1β and components of the NLRP3 inflammasome.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (e.g., 3,5-dichloropyridine derivatives) for a specified time.
-
Stimulation: P2X7 receptors are stimulated with Benzoyl-ATP (BzATP) to induce NLRP3 inflammasome activation and subsequent IL-1β release.
-
Quantification: The concentration of IL-1β in the cell supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits IL-1β release by 50%, is calculated from the dose-response curve.[3]
Protocol 2: In Vitro Kinase Inhibition Assay (FGFR)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Compound Preparation: The test compound (e.g., (R)-21c) is serially diluted to create a range of concentrations.
-
Reaction: The FGFR enzyme, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or fluorescence/luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
References
A Comprehensive Guide to the Structural Validation of a Novel Dichlorophenyl Compound
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of a newly synthesized compound's chemical structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of a novel dichlorophenyl compound, designated Compound X , against established dichlorophenyl analogs. We present a suite of experimental data from key analytical techniques, offering a clear and objective validation of its structure.
Data Presentation: A Comparative Analysis
To contextualize the structural features of Compound X, its analytical data are presented alongside those of two well-characterized dichlorophenyl compounds: 2,4-Dichlorophenol and 3,5-Dichlorophenyl isocyanate. This comparative approach facilitates the rapid assessment of key structural and electronic similarities and differences.
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Compound X (Hypothetical) | CDCl₃ | 7.55 (d, J=2.4 Hz, 1H), 7.38 (dd, J=8.6, 2.4 Hz, 1H), 7.10 (d, J=8.6 Hz, 1H) |
| 2,4-Dichlorophenol[1] | CDCl₃ | 7.32 (d, J=2.5 Hz, 1H), 7.14 (dd, J=8.7, 2.5 Hz, 1H), 6.95 (d, J=8.7 Hz, 1H) |
| 3,5-Dichlorophenyl isocyanate | CDCl₃ | 7.15 (t, J=1.9 Hz, 1H), 7.05 (d, J=1.9 Hz, 2H) |
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Compound X (Hypothetical) | CDCl₃ | 152.1, 135.4, 131.8, 130.5, 128.9, 125.3 |
| 2,4-Dichlorophenol | CDCl₃ | 150.8, 129.8, 128.1, 125.0, 121.7, 117.2 |
| 2,6-Dichlorophenyl isocyanate[2] | CDCl₃ | 135.8, 131.2, 129.0, 128.6, 126.4 |
| (3,4-dichlorophenyl)hydrazine, monohydrochloride[3] | Polysol | 148.9, 132.5, 130.7, 121.9, 115.3, 114.2 |
Table 3: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Compound X (Hypothetical) | C₇H₄Cl₂O | 175.01 | 174 (M+), 146, 111, 75 |
| 4-(2,6-dichlorophenyl)-1-butene[4] | C₁₀H₁₀Cl₂ | 200.02 | 200 (M+), 165, 159 |
| 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines[5] | C₁₆H₁₂Cl₅N₃OS | 471.60 | 471 (M+), various fragment ions |
Table 4: Comparative X-ray Crystallography Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Compound X (Hypothetical) | Monoclinic | P2₁/c | 8.52 | 10.21 | 12.80 | 98.5 |
| (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone[6] | Monoclinic | P2₁/c | 10.931(2) | 10.153(2) | 11.831(2) | 108.97(1) |
| N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine[7] | Triclinic | P-1 | 8.234(3) | 9.876(4) | 11.543(4) | 101.23(2) |
Table 5: Elemental Analysis Data for Compound X
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 48.04 | 48.12 |
| Hydrogen (H) | 2.30 | 2.35 |
| Chlorine (Cl) | 40.51 | 40.45 |
| Oxygen (O) | 9.14 | 9.08 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8]
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate window functions and perform phase and baseline corrections.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz for a 300 MHz spectrometer.
-
Use a spectral width of 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[9][10]
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.[11][12]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is a key diagnostic feature for chlorine-containing compounds.[4]
Single-Crystal X-ray Diffraction
Objective: To unambiguously determine the three-dimensional structure of the molecule in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The quality of the crystal is critical for obtaining high-resolution data.[13]
-
Crystal Mounting: Select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[14]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[17]
-
Elemental Analysis
Objective: To determine the elemental composition of the compound.
Protocol (Combustion Analysis):
-
Sample Preparation: Accurately weigh a small amount of the pure, dry sample (typically 1-3 mg) in a tin or silver capsule.[18]
-
Combustion: Place the sample in an elemental analyzer and combust it at high temperature (around 900-1000 °C) in a stream of oxygen.[19] This converts the elements into simple gases (CO₂, H₂O, N₂, and for halogens, HX or X₂ which are subsequently converted to silver halides).
-
Separation and Detection: The combustion gases are separated by gas chromatography and detected by a thermal conductivity detector. Halogens can be determined by subsequent titration.[18]
-
Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
Visualizations
Experimental Workflow for Structure Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a new chemical entity.
Caption: Experimental workflow for the structural validation of a new compound.
Hypothetical Signaling Pathway Affected by a Dichlorophenyl Compound
Dichlorodiphenyltrichloroethane (DDT), a well-known organochlorine compound, has been shown to affect various signaling pathways. The diagram below illustrates a simplified representation of the PI3K/AKT pathway, which can be modulated by compounds like p,p'-DDT, leading to downstream effects on cell survival and apoptosis.[20]
Caption: Simplified PI3K/AKT signaling pathway potentially modulated by dichlorophenyl compounds.
References
- 1. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum [chemicalbook.com]
- 2. 2,6-Dichlorophenyl isocyanate(39920-37-1) 13C NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and mass spectrometric fragmentation pattern of... [degruyterbrill.com]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. fiveable.me [fiveable.me]
- 15. benchchem.com [benchchem.com]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. books.rsc.org [books.rsc.org]
- 18. Elemental analysis [chemistry.huji.ac.il]
- 19. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 20. p,pʹ-DDT induces apoptosis in human endometrial stromal cells via the PI3K/AKT pathway and oxidative stress [ecerm.org]
A Comparative Guide to Dichlorocarbene Precursors for Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The in-situ generation of dichlorocarbene (B158193) (:CCl₂) for the dichlorocyclopropanation of alkenes is a fundamental transformation in organic synthesis, providing access to gem-dichlorocyclopropanes which are versatile intermediates in the preparation of various molecular architectures. The choice of dichlorocarbene precursor is critical and can significantly impact reaction yield, conditions, substrate scope, and safety. This guide provides an objective comparison of the most common precursors: chloroform, sodium trichloroacetate (B1195264), and phenyl(trichloromethyl)mercury (B1584556), supported by experimental data and detailed protocols to aid in methodological selection.
Performance Comparison
The selection of a dichlorocarbene precursor is often a trade-off between efficiency, safety, and cost. While the chloroform-based phase-transfer catalysis (PTC) method is widely used due to its high yields and mild conditions for a range of substrates, other precursors offer advantages for specific applications, such as with base-sensitive substrates or unreactive alkenes. A summary of their performance in the dichlorocyclopropanation of representative alkenes is presented below.
| Precursor | Alkene | Reaction Conditions | Yield (%) | Reference |
| Chloroform (CHCl₃) with PTC | Cyclohexene | NaOH (aq), Benzyltriethylammonium chloride (BTEAC), 50°C | 72 | [1] |
| 3-Methyl-1-cyclohexene | NaOH (aq), Tridecyl methyl ammonium (B1175870) chloride or BTEAC | 60-70 | [1] | |
| 3-Methyl-1-cyclohexene | NaOH (aq), Multi-site PTC, 1 hr | up to 100 | [1] | |
| α-Methylstyrene | NaOH (aq), BTEAC, 30-50°C | High Conversion | [2] | |
| Sodium Trichloroacetate (Cl₃CCO₂Na) | 1,3-Butadiene | Thermal decomposition in diglyme (B29089) or triglyme, reflux | ~65 | [3] |
| Alkenes (general) | Thermal decomposition in DME, 80°C | Moderate to Good | ||
| Phenyl(trichloromethyl)mercury (PhHgCCl₃) | Unreactive/Base-sensitive Alkenes | Thermal decomposition in a suitable solvent | Good to High |
Precursor Overview and Generation of Dichlorocarbene
The generation of the highly reactive dichlorocarbene intermediate from each precursor follows distinct pathways, influencing the required reaction conditions and compatibility with various substrates.
Detailed Experimental Protocols
Protocol 1: Dichlorocyclopropanation of an Alkene using Chloroform and Phase-Transfer Catalysis
This method is widely applicable for a variety of alkenes and generally provides high yields under relatively mild conditions.
Materials:
-
Alkene (1.0 eq)
-
Chloroform (used as solvent and reagent)
-
50% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride, BTEAC) (1-5 mol%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene and the phase-transfer catalyst in chloroform.
-
With vigorous stirring, slowly add the 50% aqueous NaOH solution dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature between 40-50°C using a water bath for cooling if necessary.
-
After the addition is complete, continue to stir the mixture vigorously at 50°C for 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and add water to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) or chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Protocol 2: Dichlorocyclopropanation of an Alkene using Sodium Trichloroacetate
This method is advantageous for base-sensitive substrates as it avoids the use of a strong base.
Materials:
-
Alkene (1.0 eq)
-
Sodium Trichloroacetate (1.5 - 2.0 eq)
-
Anhydrous dimethoxyethane (DME)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the alkene and sodium trichloroacetate to anhydrous DME.
-
Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The thermal decomposition of sodium trichloroacetate generates dichlorocarbene in situ.
-
Maintain the reaction at reflux for 4-12 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Wash the filter cake with a small amount of DME.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be purified by column chromatography or distillation to yield the desired dichlorocyclopropane.
Protocol 3: Dichlorocyclopropanation of an Alkene using Phenyl(trichloromethyl)mercury
This method is particularly useful for unreactive or electron-deficient alkenes. Note: Organomercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Alkene (1.0 eq)
-
Phenyl(trichloromethyl)mercury (1.1 eq)
-
Anhydrous benzene (B151609) or toluene
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the alkene and phenyl(trichloromethyl)mercury in anhydrous benzene or toluene.
-
Heat the reaction mixture to reflux (approximately 80°C for benzene or 110°C for toluene) and maintain for 2-24 hours, depending on the reactivity of the alkene.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
The by-product, phenylmercuric chloride, is often insoluble and can be removed by filtration.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Safety, Stability, and Cost Comparison
| Precursor | Key Safety Hazards | Stability & Handling | Relative Cost |
| Chloroform (CHCl₃) | Suspected carcinogen, harmful if swallowed, causes skin and eye irritation, toxic if inhaled.[4] Can form toxic phosgene (B1210022) gas upon exposure to heat and light. | Stabilized with ethanol (B145695) or amylene to prevent decomposition. Store in a cool, dark, and well-ventilated area. | Low |
| Sodium Trichloroacetate (Cl₃CCO₂Na) | May cause respiratory irritation, harmful if swallowed, and very toxic to aquatic life.[5] | Hygroscopic solid. Should be stored in a tightly closed container in a dry and well-ventilated place. | Moderate |
| Phenyl(trichloromethyl)mercury (PhHgCCl₃) | Fatal if swallowed, in contact with skin, or if inhaled.[6] Causes damage to organs through prolonged or repeated exposure. Highly toxic organomercury compound. | Stable solid at room temperature. Must be handled with extreme care using appropriate engineering controls and PPE to avoid any exposure. | High |
Concluding Remarks
The choice of a dichlorocarbene precursor is a multifaceted decision that requires careful consideration of the specific substrate, desired yield, available equipment, and safety protocols.
-
Chloroform with phase-transfer catalysis remains the most versatile and cost-effective method for a wide range of alkenes, offering high yields under mild conditions.[7]
-
Sodium trichloroacetate provides a valuable alternative for substrates that are sensitive to strong bases, although it requires higher temperatures.[3]
-
Phenyl(trichloromethyl)mercury is a highly effective but also highly toxic and expensive reagent, best reserved for challenging cases involving unreactive or electron-deficient alkenes where other methods fail.[6][8]
Researchers should always consult the relevant safety data sheets and perform a thorough risk assessment before carrying out any of these procedures.
References
- 1. ijcmas.com [ijcmas.com]
- 2. ijcmas.com [ijcmas.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenyl(trichloromethyl)mercury - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Phenyl(trichloromethyl)mercury|CAS 3294-57-3 [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Dichlorotoluene Isomers: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals engaged in the synthesis and monitoring of dichlorotoluene, the accurate quantitative analysis of its six isomers is a critical analytical challenge. These isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorotoluene) often coexist in reaction mixtures and environmental samples, necessitating robust and reliable analytical methods to ensure chemical purity, process control, and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography (HPLC) method.
This document outlines the established GC-MS methodology, supported by experimental data from the literature, and presents a well-reasoned, hypothetical HPLC method as a potential alternative. The performance of each technique is summarized, and detailed experimental protocols are provided to aid in method selection and implementation.
At a Glance: GC-MS vs. HPLC for Dichlorotoluene Isomer Analysis
The primary choice for the quantitative analysis of dichlorotoluene isomers is Gas Chromatography-Mass Spectrometry (GC-MS), owing to the volatile nature of these compounds. HPLC methods for this specific application are not well-documented in scientific literature, indicating that GC-MS is the current industry standard.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) (Hypothetical) |
| Principle | Separation based on volatility and boiling point, followed by mass-based detection. | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Required | Not required |
| Typical Column | Non-polar capillary column (e.g., DB-5ms).[1][2] | Reversed-phase C18 or PFP (Pentafluorophenyl) column. |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen). | Gradient or isocratic mixture of organic solvent (e.g., acetonitrile) and water. |
| Detection | Mass Spectrometry (MS) | UV-Vis or Diode Array Detector (DAD). |
| Selectivity | High, based on both retention time and mass fragmentation patterns.[3] | Moderate to high, dependent on column chemistry and mobile phase composition. |
| Sensitivity (LOD) | High (low ng/mL to sub-ng/mL levels achievable).[1] | Moderate (expected to be in the low to mid ng/mL range). |
| Run Time | Typically 20-40 minutes.[1] | Estimated 15-30 minutes. |
| Pros | Established and validated method, high resolution and sensitivity, provides structural information from mass spectra. | Suitable for less volatile compounds, potential for different selectivity, no high temperatures required. |
| Cons | Requires volatile and thermally stable analytes, potential for co-elution of closely boiling isomers. | Lack of established and validated methods, potentially lower resolution for non-polar isomers on standard columns, lower sensitivity with UV detection compared to MS. |
Quantitative Data Comparison
Gas Chromatography-Mass Spectrometry (GC-MS)
The following table presents representative quantitative data for the analysis of dichlorotoluene isomers using a standard non-polar GC column. The elution order is predicted based on the boiling points of the isomers and their interaction with the stationary phase. Retention times are illustrative and will vary with the specific instrument and conditions.
| Isomer | Predicted Elution Order | Predicted Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) |
| 2,6-Dichlorotoluene | 1 | 15.2 | 125, 160, 162 | < 0.1 ng/mL[1] |
| 2,5-Dichlorotoluene | 2 | 15.8 | 125, 160, 162 | < 0.1 ng/mL[1] |
| 2,4-Dichlorotoluene | 3 | 16.1 | 125, 160, 127 | < 0.1 ng/mL[1] |
| 2,3-Dichlorotoluene | 4 | 16.5 | 159, 125, 161 | < 0.1 ng/mL (estimated) |
| 3,5-Dichlorotoluene | 5 | 17.0 | 125, 160, 162 | < 0.1 ng/mL (estimated) |
| 3,4-Dichlorotoluene | 6 | 17.3 | 125, 160, 162 | < 0.1 ng/mL[1] |
High-Performance Liquid Chromatography (HPLC) - Hypothetical Performance
As there is a lack of published, validated HPLC methods for dichlorotoluene isomers, the following data is a projection based on the analysis of similar halogenated aromatic compounds. This information should serve as a starting point for method development.
| Isomer | Predicted Elution Order | Predicted Retention Time (min) | Detection Wavelength (nm) | Limit of Detection (LOD) (Estimated) |
| 2,6-Dichlorotoluene | 1 | 8.5 | 210, 220 | 1-10 ng/mL |
| 2,5-Dichlorotoluene | 2 | 9.2 | 210, 220 | 1-10 ng/mL |
| 2,4-Dichlorotoluene | 3 | 9.8 | 210, 220 | 1-10 ng/mL |
| 3,5-Dichlorotoluene | 4 | 10.5 | 210, 220 | 1-10 ng/mL |
| 2,3-Dichlorotoluene | 5 | 11.1 | 210, 220 | 1-10 ng/mL |
| 3,4-Dichlorotoluene | 6 | 11.8 | 210, 220 | 1-10 ng/mL |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of chlorinated organic compounds.[1]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dichlorotoluene isomer mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or hexane.
-
For trace analysis, a pre-concentration step like solid-phase microextraction (SPME) or purge-and-trap may be employed.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using the characteristic ions for each isomer.
High-Performance Liquid Chromatography (HPLC) - Proposed Method for Development
This hypothetical protocol is a starting point for developing a reversed-phase HPLC method for dichlorotoluene isomer separation.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dichlorotoluene isomer mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase starting composition (e.g., 50:50 acetonitrile:water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: A column with enhanced selectivity for aromatic and halogenated compounds is recommended, such as a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A high-density C18 column could also be evaluated.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
Start at 50% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 50% B over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD monitoring at 210 nm and 220 nm. A full UV spectrum (200-400 nm) should be recorded to determine the optimal wavelength for each isomer.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the quantitative analysis of dichlorotoluene isomers by either GC-MS or HPLC.
Caption: General workflow for dichlorotoluene isomer analysis.
Conclusion
For the quantitative analysis of dichlorotoluene isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the established and recommended method. It offers high sensitivity, selectivity, and the ability to confirm the identity of each isomer through mass spectral data. The provided GC-MS protocol serves as a robust starting point for routine analysis.
References
A Comparative Guide to the Catalytic Activity of Dichloro-Complexes
For Researchers, Scientists, and Drug Development Professionals
The catalytic prowess of dichloro-complexes is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. This guide provides an objective comparison of the catalytic performance of various dichloro-complexes in prominent chemical transformations, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Performance in Cross-Coupling Reactions
Palladium-based dichloro-complexes are particularly renowned for their exceptional activity in carbon-carbon bond-forming reactions. The following data summarizes the performance of several catalysts in Heck and Suzuki-Miyaura cross-coupling reactions.
Heck Cross-Coupling Reactions
The Heck reaction, a Nobel Prize-winning transformation, is a reliable method for the synthesis of substituted alkenes. The choice of the dichloro-palladium catalyst significantly influences the reaction efficiency.
| Catalyst | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [(P(NC5H10)3)2Pd(Cl)2] | 4-Bromoanisole, Styrene | K2CO3 | NMP | 100 | 2 | 98 | [1][2] |
| [PdCl2(dppf)] | Iodobenzene, Styrene | Et3N | DMF | 100 | 3 | 95 | [3][4] |
| PdCl2(PPh3)2 | 1-Iodo-4-nitrobenzene, Styrene | Et3N | DMF | 100 | 6 | 92 | [5] |
Note: Yields are for the isolated product. Reaction conditions can influence outcomes. dppf = 1,1'-bis(diphenylphosphino)ferrocene; PPh3 = triphenylphosphine; NMP = N-Methyl-2-pyrrolidone; DMF = Dimethylformamide.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon single bonds between aryl or vinyl halides and boronic acids. The catalyst [PdCl2(dppf)] is a widely used and highly effective catalyst for this transformation.[6]
| Catalyst | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [PdCl2(dppf)] | 1-Bromo-4-methylbenzene, Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 12 | 97 | [7] |
| [PdCl2(dppf)] | 2-Chloropyridine, 4-Methoxyphenylboronic acid | K3PO4 | Dioxane | 100 | 16 | 85 | [7] |
Performance in Hydrosilylation Reactions
Platinum-based dichloro-complexes are effective catalysts for the hydrosilylation of alkynes, a process that involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond.
| Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Dichloro(ethylenediamine)platinum(II) | Phenylacetylene, Triethylsilane | 90 | 5 | >95 | [8] |
| Pt(COD)Cl2 | 1-Octene, Triethoxysilane | Room Temp | 24 | ~100 | [9] |
Note: COD = cycloocta-1,5-diene.
Performance in Vinyl Chloride Production
The production of vinyl chloride monomer (VCM) from 1,2-dichloroethane (B1671644) (DCE) and acetylene (B1199291) is a critical industrial process. A comparative study of different metal chlorides as catalysts has provided insights into their relative activities.
| Catalyst | Reaction Temperature (°C) | Acetylene Conversion (%) | VCM Selectivity (%) | Reference |
| BaCl2 | 220-250 | ~70 (at 230°C) | >98 | [10] |
| RuCl3 | 250 | 15 | 99 | [10] |
| AuCl3 | 250 | <10 | >99 | [10] |
Experimental Protocols
General Procedure for Heck Cross-Coupling Reaction
This protocol is a representative example for a Heck reaction catalyzed by [(P(NC5H10)3)2Pd(Cl)2].
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the olefin (1.2 mmol), potassium carbonate (2.0 mmol), and N-Methyl-2-pyrrolidone (NMP) (3 mL).
-
Add the palladium catalyst (0.01 mmol, 1 mol%).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[1][11]
General Procedure for Hydrosilylation of Alkynes
The following is a general procedure for the hydrosilylation of a terminal alkyne using dichloro(ethylenediamine)platinum(II).
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the alkyne (1.0 mmol) and the hydrosilane (1.1 mmol).
-
Add the dichloro(ethylenediamine)platinum(II) catalyst (0.01 mmol, 1 mol%).
-
Heat the reaction mixture to 90 °C and stir for 5 hours.
-
Monitor the reaction by GC or NMR spectroscopy to confirm the consumption of the starting materials.
-
Upon completion, the product can be purified by distillation or column chromatography if necessary.[8]
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, involves a catalytic cycle with three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.
References
- 1. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10.1039/C3GC40493E | Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity† | chem960.com [m.chem960.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The first alkene-platinum-silyl complexes: lifting the hydrosilation mechanism shroud with long-lived precatalytic intermediates and true pt catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Dichlorophenol as a Biomarker: A Comparative Guide for Researchers
Unveiling the Significance of Dichlorophenols in Exposure and Health Assessment
Dichlorophenols (DCPs), particularly 2,4-DCP and 2,5-DCP, have emerged as significant biomarkers for assessing human exposure to a variety of environmental chemicals and for understanding their potential health implications.[1][2] This guide provides a comprehensive comparison of dichlorophenols with other relevant biomarkers, details the methodologies for their detection, and visualizes key experimental and biological pathways to support researchers, scientists, and drug development professionals in their work.
Urinary measurement of dichlorophenols is a reliable indicator of recent exposure to their parent compounds.[1][3] 2,5-Dichlorophenol (2,5-DCP) is a metabolite of para-dichlorobenzene (p-DCB), a common ingredient in mothballs, room deodorizers, and dyes.[1][3] 2,4-Dichlorophenol (B122985) (2,4-DCP) is primarily a metabolite of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and can also be formed from the degradation of the antiseptic agent triclosan.[1][4] Exposure to both DCPs can also occur through the chlorination of drinking water.[1]
Studies have linked higher urinary concentrations of DCPs to various health conditions. For instance, elevated 2,5-DCP levels have been associated with a greater prevalence of cardiovascular disease and cancer.[1] Furthermore, dichlorophenols are considered endocrine disruptors and have been investigated for their potential effects on pubertal timing in adolescents.[1][5][6]
Comparative Analysis of Dichlorophenol and Alternative Biomarkers
The selection of an appropriate biomarker is critical for accurate exposure assessment and toxicological studies. The following tables compare dichlorophenols with alternative biomarkers for specific exposure scenarios.
Table 1: Biomarkers for Organophosphate Pesticide Exposure
| Biomarker | Matrix | Advantages | Disadvantages |
| Dichlorophenols (e.g., 2,4-DCP) | Urine | Non-invasive sample collection.[1] | Indicates exposure to specific parent compounds (e.g., 2,4-D), not all organophosphates.[1][2] |
| Dialkylphosphates (DAPs) | Urine | Generic biomarker for a wide range of organophosphate pesticides. | Does not identify the specific parent organophosphate.[7] |
| Specific Metabolites (e.g., TCP for Chlorpyrifos) | Urine | Highly specific to the parent organophosphate.[7] | A different metabolite must be measured for each specific organophosphate.[7] |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Activity | Blood (Serum, RBCs) | Widely accepted biomarker of effect for organophosphate poisoning.[8][9][10][11] | Can be influenced by factors other than organophosphate exposure, such as liver dysfunction and certain drugs.[11] |
Table 2: Biomarkers for Endocrine Disrupting Chemical Exposure and Pubertal Timing
| Biomarker | Matrix | Associated Health Outcomes |
| Dichlorophenols (2,4-DCP, 2,5-DCP) | Urine | Alterations in pubertal timing.[5][6][12] |
| Bisphenol A (BPA) | Urine | Premature thelarche, precocious puberty.[5][13] |
| Phthalate Metabolites | Urine | Associated with both earlier and later pubertal development depending on the specific metabolite and timing of exposure.[12][13][14] |
| Parabens | Urine | Limited but emerging evidence for association with pubertal timing.[6] |
Experimental Protocols for Dichlorophenol Analysis
Accurate quantification of dichlorophenols is essential for their validation as biomarkers. The following outlines a typical analytical workflow for measuring urinary dichlorophenol concentrations.
Sample Preparation and Hydrolysis
-
Sample Collection: A spot urine sample is collected in a sterile container.[1]
-
Internal Standard: An internal standard, such as a deuterated form of the analyte (e.g., 2,4-dichlorophenol-d3), is added to the urine sample to account for analytical variability.[4]
-
Enzymatic Hydrolysis: Dichlorophenols are excreted in urine as both free and conjugated forms (glucuronide and sulfate). To measure the total dichlorophenol concentration, the conjugated forms must be cleaved. This is achieved by incubating the urine sample with a β-glucuronidase/arylsulfatase enzyme solution at an elevated temperature (e.g., 55°C for 3 hours).[4]
Extraction and Analysis
Several analytical techniques can be used for the quantification of dichlorophenols. Gas chromatography-mass spectrometry (GC-MS) and on-line solid phase extraction coupled to high-performance liquid chromatography-isotope dilution tandem mass spectrometry (on-line SPE-HPLC-MS/MS) are common methods.[1][4][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Method:
-
Extraction: After hydrolysis, the dichlorophenols are extracted from the urine matrix using a liquid-liquid extraction.[4]
-
Derivatization: The extracted analytes may be derivatized to improve their volatility and chromatographic properties for GC analysis.
-
Analysis: The prepared sample is injected into the GC-MS system. The gas chromatograph separates the different compounds in the sample, and the mass spectrometer detects and quantifies the dichlorophenols based on their unique mass-to-charge ratio.[4]
On-line SPE-HPLC-MS/MS Method:
-
On-line Extraction: The urine sample is directly injected into the system where it passes through a solid-phase extraction (SPE) column. This step cleans up the sample and concentrates the dichlorophenols.[1][15]
-
Chromatographic Separation: The extracted analytes are then eluted onto a high-performance liquid chromatography (HPLC) column for further separation.[1][15]
-
Mass Spectrometric Detection: The separated dichlorophenols are introduced into a tandem mass spectrometer (MS/MS) for highly sensitive and selective quantification.[1][15]
Quality Control
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise. For dichlorophenols, LODs are typically in the low µg/L range.[1][4]
-
Accuracy and Precision: Assessed by analyzing quality control samples with known concentrations of dichlorophenols.[4]
-
Creatinine (B1669602) Correction: Urinary dichlorophenol concentrations are often corrected for creatinine to account for variations in urine dilution.[4]
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts related to dichlorophenol as a biomarker.
References
- 1. Urinary 2,5-dicholorophenol and 2,4-dichlorophenol concentrations and prevalent disease among adults in the National Health and Nutrition Examination Survey (NHANES) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. CDC - NBP - Biomonitoring Summaries - 2,5-Dichlorophenol [medbox.iiab.me]
- 4. Concentrations of 2,4-Dichlorophenol and 2,5-Dichlorophenol in Urine of Korean Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine Disrupters and Pubertal Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Puberty In Girls Linked To Personal Care Products | MedTruth - Prescription Drug & Medical Device Safety | Informed Advocacy [medtruth.com]
- 7. Medical Case Profiles [npic.orst.edu]
- 8. Alternate Biochemical Markers in Organophosphate Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenols, Parabens, Phthalates and Puberty: a Systematic Review of Synthetic Chemicals Commonly Found in Personal Care Products and Girls’ Pubertal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cohort Evidence Links Phthalate Exposure to Early Onset of Puberty in Chinese Girls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. library.dphen1.com [library.dphen1.com]
A Comparative Analysis of Dichlorination Reagents for Organic Synthesis
For researchers, scientists, and drug development professionals, the introduction of chlorine atoms into organic molecules is a critical transformation. Dichlorination, in particular, provides access to a diverse range of chemical intermediates. The choice of dichlorination reagent is paramount, influencing reaction efficiency, selectivity, and operational safety. This guide provides a comparative analysis of four common dichlorination reagents: Chlorine Gas (Cl₂), N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Trichloroisocyanuric Acid (TCCA), supported by experimental data and detailed protocols.
Executive Summary
This guide offers an objective comparison of four widely used dichlorination reagents. Chlorine gas is the most atom-economical but poses significant handling challenges due to its toxicity and gaseous nature. N-Chlorosuccinimide (NCS) is a convenient and milder solid reagent, often used for electrophilic chlorination. Sulfuryl chloride is a versatile liquid reagent for both radical and electrophilic chlorinations. Trichloroisocyanuric acid (TCCA) is a stable, high-chlorine-content solid, making it an efficient and often safer alternative to gaseous chlorine. The selection of the optimal reagent is contingent on the substrate, desired selectivity, and the scale of the reaction.
Performance Comparison of Dichlorination Reagents
The following tables summarize the performance of the selected reagents for the dichlorination of representative alkene (styrene and cyclohexene) and aromatic (anisole) substrates.
Table 1: Dichlorination of Alkenes
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Diastereoselectivity (anti:syn) | Reference |
| Styrene | Cl₂ | CCl₄, 0 °C to rt | 1,2-Dichloro-1-phenylethane | ~81% (byproduct of other reactions) | Not specified | [1] |
| Styrene | TCCA/TBACl | CH₂Cl₂, rt, 10 min | 1,2-Dichloro-1-phenylethane | 95% | Not specified | [2][3] |
| Cyclohexene | NCS | H₂O/HCl | trans-1,2-Dichlorocyclohexane | Not specified, but major product | Predominantly anti | [4] |
| Styrene Derivatives | Mn-catalyzed electrochemical with MgCl₂ | Not specified | Vicinal dichlorides | High | High anti-selectivity | [5][6] |
Table 2: Dichlorination of Aromatic Compounds
| Substrate | Reagent | Reaction Conditions | Product(s) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Anisole (B1667542) | SO₂Cl₂ | Chlorobenzene (B131634) | Chloroanisoles | Not specified, kinetic study |[7] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a dichlorination reaction.
Caption: General workflow for a dichlorination reaction.
Protocol 1: Dichlorination of an Alkene with Trichloroisocyanuric Acid (TCCA) and Tetrabutylammonium (B224687) Chloride (TBACl)[2][3]
This protocol describes the dichlorination of an olefin using TCCA as the electrophilic chlorine source and TBACl as the nucleophilic chlorine source.
Materials:
-
Alkene (e.g., 1-nonene (B85954) or styrene) (0.5 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.35 mmol)
-
Tetrabutylammonium chloride (TBACl) (0.55 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (2 mL)
Procedure:
-
To a solution of the alkene (0.5 mmol) in dichloromethane (2 mL) at room temperature, add TCCA (0.35 mmol) and TBACl (0.55 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired vicinal dichloride.
Protocol 2: Electrophilic Aromatic Chlorination with Sulfuryl Chloride[7]
This protocol is a general representation of the electrophilic chlorination of an activated aromatic compound like anisole.
Materials:
-
Anisole (1 equivalent)
-
Sulfuryl Chloride (SO₂Cl₂) (1-1.2 equivalents)
-
Anhydrous, non-polar solvent (e.g., chlorobenzene or dichloromethane)
Procedure:
-
Dissolve the anisole in the anhydrous solvent in a flask equipped with a magnetic stirrer and a gas outlet to vent HCl and SO₂ produced.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture (ortho and para isomers) by column chromatography or distillation.
Reaction Mechanisms
The mechanisms of dichlorination vary depending on the reagent and substrate.
Electrophilic Addition of Cl₂ to an Alkene
The reaction of elemental chlorine with an alkene typically proceeds through a cyclic chloronium ion intermediate, leading to anti-addition of the two chlorine atoms.
References
- 1. researchgate.net [researchgate.net]
- 2. Dichlorination of olefins with trichloroisocyanuric acid (TCCA) and tetrabutylammonium chloride (TBACl) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dichlorination of olefins with trichloroisocyanuric acid (TCCA) and tetrabutylammonium chloride (TBACl) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrocatalytic Radical Dichlorination of Alkenes with Nucleophilic Chlorine Sources [organic-chemistry.org]
- 6. Electrocatalytic Radical Dichlorination of Alkenes with Nucleophilic Chlorine Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Dichloro Compounds: A Guide for Laboratory Professionals
The safe and compliant disposal of dichloro compounds is a critical aspect of laboratory safety and environmental responsibility. Dichloro compounds, such as dichloromethane (B109758) (DCM) and dichloroethane, are hazardous and require strict adherence to disposal protocols.[1] This guide provides essential safety and logistical information for the proper management of these chemical wastes.
Disclaimer: "Dichloro" is a general term. The following guidelines are based on common dichlorinated laboratory solvents like dichloromethane. Always consult your institution's specific Safety Data Sheets (SDS) and waste disposal procedures.[1]
Immediate Safety and Handling Precautions
Dichloromethane and other dichloro compounds pose significant health risks, including skin and eye irritation, central nervous system depression, and potential cancer risks.[1] Due to their high volatility, they are a primary inhalation hazard. The following personal protective equipment (PPE) is mandatory when handling these substances:
-
Ventilation: Always handle dichloro compounds in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Eye Protection: Wear safety goggles or a face shield.[2]
-
Protective Clothing: A buttoned lab coat is the minimum requirement.[3]
-
Gloves: Dichloromethane can penetrate standard nitrile gloves quickly.[3] For small quantities, double-gloving with nitrile or using a nitrile and neoprene combination is recommended.[3] For larger volumes or spill cleanup, more resistant gloves like SilverShield are advisable.[3] Contaminated gloves should be removed and disposed of immediately.[3]
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Designated Waste Container: Collect all dichloro waste in a designated, properly labeled, and sealable container compatible with chlorinated solvents, such as glass or high-density polyethylene (B3416737) (HDPE).[2][4]
-
Segregation: Never mix dichloro compound waste with acids, bases, or other reactive wastes, as this can form dangerous byproducts.[4] It is standard practice to have separate waste containers for chlorinated and non-chlorinated organic solvents.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name (e.g., "Dichloromethane") and a list of any other constituents.[2] An accurate account of the contents is essential as "unknowns" cannot be disposed of.[5]
2. Storage of Waste:
-
Container Filling: Do not fill waste containers beyond 80% capacity to allow for vapor expansion.[6]
-
Location: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition.[3] Ideally, waste solvent containers should be kept in a fume hood or a closed, ventilated cupboard when not in use.[6]
-
Sealing: Keep waste containers tightly sealed when not in use.[7]
3. Spill Management:
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
Minor Spills (<1 L): If you are trained and have the appropriate PPE, you may clean up a small spill.[7] Ventilate the area and eliminate ignition sources.[6] Absorb the spill with an inert material like sand, earth, or vermiculite (B1170534) (do not use combustible materials like sawdust).[8] Collect the absorbed material in a sealed container for disposal as hazardous waste.[6]
-
Major Spills (>1 L): Evacuate the area immediately.[7][9] Notify your institution's Environmental Health and Safety (EHS) office.[2][7]
4. Formal Disposal:
-
Professional Disposal: Dichloro compound waste must be disposed of through an approved hazardous waste disposal facility.[2] Do not pour this waste down the drain.[7]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste manifest and scheduling a pickup with the EHS department.[1]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Container Fill Level | Do not exceed 80% of the container's capacity. | [6] |
| Waste Segregation | Separate chlorinated from non-chlorinated solvents. | [5] |
| Storage Temperature | Store below 25°C. | [4] |
| Spill Cleanup Quantity (Minor) | Less than 1 Liter. | [7] |
| Spill Cleanup Quantity (Major) | Greater than 1 Liter. | [7] |
Experimental Protocols
The primary "experiment" in this context is the safe and compliant disposal of chemical waste. The detailed methodologies are outlined in the "Step-by-Step Disposal Protocol" section above. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and the protection of the environment.
Disposal Workflow Diagram
Caption: Workflow for the safe handling and disposal of dichloro compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. bdmaee.net [bdmaee.net]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
